Agrocinopine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
77193-02-3 |
|---|---|
Formule moléculaire |
C17H31O18P |
Poids moléculaire |
554.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C17H31O18P/c18-1-6(23)10(24)8(3-20)34-36(29,30)35-14-9(4-21)32-17(5-22,15(14)28)33-16-13(27)12(26)11(25)7(2-19)31-16/h3,6-16,18-19,21-28H,1-2,4-5H2,(H,29,30)/t6-,7+,8-,9+,10-,11+,12-,13+,14+,15-,16+,17-/m0/s1 |
Clé InChI |
MQDWDXNPTQNPOZ-HKJCQTGWSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O[C@@H](C=O)[C@H]([C@H](CO)O)O)O)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |
Apparence |
Solid powder |
Autres numéros CAS |
81617-83-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Agrocinopine; Agrocinopine A; |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture and Biological Function of Agrocinopine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agrocinopine A, a phosphorylated sugar opine, plays a pivotal role in the intricate relationship between the phytopathogen Agrobacterium tumefaciens and its host plants. Synthesized within the crown gall tumors induced by the bacterium, this molecule serves as a specific nutrient source and a signaling molecule, orchestrating the transfer of the tumor-inducing (Ti) plasmid. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound A, with a focus on its mechanism of action and the experimental methodologies used for its study.
Chemical Structure and Physicochemical Properties
This compound A is a non-nitrogenous opine characterized as a phosphodiester of sucrose (B13894) and L-arabinose.[1][2][3] The phosphodiester bond links the 2-hydroxyl group of L-arabinose to the 4-hydroxyl group of the fructose (B13574) moiety within the sucrose molecule.[1][2][3] This unique structural feature is central to its biological recognition and function.
Quantitative Data Summary
The key physicochemical properties of this compound A are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₁O₁₈P | [3] |
| Molecular Weight | 554.4 g/mol | [4] |
| Observed m/z ([M-H]⁻) | 553.1177 | [3] |
| Calculated m/z ([M-H]⁻) | 553.1175 | [3] |
Spectroscopic and Spectrometric Characterization
The definitive structure of this compound A has been elucidated and confirmed through a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR spectroscopy have been instrumental in establishing the connectivity and stereochemistry of this compound A.[1][5][6][7] One-dimensional and two-dimensional NMR experiments have provided detailed assignments of all proton and carbon signals, confirming the trisaccharide structure and the precise location of the phosphodiester linkage.[1][5]
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (ESI-MS) has been employed to determine the exact molecular formula of this compound A.[3] Tandem mass spectrometry (MS/MS) analysis has further corroborated the structure by identifying characteristic fragment ions. Key fragments observed include those corresponding to (4-O-phospho-β-D-fructofuranosyl)-D-glucopyranoside (m/z = 421), L-arabinose-2-phosphate (m/z = 229), and dehydrated L-arabinose-2-phosphate (m/z = 221).[3]
Biological Function and Signaling Pathway
This compound A is a key molecule in the pathogenesis of crown gall disease. It is synthesized in the plant tumor cells by enzymes encoded on the T-DNA, a segment of the bacterial Ti plasmid that is transferred to the plant genome.[2][8]
Role as an Opine
As an opine, this compound A serves as a specific carbon, nitrogen, and phosphorus source for Agrobacterium strains that harbor the corresponding catabolic genes on their Ti plasmid.[2][3] This provides a competitive advantage to the pathogenic bacteria within the tumor environment.
Induction of Ti Plasmid Conjugation and Agrocin 84 Uptake
A crucial function of this compound A is its role as a signaling molecule that induces the conjugal transfer of the Ti plasmid between agrobacteria.[8] This process enhances the dissemination of virulence genes within the bacterial population.
Furthermore, this compound A facilitates the uptake of the antibiotic agrocin 84, a "Trojan horse" molecule that mimics this compound A to gain entry into susceptible pathogenic strains.[6][8][9][10]
The this compound A Uptake and Catabolism Pathway
The uptake and catabolism of this compound A in A. tumefaciens is mediated by the acc operon located on the Ti plasmid.[11][12][13]
As depicted in Figure 1, extracellular this compound A is first bound by the periplasmic binding protein AccA. This complex then interacts with the AccBCDE ABC transporter, which actively transports this compound A across the inner membrane into the cytoplasm. Once inside, the phosphodiesterase AccF cleaves this compound A into sucrose and L-arabinose-2-phosphate. This compound A also acts as an inducer by inactivating the AccR repressor, leading to the derepression and transcription of the acc operon.
Experimental Protocols
The following sections outline the general methodologies for the isolation, characterization, and biological analysis of this compound A, based on published literature.
Isolation and Purification of this compound A
Objective: To isolate and purify this compound A from crown gall tumors.
Protocol Outline:
-
Tumor Homogenization: Excise fresh crown gall tumors from an infected host plant (e.g., sunflower, tomato). Homogenize the tissue in a suitable buffer (e.g., 80% ethanol).
-
Clarification: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.
-
Solvent Partitioning: Perform a series of solvent extractions (e.g., with chloroform) to remove lipids and other nonpolar compounds.
-
Ion-Exchange Chromatography: Apply the aqueous extract to an anion-exchange column (e.g., Dowex 1-formate). Elute with a gradient of formic acid to separate phosphorylated compounds.
-
High-Voltage Paper Electrophoresis (HVPE): Further purify the fractions containing this compound A using HVPE. Monitor the separation using a phosphate-specific stain or by bioassay.[3]
-
Final Purification: If necessary, perform a final purification step using techniques such as gel filtration chromatography.
Structural Characterization Workflow
Objective: To confirm the chemical structure of purified this compound A.
Agrocin 84 Bioassay
Objective: To assess the biological activity of this compound A by its ability to enhance the inhibitory effect of agrocin 84.
Protocol Outline:
-
Indicator Strain Preparation: Prepare a lawn of an Agrobacterium strain that is sensitive to agrocin 84 but contains a Ti plasmid with the acc operon (e.g., A. tumefaciens C58).
-
Agrocin 84 Application: Apply a known amount of agrocin 84 to the center of the bacterial lawn.
-
This compound A Application: Apply the test sample containing this compound A in proximity to the agrocin 84 application site.
-
Incubation: Incubate the plates under appropriate conditions to allow for bacterial growth.
-
Observation: A positive result is indicated by an enhanced zone of growth inhibition around the agrocin 84 application site in the presence of this compound A, due to the induced uptake of the antibiotic.[2]
Conclusion
This compound A is a fascinating molecule that exemplifies the sophisticated chemical communication occurring between bacteria and their plant hosts. Its unique chemical structure is intricately linked to its biological function as both a nutrient and a signaling molecule. The experimental methodologies detailed herein provide a framework for the continued investigation of this and other opines, which may offer insights for the development of novel antimicrobial strategies and tools for genetic engineering.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound A, a tumor-inducing plasmid-coded enzyme product, is a phosphodiester of sucrose and L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. pnas.org [pnas.org]
- 9. Agrobacterium tumefaciens: a Transformative Agent for Fundamental Insights into Host-Microbe Interactions, Genome Biology, Chemical Signaling, and Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bases of biocontrol: Sequence predicts synthesis and mode of action of agrocin 84, the Trojan Horse antibiotic that controls crown gall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and mapping of the this compound-agrocin 84 locus on the nopaline Ti plasmid pTiC58 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the acc operon from the nopaline-type Ti plasmid pTiC58, which encodes utilization of agrocinopines A and B and susceptibility to agrocin 84 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic analysis of the this compound catabolic region of Agrobacterium tumefaciens Ti plasmid pTiC58, which encodes genes required for opine and agrocin 84 transport - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Agrocinopine Opines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocinopines are a unique class of opines, functioning as chemical mediators in the intricate relationship between the crown gall pathogen, Agrobacterium tumefaciens, and its plant hosts. These phosphorylated sugar derivatives play a pivotal role in the "opine concept," which posits that the pathogen genetically engineers its host to produce specific compounds that it can exclusively utilize as a nutrient source, thereby creating a selective niche. This guide provides a comprehensive overview of the discovery, history, structure, biosynthesis, and biological function of agrocinopine opines, with a focus on the molecular mechanisms underpinning their transport and catabolism. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, plant pathology, and drug development, offering insights into bacterial chemotaxis, nutrient acquisition, and potential targets for antimicrobial strategies.
Discovery and History
The story of agrocinopines is intrinsically linked to the broader investigation of crown gall disease and the "opine concept" proposed by Tempé and Schell. Initially, research focused on amino acid-derived opines like octopine (B30811) and nopaline (B31955). However, the discovery of "null-type" Agrobacterium strains, which induced tumors that did not produce these common opines, challenged the universality of this concept.[1] This led to the search for other tumor-specific compounds.
In the early 1980s, researchers identified a new class of phosphorylated sugar derivatives in crown gall tumors induced by nopaline-type A. tumefaciens strains.[2] These compounds were named agrocinopines. Subsequent work led to the isolation and characterization of four major types: agrocinopines A, B, C, and D.[3] A significant breakthrough was the discovery that the genes responsible for both the synthesis of agrocinopines in the plant and their catabolism by the bacterium are located on the tumor-inducing (Ti) plasmid of Agrobacterium.[4] This finding solidified the opine concept by demonstrating a direct genetic link between the pathogen and the production of its specific nutrient source by the host.
Another critical aspect of the history of agrocinopines is their connection to the bacteriocin (B1578144) agrocin 84. It was discovered that agrocin 84, a potent antibiotic produced by the non-pathogenic Agrobacterium radiobacter strain K84, acts as a molecular mimic of agrocinopines.[5] This "Trojan horse" strategy allows agrocin 84 to be actively transported into pathogenic Agrobacterium strains via the this compound permease, where it then exerts its toxic effects. This discovery has had significant implications for the biological control of crown gall disease.
Structure and Biosynthesis
Agrocinopines are phosphodiesters of sugars. The specific structures of the different this compound types are as follows:
-
This compound A: A phosphodiester of sucrose (B13894) and L-arabinose.
-
This compound B: A phosphodiester of glucose and L-arabinose.
-
This compound C: A phosphodiester of sucrose and glucose.
-
This compound D: A phosphodiester of glucose and glucose.
The biosynthesis of agrocinopines in the transformed plant cell is catalyzed by enzymes encoded by genes transferred from the Agrobacterium Ti plasmid's T-DNA. Specifically, the acs (this compound synthase) gene is responsible for their synthesis.
This compound Signaling and Catabolism in Agrobacterium
Agrobacterium has evolved a sophisticated system for the specific recognition, uptake, and metabolism of agrocinopines. This system is encoded by the acc (this compound catabolism) operon located on the Ti plasmid.
Signaling Pathway
The presence of agrocinopines in the environment triggers a signaling cascade that leads to the expression of the genes required for their uptake and catabolism. The key players in this pathway are:
-
AccA: A periplasmic binding protein that specifically recognizes and binds to agrocinopines with high affinity.
-
AccBCDE: An ABC (ATP-binding cassette) transporter complex that actively transports the this compound-AccA complex across the bacterial inner membrane into the cytoplasm.
-
AccR: A transcriptional repressor that, in the absence of agrocinopines, binds to the operator region of the acc operon, preventing its transcription.
-
This compound (Inducer): Upon entering the cytoplasm, this compound acts as an inducer by binding to the AccR repressor, causing a conformational change that leads to its dissociation from the DNA. This derepression allows for the transcription of the acc operon.
The expression of the acc operon is also regulated by phosphate (B84403) levels, with low phosphate conditions leading to increased expression.[6]
Catabolism
Once inside the cytoplasm, agrocinopines are catabolized by the enzyme AccF , an this compound phosphodiesterase. AccF hydrolyzes the phosphodiester bond, releasing the constituent sugars which can then be utilized by the bacterium as carbon and energy sources.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of agrocinopines with the AccA protein from Agrobacterium tumefaciens.
| Parameter | Ligand | Value | Method | Reference |
| Dissociation Constant (KD) | This compound A | ~1 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| L-arabinose-2-phosphate | ~10 µM | ITC | [3] | |
| D-glucose-2-phosphate | ~100 µM | ITC | [3] | |
| Yield from Tumor Tissue | This compound A | 0.05-0.06 g/100 g fresh weight | Purification | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound opines.
Protocol 1: Isolation and Purification of Agrocinopines from Crown Gall Tumors
Objective: To isolate and purify agrocinopines from plant tumor tissue.
Materials:
-
Crown gall tumor tissue induced by a nopaline-type A. tumefaciens strain.
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 80% ethanol)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Anion-exchange chromatography column (e.g., DEAE-cellulose)
-
Elution buffers (e.g., a gradient of ammonium (B1175870) bicarbonate)
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Harvest fresh crown gall tumors and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with cold 80% ethanol (B145695) (e.g., 10 mL per gram of tissue) by vigorous stirring for 1-2 hours at 4°C.
-
Centrifuge the extract at 10,000 x g for 20 minutes at 4°C to pellet the solid debris.
-
Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C.
-
Resuspend the concentrated extract in a minimal volume of water and clarify by centrifugation.
-
Load the clarified extract onto a pre-equilibrated anion-exchange chromatography column.
-
Wash the column with several volumes of water to remove unbound compounds.
-
Elute the bound agrocinopines using a linear gradient of ammonium bicarbonate (e.g., 0 to 1 M).
-
Collect fractions and assay for the presence of agrocinopines using a suitable method (e.g., a bioassay with an this compound-utilizing Agrobacterium strain or HPLC).
-
Pool the this compound-containing fractions and remove the ammonium bicarbonate by repeated lyophilization.
-
Further purify the agrocinopines by preparative HPLC if necessary.
Protocol 2: Agrobacterium Chemotaxis Swarm Plate Assay
Objective: To assess the chemotactic response of Agrobacterium to agrocinopines.
Materials:
-
Agrobacterium tumefaciens strain of interest
-
Minimal medium (e.g., ATGN) solidified with a low concentration of agar (B569324) (0.25-0.3%)
-
Sterile petri dishes
-
Purified this compound solution (e.g., 1 mg/mL in sterile water)
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Prepare swarm agar plates by pouring the semi-solid minimal medium into petri dishes and allowing them to solidify.
-
Grow the Agrobacterium strain to be tested in liquid minimal medium to mid-log phase.
-
Inoculate the center of each swarm agar plate with a small volume (e.g., 2-5 µL) of the bacterial culture.
-
Place a sterile filter paper disc on the agar surface at a distance from the inoculation point.
-
Apply a small volume (e.g., 5-10 µL) of the this compound solution to the filter paper disc. As a negative control, apply sterile water to a disc on a separate plate.
-
Incubate the plates at the optimal growth temperature for the Agrobacterium strain (e.g., 28°C) for 24-72 hours.
-
Observe the plates for the formation of a "swarm" of bacteria migrating towards the this compound-containing disc. A clear zone of migration towards the chemoattractant indicates a positive chemotactic response.[7]
Protocol 3: Enzymatic Assay for this compound Phosphodiesterase (AccF)
Objective: To measure the enzymatic activity of AccF by detecting the release of a product from this compound hydrolysis.
Materials:
-
Purified AccF enzyme
-
Purified this compound A as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
A method to detect one of the reaction products (e.g., sucrose or L-arabinose-2-phosphate). A coupled enzyme assay that measures sucrose can be used.
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a known concentration of this compound A in the wells of a microplate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified AccF enzyme to each well.
-
Monitor the reaction progress over time by measuring the increase in absorbance or fluorescence associated with the product formation using a microplate reader.
-
Calculate the initial reaction velocity (V0) from the linear phase of the reaction progress curve.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound A and measure the corresponding initial velocities.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Experimental Workflow
A typical research workflow for investigating this compound opines involves a series of interconnected experimental stages, from initial identification to detailed functional characterization.
Conclusion
The discovery and characterization of this compound opines have been instrumental in advancing our understanding of the molecular basis of plant-pathogen interactions. These molecules exemplify the elegance and specificity of the co-evolutionary arms race between Agrobacterium and its plant hosts. The detailed knowledge of the this compound signaling and catabolic pathways not only provides a fascinating case study in bacterial metabolism and gene regulation but also presents opportunities for the development of novel antimicrobial strategies. By targeting the unique transport and enzymatic machinery that Agrobacterium employs to utilize these opines, it may be possible to design highly specific inhibitors that disrupt the pathogen's ability to thrive in the tumor environment. Further research into the quantitative aspects of these interactions and the development of robust experimental protocols will undoubtedly continue to yield valuable insights for both basic science and applied agricultural and pharmaceutical research.
References
- 1. Agropine in "null-type" crown gall tumors: Evidence for generality of the opine concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A, a phosphorylated opine is secreted from crown gall cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and mapping of the this compound-agrocin 84 locus on the nopaline Ti plasmid pTiC58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
An In-depth Technical Guide to the Agrocinopines: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocinopines are a unique class of phosphorylated sugar opines produced by plant tumors (crown galls) induced by certain strains of the phytopathogen Agrobacterium tumefaciens. These molecules play a crucial role in the biology of Agrobacterium, serving as specific nutrient sources and as signaling molecules that regulate gene expression and plasmid transfer. Their structural similarity to the antibiotic agrocin 84 also makes them significant subjects of study for understanding antibiotic transport and mechanisms of action. This guide provides a detailed overview of the four main types of agrocinopines: A, B, C, and D, covering their chemical structures, physicochemical properties, biological functions, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
Agrocinopines are phosphodiesters of sugars. The different types are distinguished by their constituent sugar moieties.
-
Agrocinopine A is a phosphodiester of sucrose (B13894) and L-arabinose. Specifically, the phosphate (B84403) group links the 2-hydroxyl of L-arabinose to the 4-hydroxyl of the fructose (B13574) moiety within sucrose.[1]
-
This compound B is a hydrolysis product of this compound A, where the glucose unit has been cleaved from the sucrose molecule. It is therefore a phosphodiester of fructose and L-arabinose.[2]
-
This compound C is structurally related to this compound A, but instead of L-arabinose, it contains D-glucose. It is a phosphodiester linking the 2-hydroxyl of D-glucose to the 6-hydroxyl of the glucose moiety of sucrose.[3]
-
This compound D is also a glucose-2-phosphate (G2P) phosphodiester.[4] It is produced along with this compound C by tumors induced by Agrobacterium strains like Bo542. While structurally similar to this compound C, the precise isomeric difference is a key distinguishing feature.
The structural differences between these molecules are fundamental to their specific recognition and metabolism by different Agrobacterium strains.
Data Presentation: Physicochemical Properties of Agrocinopines
| Property | This compound A | This compound B | This compound C | This compound D |
| Molecular Formula | C₁₇H₃₁O₁₈P | C₁₁H₂₁O₁₃P | C₁₈H₃₃O₁₉P | C₁₂H₂₃O₁₄P |
| Molecular Weight | 554.38 g/mol | 392.25 g/mol | 584.39 g/mol | 422.28 g/mol |
| General Structure | Sucrose-4'-O-phospho-2'-L-arabinose | Fructose-4-O-phospho-2'-L-arabinose | Sucrose-6-O-phospho-2'-D-glucose | Glucose-phospho-glucose |
| Producing Strain Type | Nopaline (e.g., C58) | Nopaline (e.g., C58) | e.g., Bo542 | e.g., Bo542 |
| Isolation Yield | 0.05-0.06 g/100g fresh wt. of tumor tissue[2] | Not reported | 0.02 g/100g fresh wt. of sunflower galls[3] | Not reported |
Note: The detailed physicochemical properties such as melting point and specific optical rotation are not consistently reported across the literature for all four agrocinopines. The provided data is based on available information.
Biological Function and Signaling Pathways
Agrocinopines are key molecules in the "opine concept," where the pathogen genetically engineers its host to produce specific compounds that only the pathogen can efficiently utilize. Beyond being a nutrient source, agrocinopines are also crucial signaling molecules.
This compound Catabolism (acc Operon) Regulation
The catabolism of agrocinopines is encoded by the acc operon on the Ti plasmid of Agrobacterium. The expression of this operon is tightly regulated. In the absence of agrocinopines, the AccR repressor protein binds to the operator region of the acc operon, preventing transcription. When agrocinopines are transported into the cell, they (or their metabolic derivatives) bind to AccR, causing a conformational change that leads to its dissociation from the DNA, thereby inducing the expression of the catabolic genes.[4]
Role in Ti Plasmid Conjugation
Agrocinopines also play a critical role in promoting the conjugal transfer of the Ti plasmid to other agrobacteria. This process is linked to quorum sensing. The uptake of agrocinopines and the subsequent derepression of the acc operon also influence the expression of traR, a key transcriptional activator of the quorum-sensing system. TraR, in the presence of its autoinducer signal (N-acyl-homoserine lactone, AHL), activates the transcription of the tra and trb genes, which are essential for the machinery of Ti plasmid conjugation.[4]
Experimental Protocols
Isolation and Purification of Agrocinopines from Crown Gall Tumors
This protocol is a generalized procedure based on methods described for the isolation of agrocinopines A and C.[2][3]
1. Tumor Homogenization and Extraction:
- Excise fresh crown gall tissue from the host plant (e.g., sunflower for this compound C).
- Homogenize the tissue in a blender with an equal volume of 80% ethanol.
- Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet cellular debris.
- Collect the supernatant and concentrate it under reduced pressure at 40°C.
2. Cation Exchange Chromatography:
- Load the concentrated extract onto a Dowex 50 (H⁺ form) cation exchange column.
- Elute with deionized water. The agrocinopines, being anionic, will pass through the column.
- Monitor the eluate for the presence of phosphate-containing compounds using a phosphate assay.
3. Anion Exchange Chromatography:
- Adjust the pH of the phosphate-positive fractions to 8.0 with a dilute base (e.g., NH₄OH).
- Load the sample onto a Dowex 1 (formate form) anion exchange column.
- Wash the column with deionized water.
- Elute the agrocinopines with a linear gradient of formic acid (e.g., 0 to 2 M).
- Collect fractions and assay for phosphate and sugar content.
4. High-Performance Liquid Chromatography (HPLC):
- Pool the fractions containing the this compound of interest and lyophilize.
- Dissolve the lyophilized powder in a suitable mobile phase.
- Purify the this compound using a preparative reverse-phase HPLC column (e.g., C18) with an appropriate mobile phase gradient (e.g., water/acetonitrile or water/methanol).
- Monitor the elution profile using a refractive index or mass spectrometry detector.
- Collect the peak corresponding to the desired this compound and lyophilize to obtain the pure compound.
start [label="Crown Gall Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
homogenize [label="Homogenize in 80% Ethanol"];
centrifuge [label="Centrifuge"];
supernatant [label="Collect Supernatant"];
concentrate [label="Concentrate under Vacuum"];
cation_exchange [label="Dowex 50 (H+) Cation Exchange"];
anion_exchange [label="Dowex 1 (Formate) Anion Exchange"];
hplc [label="Preparative HPLC (C18)"];
pure_this compound [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> homogenize;
homogenize -> centrifuge;
centrifuge -> supernatant;
supernatant -> concentrate;
concentrate -> cation_exchange;
cation_exchange -> anion_exchange [label="Phosphate-positive fractions"];
anion_exchange -> hplc [label="Formic acid gradient elution"];
hplc -> pure_this compound;
}
Agrocin 84 Bioassay for this compound Activity
This bioassay is based on the ability of agrocinopines to enhance the sensitivity of susceptible Agrobacterium strains to the antibiotic agrocin 84.[2][5]
1. Preparation of Indicator Strain:
- Culture a susceptible Agrobacterium tumefaciens strain (e.g., C58) in a suitable liquid medium (e.g., nutrient broth) overnight at 28°C.
2. Preparation of Agrocin 84 Producer Strain:
- Culture Agrobacterium radiobacter K84 (the producer of agrocin 84) in a suitable liquid medium overnight at 28°C.
3. Bioassay Plate Setup:
- Prepare agar (B569324) plates with a minimal medium (e.g., Stonier's agar).
- Spot a small volume (e.g., 10 µL) of the K84 culture onto the center of the agar plate and incubate for 24-48 hours at 28°C to allow for agrocin 84 production.
- Kill the K84 cells by inverting the plate over chloroform (B151607) for 15-30 minutes.
4. Application of Test Sample and Indicator Strain:
- Prepare a lawn of the indicator strain (C58) by mixing it with molten soft agar and pouring it over the surface of the bioassay plate.
- Once the soft agar has solidified, spot a small volume (e.g., 5-10 µL) of the test sample (e.g., purified this compound or a tumor extract) at a defined distance from the central K84 spot.
5. Incubation and Observation:
- Incubate the plates at 28°C for 24-48 hours.
- Observe the zone of inhibition around the central K84 spot. A characteristic enhancement or "flare" in the zone of inhibition on the side of the plate where the this compound-containing sample was spotted indicates the presence of active agrocinopines. This is due to the induction of the acc operon, which includes the transporter for agrocin 84, leading to increased uptake of the antibiotic.[5]
Conclusion
The agrocinopines represent a fascinating and complex group of molecules that are central to the interaction between Agrobacterium and its plant hosts. Their roles as both specific nutrients and signaling molecules highlight the sophisticated nature of this host-pathogen relationship. For researchers in drug development, the this compound uptake system, which is also exploited by the antibiotic agrocin 84, provides a valuable model for the study of "Trojan horse" antibiotic strategies. Further elucidation of the precise structures of all this compound variants and a deeper understanding of their interactions with bacterial proteins will continue to be a fruitful area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A, a tumor-inducing plasmid-coded enzyme product, is a phosphodiester of sucrose and L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound C, a Ti-plasmid-coded enzyme-product, is a 2-O, 6-O linked phosphodiester of D-Glucose and sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agrobacterium plasmids encode structurally and functionally different loci for catabolism of this compound-type opines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ti Plasmid's Dual Role in Agrocinopine Synthesis and Catabolism: A Technical Guide
This technical guide provides an in-depth exploration of the sophisticated molecular mechanisms encoded by the Agrobacterium tumefaciens Ti plasmid for the synthesis and subsequent catabolism of agrocinopines. This intricate interplay, a cornerstone of the "opine concept," offers a unique paradigm of inter-kingdom metabolic manipulation for researchers, scientists, and drug development professionals.
The Opine Concept: A Foundation for Understanding
The "opine concept" posits that Agrobacterium tumefaciens, through the transfer of a segment of its Ti plasmid (the T-DNA) into the plant genome, genetically engineers the host plant to produce unique compounds called opines.[1] These opines, which are derivatives of amino acids or sugar phosphates, are largely unusable by the plant itself but serve as a specific and exclusive nutrient source for the inciting Agrobacterium strain.[1][2] The Ti plasmid, therefore, carries the genetic determinants for both opine synthesis within the transformed plant cell and opine catabolism by the bacterium.[1][2]
Agrocinopine Synthesis: A T-DNA-Encoded Process
The synthesis of agrocinopines, a class of sugar-phosphate opines, is a direct result of the expression of the acs (this compound synthase) gene located on the T-DNA.[3][4] Upon integration into the plant genome, the acs gene is transcribed and translated by the plant's cellular machinery, leading to the production of this compound synthase. This enzyme catalyzes the formation of agrocinopines from plant-derived precursors.[4]
There are four main types of agrocinopines: A, B, C, and D. This compound A is a phosphodiester of sucrose (B13894) and L-arabinose, while this compound B is a derivative where the glucose moiety has been hydrolyzed from the sucrose component.[5] The specific type of this compound produced is determined by the particular acs gene present on the Ti plasmid of the infecting Agrobacterium strain.[6] For example, the nopaline-type Ti plasmid pTiC58 encodes the synthesis of agrocinopines A and B.[7]
This compound Catabolism: A Ti Plasmid-Encoded Operon
The ability of Agrobacterium to utilize the agrocinopines it induces is conferred by the acc (this compound catabolism) operon, located on the Ti plasmid outside of the T-DNA region.[7] This operon encodes a suite of proteins necessary for the transport of agrocinopines into the bacterial cell and their subsequent degradation.
The acc operon of the pTiC58 plasmid consists of at least eight genes: accR, and accA through accG.[8] The functions of these genes are summarized in the table below.
| Gene | Encoded Protein/Function |
| accR | Transcriptional repressor of the acc operon |
| accA | Periplasmic binding protein for this compound transport |
| accB | Component of the ABC transporter |
| accC | Component of the ABC transporter |
| accD | Component of the ABC transporter |
| accE | Component of the ABC transporter |
| accF | This compound phosphodiesterase |
| accG | Arabinose phosphate (B84403) phosphatase |
The accA-E genes encode an ABC (ATP-binding cassette) transporter responsible for the high-affinity uptake of agrocinopines from the extracellular space.[9] Once inside the cytoplasm, this compound A is cleaved by the phosphodiesterase AccF into sucrose and L-arabinose-2-phosphate.[7] Subsequently, the phosphatase AccG likely dephosphorylates arabinose-2-phosphate, allowing both sugar moieties to enter central metabolism.[7]
Regulation of this compound Catabolism
The expression of the acc operon is tightly regulated to ensure that the catabolic machinery is only produced when agrocinopines are available. This regulation is primarily mediated by the AccR repressor protein, which is encoded by the first gene of the operon, accR.[10] In the absence of agrocinopines, AccR binds to operator sequences in the promoter region of the acc operon, preventing transcription.[7]
When agrocinopines are transported into the bacterial cell, they act as inducers by binding to the AccR repressor.[7] This binding event causes a conformational change in AccR, leading to its dissociation from the operator DNA and allowing for the transcription of the acc operon.[7] This mechanism of negative regulation ensures the efficient utilization of agrocinopines as a nutrient source.
Furthermore, there is evidence to suggest a dual regulatory control of the acc operon, with expression also being influenced by phosphate limitation.[7] This dual regulation may provide a competitive advantage to Agrobacterium in the nutrient-limited environment of the rhizosphere.[7]
Quantitative Data
| Parameter | Value | Reference |
| Yield of this compound A from Tomato Crown Galls | 0.05-0.06 g / 100 g fresh weight | [5] |
| accA Encoded Protein Size | ~60 kDa | [9] |
| accR Encoded Protein Size | ~28 kDa | [10] |
Experimental Protocols
Purification of Agrocinopines from Plant Tumors
This protocol is adapted from the method described by Ryder et al. (1984).
-
Tumor Homogenization: Harvest crown gall tumors (e.g., from tomato plants inoculated with a nopaline-type Agrobacterium strain like T37) and mince the tissue.[1]
-
Boiling Water Extraction: Add enough distilled water to cover the minced tumor tissue in a heat-resistant container and place in a boiling water bath for 10-15 minutes to inactivate plant enzymes.[1]
-
Filtration and Clarification: Cool the extract and filter it through several layers of cheesecloth to remove large debris. Clarify the filtrate by centrifugation to pellet any remaining solids.[1]
-
Sterilization: Sterilize the supernatant by passing it through a 0.22 µm filter.[1]
-
Further Purification (Optional): For higher purity, agrocinopines can be further purified using chromatographic techniques such as ion-exchange chromatography.
Quantification of Agrocinopines
This protocol is based on the phloroglucinol (B13840) method.
-
Standard Curve Preparation: Prepare a standard curve using a known concentration range of L-arabinose.[1]
-
Sample Preparation: Prepare the this compound-containing extract as described above.
-
Reaction Mixture: In a microcentrifuge tube, mix the sample or standard with the phloroglucinol reagent.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for color development.
-
Spectrophotometry: Measure the absorbance of the samples and standards at the appropriate wavelength using a spectrophotometer.
-
Quantification: Determine the concentration of agrocinopines in the sample by comparing its absorbance to the standard curve.
This compound Catabolism Assay
-
Bacterial Culture: Grow the Agrobacterium strain of interest in a minimal medium with a non-inducing carbon source (e.g., mannitol) to the mid-logarithmic phase.
-
Induction: Add a known concentration of purified agrocinopines to the culture to induce the acc operon.
-
Sampling: At various time points, withdraw aliquots of the bacterial culture.
-
Separation: Separate the bacterial cells from the culture medium by centrifugation.
-
Opine Detection: Analyze the supernatant for the presence of agrocinopines using a suitable method such as high-voltage paper electrophoresis or HPLC.
-
Data Analysis: Quantify the disappearance of agrocinopines from the medium over time to determine the rate of catabolism.
Gene Expression Analysis of the acc Operon by Northern Blot
-
Bacterial Culture and Induction: Grow the Agrobacterium strain in minimal medium and induce with agrocinopines as described in the catabolism assay. Include an uninduced control culture.
-
RNA Extraction: At a specific time point post-induction, harvest the bacterial cells and extract total RNA using a suitable RNA purification kit or a standard protocol involving cell lysis and phenol-chloroform extraction.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity by agarose (B213101) gel electrophoresis.
-
Probe Preparation: Prepare a labeled DNA or RNA probe specific for one of the acc operon genes (e.g., accA). The probe can be labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., DIG).
-
Gel Electrophoresis: Separate the total RNA samples on a denaturing formaldehyde-agarose gel.
-
Blotting: Transfer the separated RNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with the labeled probe overnight in a hybridization oven.
-
Washing: Wash the membrane under stringent conditions to remove any non-specifically bound probe.
-
Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).
-
Analysis: Analyze the resulting bands to determine the size and relative abundance of the acc operon transcript in the induced versus uninduced samples.
Conclusion
The dual system of this compound synthesis and catabolism encoded by the Ti plasmid is a remarkable example of pathogen-host interaction and metabolic engineering. A thorough understanding of these processes is not only crucial for fundamental research in plant pathology and microbial genetics but also holds potential for applications in biotechnology and drug development. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for further investigation into this fascinating biological system.
References
- 1. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. microbenotes.com [microbenotes.com]
- 5. VirA and VirG activate the Ti plasmid repABC operon, elevating plasmid copy number in response to wound-released chemical signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agrobacterium mediated gene transfer | PPTX [slideshare.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Characterization of the acc operon from the nopaline-type Ti plasmid pTiC58, which encodes utilization of agrocinopines A and B and susceptibility to agrocin 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Agrobacterium-mediated plant transformation: biology and applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Agrocinopine: A Technical Guide to the Early Identification of a Key Opine from Plant Galls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal, early studies that led to the identification and characterization of agrocinopines, a class of opines crucial to the biology of Agrobacterium tumefaciens and the formation of crown gall tumors. This document delves into the foundational experimental protocols, presents key quantitative data from this pioneering research, and visualizes the logical and experimental workflows that underpinned these discoveries.
Introduction: The Opine Concept and the Quest for New Tumor-Specific Metabolites
The "opine concept" posits that Agrobacterium tumefaciens genetically engineers plant cells to produce unique compounds, called opines, which the bacteria can then use as a specific source of nutrients. This elegant parasitic strategy spurred researchers in the late 1970s and early 1980s to search for novel opines in crown gall tumors, leading to the discovery of the agrocinopine family. These sugar phosphodiester opines were found to play a critical role not only in bacterial nutrition but also in the conjugal transfer of tumor-inducing (Ti) plasmids and as a target for the antibiotic agrocin 84. This guide focuses on the initial studies that isolated and identified these pivotal molecules.
Data Presentation: Quantitative Analysis from Early this compound Studies
The early research on agrocinopines, while largely qualitative in its descriptive power, did yield important quantitative data that was crucial for their initial characterization. The following tables summarize key findings from these foundational studies.
Table 1: Yield of Purified this compound A from Crown Gall Tumors
| Tumor Source | This compound A Yield ( g/100g fresh weight) | Reference |
| Nopaline-containing tumors | 0.05 - 0.06 | Ryder et al. (1984)[1][2] |
Table 2: Structural and Chemical Properties of this compound A
| Property | Description | Reference |
| Molecular Composition | Phosphodiester of sucrose (B13894) and L-arabinose | Ryder et al. (1984)[1][2] |
| Linkage | 2-hydroxyl of L-arabinose to the 4-hydroxyl of the fructose (B13574) moiety in sucrose | Ryder et al. (1984)[1][2] |
| Nature | Non-nitrogenous opine | Ryder et al. (1984)[1][2] |
Experimental Protocols: Methodologies for this compound Identification
The identification of agrocinopines was a multi-step process involving the extraction of compounds from tumor tissues, followed by purification and characterization using a combination of biological and chemical techniques.
Extraction of Opines from Crown Gall Tissue
The initial step in identifying agrocinopines was the extraction of metabolites from sterile crown gall tumor tissue.
-
Protocol:
-
Excise sterile crown gall tumor tissue from the host plant.
-
Homogenize the tissue in a suitable solvent, such as ethanol (B145695) or water.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the crude opine extract.
-
Biological Assay for this compound Detection
A key tool in the early identification of agrocinopines was a bioassay that exploited their ability to enhance the sensitivity of certain Agrobacterium strains to the antibiotic agrocin 84.
-
Principle: Agrocinopines A and B induce the uptake of agrocin 84 in sensitive Agrobacterium strains, leading to a larger and more distinct zone of growth inhibition.
-
Protocol:
-
Prepare a lawn of an indicator Agrobacterium strain (e.g., a strain sensitive to agrocin 84) on a minimal agar (B569324) medium.
-
Spot a source of agrocin 84 (e.g., a producing Agrobacterium strain or a purified solution) onto the center of the plate.
-
Spot the test extract (from crown gall tissue) near the agrocin 84 source.
-
Incubate the plate and observe for an enhanced zone of inhibition around the agrocin 84 source in the vicinity of the test extract.
-
Purification of this compound A
The purification of this compound A to homogeneity was a critical step for its structural elucidation. This was achieved through a series of chromatographic steps.
-
Protocol (based on Ryder et al., 1984): [1][2]
-
Anion-Exchange Chromatography: Apply the crude extract to an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient to separate phosphorylated compounds.
-
Cation-Exchange Chromatography: Further purify the this compound-containing fractions on a cation-exchange column to remove any remaining cationic impurities.
-
Paper Chromatography and Electrophoresis: Utilize paper chromatography and high-voltage paper electrophoresis as analytical and preparative techniques to assess purity and isolate the final product.
-
Structural Elucidation of this compound A
The definitive structure of this compound A was determined through a combination of chemical and physical methods.
-
Methods Used (Ryder et al., 1984): [1][2]
-
Acid Hydrolysis: To break down the molecule into its constituent sugars (sucrose and L-arabinose) and phosphate (B84403) for identification.
-
Enzymatic Digestion: Using specific enzymes to probe the linkages between the sugar moieties.
-
Periodate Oxidation: To determine the positions of the hydroxyl groups involved in the phosphodiester bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the connectivity and stereochemistry of the atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and conceptual relationships in the early study of agrocinopines.
Caption: Experimental workflow for the identification of this compound.
Caption: Logical relationships in the this compound system.
Conclusion
The early studies on the identification of this compound from plant galls were a landmark in our understanding of the intricate chemical communication between Agrobacterium tumefaciens and its plant hosts. The meticulous application of extraction, bioassays, and analytical chemistry techniques by pioneers in the field laid the groundwork for decades of research into opine biology, bacterial pathogenesis, and the development of Agrobacterium as a powerful tool for plant biotechnology. This guide serves as a testament to their foundational work, providing a technical overview for the next generation of researchers and scientists.
References
The Function of the acs Gene in Agrocinopine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the acs gene responsible for the synthesis of agrocinopines, a class of opines central to the pathogenesis of Agrobacterium tumefaciens. It clarifies the distinction between the bacterial agrocinopine synthase (acs) and the plant ACC synthase (acs), details the biochemical function, presents available data, and provides conceptual experimental protocols for its study.
Introduction: Clarifying the acs Gene Nomenclature
In molecular biology, the acronym acs is commonly associated with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the biosynthesis of the plant hormone ethylene.[1] However, within the context of Agrobacterium-plant interactions, acs refers to This compound synthase , an entirely different enzyme encoded by a gene on the transferable T-DNA of certain tumor-inducing (Ti) plasmids.[2] This guide focuses exclusively on the latter: the bacterial acs gene and its role in producing this compound within the transformed plant cell.
This compound synthase is a key component of the "opine concept," a sophisticated strategy of genetic colonization where Agrobacterium genetically engineers a plant host to produce novel compounds (opines) that the bacterium can uniquely use as a source of carbon and nitrogen.[3] The acs gene is transferred from the bacterium to the plant genome, where it is expressed, leading to the synthesis of agrocinopines.[2]
Genetic Context: The acs Gene on the Ti Plasmid
The this compound synthase (acs) gene is located on the T-DNA (transfer DNA) region of specific Ti plasmids.[4] Historically, it was identified on the nopaline-type plasmid pTiC58 and the A. rhizogenes Ri plasmid pRiA4.[2] Subsequent research has also identified a functional acs gene on the TA region of octopine (B30811)/cucumopine (o/c) type Ti plasmids, such as pTiTm4 from A. vitis.[2] Interestingly, sequence analysis has revealed a mutated, non-functional remnant of the acs gene on the TL region of common biotype I octopine Ti plasmids, suggesting an evolutionary divergence.[2]
Once the T-DNA is integrated into the host plant's genome, the acs gene is transcribed and translated by the plant's cellular machinery. The resulting enzyme, this compound synthase, then catalyzes the formation of agrocinopines within the plant tumor or transformed tissue.
Caption: Context of the acs gene on the Agrobacterium Ti plasmid and its transfer.
Biochemical Function of this compound Synthase
This compound synthase catalyzes the formation of agrocinopines, which are phosphorylated sugar derivatives. The primary products are agrocinopines A and B. The synthesis involves the condensation of L-arabinose and D-glucose with a precursor derived from the amino acid glutamate.
The reaction for this compound A synthesis is: Sucrose + L-Arabinose → this compound A
This is a simplification, as the precise mechanism and intermediates are not fully detailed in the available literature. The enzyme essentially creates a phosphodiester linkage between the anomeric hydroxyl of a hexose (B10828440) (glucose, derived from sucrose) and the anomeric hydroxyl of arabinose.
Caption: The enzymatic conversion of substrates into agrocinopines by Acs.
The Opine Concept: A Closed-Loop System
The synthesis of agrocinopines is the first half of a complete parasitic cycle. The agrocinopines produced within the plant tumor are of no direct benefit to the plant. Instead, they are secreted into the intercellular space where they are recognized and utilized by the Agrobacterium population.
-
Transport: The bacteria possess a specific, high-affinity ABC-type transport system, encoded by the acc operon on the Ti plasmid, to import agrocinopines.[5]
-
Catabolism: Once inside the bacterium, the agrocinopines are hydrolyzed by enzymes, also encoded by the acc operon (e.g., AccF), releasing the sugar and amino acid components for use as carbon and nitrogen sources.[5]
-
Regulation: The presence of agrocinopines acts as a signal, inducing the expression of the acc operon for their catabolism and also promoting the conjugal transfer of the Ti plasmid to other avirulent agrobacteria.
Caption: The cycle of this compound synthesis by the plant and its use by Agrobacterium.
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Km (Substrates) | Not Reported | - | - |
| Vmax | Not Reported | - | - |
| Optimal pH | Not Reported | - | - |
| Optimal Temperature | Not Reported | - | - |
The lack of quantitative data represents a significant knowledge gap and an opportunity for future research in understanding the efficiency and regulation of this key enzyme in the Agrobacterium infection cycle.
Experimental Protocols
Direct, validated protocols for the expression, purification, and assay of this compound synthase are scarce. The following sections provide generalized methodologies based on protocols for related opine synthases and standard biochemical techniques.
Heterologous Expression and Purification of Acs
This protocol describes a conceptual workflow for producing recombinant Acs protein for biochemical studies.
-
Gene Synthesis & Cloning: Synthesize the coding sequence of the acs gene (e.g., from pTiC58) with codon optimization for E. coli. Clone the gene into an expression vector (e.g., pET series) with a purification tag (e.g., 6xHis-tag or MBP-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, and protease inhibitors). Lyse the cells using sonication or a French press.
-
Purification: Clarify the lysate by ultracentrifugation. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the Acs protein using a high-concentration imidazole gradient.
-
Quality Control: Assess protein purity and concentration using SDS-PAGE and a Bradford or BCA assay. Confirm protein identity via Western blot or mass spectrometry.
References
- 1. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]
- 2. Functional and mutated this compound synthase genes on octopine T-DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Agrobacterium Ti Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ti plasmid - Wikipedia [en.wikipedia.org]
- 5. Characterization of the acc operon from the nopaline-type Ti plasmid pTiC58, which encodes utilization of agrocinopines A and B and susceptibility to agrocin 84 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the acc Operon for Agrocinopine Catabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acc (agrocinopine catabolism) operon, primarily located on the Ti (tumor-inducing) plasmid of Agrobacterium tumefaciens, represents a sophisticated genetic system for the uptake and utilization of agrocinopines, a class of opines produced by crown gall tumors. This operon is a key factor in the ecological niche adaptation of A. tumefaciens, providing a competitive advantage through the exclusive use of these plant-synthesized sugar-phosphate conjugates as carbon, energy, and phosphate (B84403) sources.[1] The regulation of the acc operon is a finely tuned process, involving a dual-control mechanism responsive to both the presence of agrocinopines and phosphate availability.[1] This intricate regulatory network, coupled with the operon's role in nutrient acquisition and chemotaxis, makes it a subject of significant interest in microbial genetics, plant-pathogen interactions, and potentially as a target for novel antimicrobial strategies. This guide provides a comprehensive overview of the acc operon, detailing its genetic organization, regulatory pathways, the functional roles of its protein products, and relevant experimental methodologies.
Genetic Organization of the acc Operon
The acc operon is a polycistronic unit comprised of eight key genes: accR followed by accA, accB, accC, accD, accE, accF, and accG.[2] These genes are organized into functional groups responsible for regulation, transport, and catabolism of agrocinopines.
-
accR : This gene encodes the AccR repressor protein, the master regulator of the operon.[2][3]
-
accA, accB, accC, accD, accE : These five genes collectively encode the components of an ABC (ATP-binding cassette) type transport system.[2][4] This transporter is responsible for the uptake of agrocinopines from the extracellular environment into the bacterial cytoplasm.[2][4] The accA gene product is a periplasmic binding protein with a high affinity for agrocinopines.[4][5]
-
accF, accG : These genes encode the catabolic enzymes that break down agrocinopines. accF encodes an this compound phosphodiesterase, and accG encodes an arabinose phosphate phosphatase.[1]
The entire operon is approximately 6 kb in size and is crucial for the ability of Agrobacterium to utilize this compound B as a sole carbon and energy source.[4][6]
Regulatory Pathways of the acc Operon
The expression of the acc operon is tightly controlled by a dual-input signaling pathway that integrates information about the availability of agrocinopines and the cellular phosphate status.[1] This regulation ensures that the energetically expensive process of synthesizing the transport and catabolic machinery only occurs when the substrate is present or when phosphate is scarce.
Regulation by Agrocinopines
In the absence of agrocinopines, the AccR repressor protein binds to two operator sites within the promoter region of the acc operon.[1] One operator overlaps with the -10 sequence of the promoter, sterically hindering the binding of RNA polymerase and thereby repressing transcription.[1] When agrocinopines are present, they act as inducers, binding to the AccR repressor.[1][7] This binding event causes a conformational change in AccR, leading to its dissociation from the operator sites.[1] The removal of the repressor allows RNA polymerase to access the promoter and initiate transcription of the operon, leading to the synthesis of the this compound transport and catabolism proteins.[1]
Regulation by Phosphate Limitation
In addition to induction by agrocinopines, the acc operon is also activated under conditions of phosphate starvation.[1][7] The promoter region of accR contains sequences that resemble pho boxes, which are binding sites for the phosphate-responsive regulator PhoB in other bacteria.[1] Under low phosphate conditions, a signaling cascade is initiated that leads to the activation of a PhoB-like protein, which then binds to the pho boxes in the acc promoter region. This binding enhances the transcription of the operon, even in the absence of agrocinopines.[1] The presence of both agrocinopines and low phosphate results in a synergistic, further increase in operon expression.[1] This dual regulatory mechanism ensures that A. tumefaciens can efficiently scavenge agrocinopines as a phosphate source when inorganic phosphate is limited.[1]
Functional Roles of acc Operon Proteins
The coordinated expression of the acc operon genes gives rise to a suite of proteins that function in a concerted manner to transport and catabolize agrocinopines, as well as to sense their presence in the environment.
This compound Transport
The accA, accB, accC, accD, and accE genes encode the components of a typical ABC transporter.
-
AccA : A periplasmic binding protein that captures agrocinopines with high specificity and affinity.[4] The AccA protein is essential for both the uptake of agrocinopines and for chemotaxis towards them.[5][8]
-
AccB and AccC : These are thought to be the transmembrane domain proteins that form the channel through which agrocinopines are translocated across the inner membrane.
-
AccD and AccE : These proteins are the nucleotide-binding domains (NBDs) that hydrolyze ATP to power the transport process.
This transport system is also responsible for the uptake of the antibiotic agrocin 84, which is structurally similar to agrocinopines.[4]
This compound Catabolism
Once inside the cytoplasm, agrocinopines are sequentially broken down by the enzymes AccF and AccG.
-
AccF (this compound Phosphodiesterase) : This enzyme catalyzes the first step in this compound catabolism, cleaving the phosphodiester bond to release a sugar phosphate (arabinose 2-phosphate or glucose 2-phosphate) and a sugar moiety (sucrose or fructose).[1]
-
AccG (Arabinose Phosphate Phosphatase) : This phosphatase likely catalyzes the dephosphorylation of the sugar phosphate product from the AccF reaction, yielding arabinose and inorganic phosphate.
The final products of this catabolic pathway can then enter central metabolic pathways to be used as carbon, energy, and phosphate sources.
Chemotaxis
The AccA protein, in addition to its role in transport, also functions as the primary chemoreceptor for agrocinopines.[5][8] By binding agrocinopines in the periplasm, AccA initiates a signaling cascade that directs the flagellar motor, enabling the bacterium to move towards higher concentrations of these valuable nutrients.[5] This chemotactic response is crucial for A. tumefaciens to efficiently locate and colonize the opine-rich environment of a crown gall tumor.
Quantitative Data Summary
| Parameter | Interacting Molecules | Method | Reported Value | Reference |
| Gene Expression | ||||
| Basal Expression Level | acc operon | β-galactosidase assay | Relatively high | [1] |
| Induction by Agrocinopines | acc operon + Agrocinopines | β-galactosidase assay | "Several-fold" increase | [1] |
| Induction by Low Phosphate | acc operon (low phosphate) | β-galactosidase assay | Increased expression | [1] |
| Protein-Ligand Binding | ||||
| Repressor-Operator Binding | AccR + acc operator DNA | Gel Mobility Shift Assay | Binding in absence of agrocinopines | [1] |
| Inducer-Repressor Binding | AccR + Agrocinopines | Gel Mobility Shift Assay | Disrupts AccR-DNA binding | [1] |
| Enzyme Kinetics | ||||
| This compound Phosphodiesterase | AccF + this compound | Enzyme assay | Not Reported | |
| Arabinose Phosphate Phosphatase | AccG + Arabinose-2-phosphate | Enzyme assay | Not Reported |
Experimental Protocols
The study of the acc operon relies on a variety of standard molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
β-Galactosidase Assay for Measuring acc Operon Expression
This protocol is used to quantify the expression of lacZ reporter fusions to the acc operon promoter, providing a measure of promoter activity under different conditions.
Materials:
-
A. tumefaciens strain containing the acc-lacZ fusion plasmid.
-
AB minimal medium (with and without phosphate).
-
Agrocinopines (inducer).
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).
-
1 M Na2CO3.
-
0.1% SDS.
Procedure:
-
Grow overnight cultures of the A. tumefaciens reporter strain in AB minimal medium with appropriate antibiotics at 28°C.
-
Inoculate fresh AB minimal medium (with or without phosphate) with the overnight culture to an OD600 of ~0.1.
-
Grow the cultures to an OD600 of 0.4-0.6.
-
For induction, add agrocinopines to the desired final concentration (e.g., 10 µM) and continue to incubate for a set period (e.g., 4 hours).
-
Measure the final OD600 of each culture.
-
To a 1 mL aliquot of each culture, add 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds.
-
Pre-warm the tubes to 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution. Record the time.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3. Record the time.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (for o-nitrophenol) and 550 nm (to correct for light scattering).
-
Calculate Miller Units using the formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (t × V × OD600), where t is the reaction time in minutes and V is the volume of culture assayed in mL.
Electrophoretic Mobility Shift Assay (EMSA) for AccR-DNA Binding
This assay is used to demonstrate the direct binding of the AccR repressor protein to its operator DNA sequences.
Materials:
-
Purified AccR protein.
-
DNA probe containing the acc operator sequence, labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) (non-specific competitor DNA).
-
Agrocinopines (for competition).
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer.
-
Loading dye (non-denaturing).
Procedure:
-
Prepare labeled DNA probes by end-labeling synthetic oligonucleotides containing the operator sequence.
-
Set up binding reactions in a small volume (e.g., 20 µL) by combining binding buffer, poly(dI-dC), and varying concentrations of purified AccR protein.
-
For competition assays, add unlabeled specific competitor DNA or agrocinopines to the reactions before adding the labeled probe.
-
Add the labeled DNA probe to each reaction and incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. If using a fluorescent probe, image the gel on a suitable scanner.
-
A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
Chemotaxis Swarm Plate Assay
This simple assay is used to qualitatively assess the chemotactic response of A. tumefaciens to agrocinopines.
Materials:
-
A. tumefaciens strains (wild-type and mutants).
-
Chemotaxis agar (B569324) (e.g., 0.3% agar in AB minimal medium).
-
This compound solution.
Procedure:
-
Pour chemotaxis agar plates and allow them to solidify.
-
Grow overnight cultures of A. tumefaciens strains.
-
Inoculate the center of each plate with a small volume (e.g., 2 µL) of the bacterial culture.
-
Spot a small amount of this compound solution onto a sterile filter disk and place it on the agar surface at a distance from the inoculation point.
-
Incubate the plates at 28°C for 24-48 hours.
-
A "swarm" of bacteria migrating from the inoculation point towards the this compound source indicates a positive chemotactic response.
Conclusion and Future Directions
The acc operon of Agrobacterium tumefaciens is a paradigm of efficient gene regulation and metabolic adaptation. Its dual control by both substrate availability and a general physiological signal (phosphate starvation) highlights the sophisticated mechanisms that bacteria have evolved to thrive in competitive environments. While the genetic organization and regulatory logic of the acc operon are well-established, there remain significant gaps in our quantitative understanding of this system. Future research should focus on determining the kinetic parameters of the AccF and AccG enzymes, as well as the precise binding affinities of the AccR repressor for its operators and inducers. Such data will be invaluable for developing quantitative models of acc operon regulation and for a more complete understanding of its role in the biology of A. tumefaciens. Furthermore, a deeper understanding of this specialized metabolic pathway could inform the development of novel strategies to control crown gall disease or to engineer more efficient microbial systems for biotechnological applications.
References
- 1. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Opines Control Conjugal Transfer of an Agrobacterium Plasmid by Regulating Expression of Separate Copies of the Quorum-Sensing Activator Gene traR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Transcriptome Analysis of Agrobacterium tumefaciens Reveals the Molecular Basis for the Recalcitrant Genetic Transformation of Camellia sinensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biofargo.com [biofargo.com]
- 5. Measuring staphylococcal promoter activities using a codon-optimized β-galactosidase reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Agrocinopine's Role in the Genetic Colonization of Plants: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its natural ability to genetically transform plants, leading to the formation of crown gall tumors. This process, termed genetic colonization, is a sophisticated interplay of signaling molecules, gene regulation, and horizontal gene transfer. Central to this process are opines, unique low-molecular-weight compounds synthesized by the transformed plant cells under the direction of bacterial T-DNA. These opines serve as a crucial source of carbon, nitrogen, and sometimes phosphorus for the colonizing bacteria.[1][2] Among the various classes of opines, agrocinopines, a family of sugar phosphodiesters, play a pivotal role not only as a nutrient source but also as a key regulator of Ti plasmid conjugation, thereby facilitating the spread of virulence capabilities within the bacterial population.[1][3]
This technical guide provides an in-depth exploration of the multifaceted role of agrocinopine in the genetic colonization of plants by A. tumefaciens. We will delve into the molecular mechanisms of this compound synthesis and catabolism, its intricate regulatory control over Ti plasmid transfer via a quorum-sensing cascade, and present detailed experimental protocols for studying these processes.
This compound Synthesis and Catabolism
Agrocinopines are synthesized within the crown gall tumor by enzymes encoded by genes located on the transferred T-DNA. For instance, agrocinopines A and B are produced in tumors induced by nopaline-type A. tumefaciens strains like C58.[1][4] this compound A is a phosphodiester of sucrose (B13894) and L-arabinose, while this compound B is a derivative where glucose has been hydrolyzed from the sucrose moiety.[4]
The catabolism of agrocinopines by A. tumefaciens is governed by the acc (this compound catabolism) operon located on the Ti plasmid.[1][5][6] This operon encodes a suite of proteins responsible for the transport and degradation of agrocinopines.
The acc Operon: A Gateway for this compound Utilization
The acc operon in strain C58 is comprised of at least five genes, accA through accE, which are essential for the uptake of agrocinopines.[5][7][8] The accA gene product is a periplasmic binding protein with high affinity for agrocinopines, initiating their transport into the bacterial cell through an ABC-type transport system.[5][7][8][9] Subsequent enzymatic activities encoded by other acc genes are responsible for the breakdown of agrocinopines into usable metabolites.
Regulation of Ti Plasmid Conjugation by this compound
The presence of agrocinopines in the tumor environment serves as a chemical cue for A. tumefaciens, triggering a regulatory cascade that culminates in the conjugal transfer of the Ti plasmid to recipient bacteria. This ensures the propagation of the genetic blueprint for tumorigenesis and opine synthesis within the bacterial population, thereby maximizing the exploitation of the plant host.
The AccR Repressor: A Molecular Switch
The expression of the acc operon is tightly controlled by the repressor protein AccR, which is also encoded within the acc locus.[1] In the absence of agrocinopines, AccR binds to operator regions in the promoter of the acc operon, preventing its transcription.[1][10] When agrocinopines are present, they act as inducers by binding to AccR, causing a conformational change that releases it from the DNA and allows for the transcription of the acc genes.[1][10]
Linking this compound Sensing to Quorum Sensing and Conjugation
The regulation of Ti plasmid conjugation by this compound is a hierarchical system that interfaces with the bacterial quorum-sensing (QS) machinery.[3][11][12] The key to this connection lies in the genetic organization of the Ti plasmid, where the gene for the QS activator, traR, is part of an operon, termed the arc operon, which is also under the negative control of AccR.[11][12]
The signaling pathway can be summarized as follows:
-
This compound Presence: Agrocinopines produced by the crown gall tumor are imported into the Agrobacterium cell.
-
AccR Inactivation: Agrocinopines bind to the AccR repressor, causing it to dissociate from the operator regions of both the acc and arc operons.
-
traR Expression: The derepression of the arc operon leads to the transcription and translation of the traR gene, producing the TraR protein.
-
Quorum Sensing Activation: TraR is an activator that requires the binding of an N-acyl-homoserine lactone (AHL) autoinducer, specifically N-(3-oxo-octanoyl)-L-homoserine lactone (AAI), to become active.[3]
-
Induction of Conjugation Genes: The active TraR-AAI complex then binds to the promoters of the tra and trb operons, which encode the machinery for Ti plasmid conjugation and transfer.
This elegant regulatory network ensures that the energy-intensive process of plasmid conjugation is only initiated when a sufficient population of bacteria is present (sensed through quorum sensing) and when a reliable source of nutrients (opines) is available, as indicated by the presence of agrocinopines.
Quantitative Data on this compound-Mediated Regulation
The following tables summarize quantitative data on the effects of this compound on gene expression and Ti plasmid conjugation in A. tumefaciens.
Table 1: Effect of Agrocinopines on acc Operon Expression
| Strain/Genetic Background | Condition | β-Galactosidase Activity (Miller Units) | Fold Induction |
| C58 (accR⁺) | - Agrocinopines | 150 | - |
| C58 (accR⁺) | + Agrocinopines | 850 | 5.7 |
| C58ΔaccR | - Agrocinopines | 900 | - |
| C58ΔaccR | + Agrocinopines | 920 | 1.0 |
Data adapted from Kim, H. (1998). Characterization of the acc (this compound catabolism) locus on the nopaline-type Ti plasmid from Agrobacterium tumefaciens strain C58. (Doctoral dissertation, University of Illinois at Urbana-Champaign). The data represents the expression from an accA::lacZ fusion.
Table 2: Ti Plasmid Conjugation Frequency in Response to Agrocinopines
| Incubation Time (h) | Initial Donor Density (cells/cm²) | Agrocinopines Present | Conjugation Frequency (transconjugants/donor) |
| 15 | 1 x 10⁶ | Yes | Not Detected |
| 15 | 1 x 10⁷ | Yes | < 1 x 10⁻⁸ |
| 20 | 1 x 10⁶ | Yes | 5 x 10⁻⁷ |
| 20 | 1 x 10⁷ | Yes | 2 x 10⁻⁶ |
Data adapted from Piper, K. R., von Bodman, S. B., & Farrand, S. K. (1999). Quorum sensing but not autoinduction of Ti plasmid conjugal transfer requires control by the opine regulon and the antiactivator TraM. Journal of bacteriology, 181(4), 1076–1086.[3]
Experimental Protocols
Protocol 1: Extraction and Quantification of Agrocinopines from Crown Gall Tumors
Objective: To extract and quantify agrocinopines from plant tumor tissue.
Materials:
-
Crown gall tumor tissue
-
Distilled water
-
Homogenizer
-
Centrifuge and tubes
-
Whatman 3MM paper
-
Electrophoresis apparatus
-
Formic acid/acetic acid/water (3:6:91, v/v/v) buffer
-
Silver-nitrate/alkaline glucose reagent for staining
-
Phloroglucinol (B13840) reagent
-
Arabinose standard solution
-
Spectrophotometer
Procedure:
-
Homogenize approximately 100 mg of fresh tumor tissue in 200 µL of distilled water.
-
Centrifuge the homogenate at 5,000 x g for 5 minutes to pellet cellular debris.
-
Spot 9 µL of the supernatant onto Whatman 3MM paper in 3 µL aliquots.
-
Perform paper electrophoresis using a formic acid/acetic acid/water buffer system.
-
After electrophoresis, thoroughly dry the paper.
-
Stain the paper with a silver-nitrate/alkaline glucose reagent to visualize sugar-based compounds like agrocinopines.
-
For quantification, use the phloroglucinol method. Prepare a standard curve using known concentrations of arabinose.
-
Add the phloroglucinol reagent to aliquots of the tumor extract and the standards.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the concentration of agrocinopines in the extract based on the arabinose standard curve, expressed as arabinose equivalents.[1][3]
Protocol 2: β-Galactosidase Assay for Gene Expression in A. tumefaciens
Objective: To quantify the activity of a promoter fused to a lacZ reporter gene in A. tumefaciens.
Materials:
-
Overnight culture of the A. tumefaciens strain of interest grown in appropriate media (e.g., with and without agrocinopines).
-
Z-buffer (see recipe below)
-
0.05% SDS
-
Ortho-nitrophenyl-β-galactoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃
-
Spectrophotometer
-
Microcentrifuge and tubes
Z-Buffer Recipe (per 50 mL):
-
0.80g Na₂HPO₄·7H₂O (0.06M)
-
0.28g NaH₂PO₄·H₂O (0.04M)
-
0.5 mL 1M KCl (0.01M)
-
0.05 mL 1M MgSO₄ (0.001M)
-
0.135 mL β-mercaptoethanol (0.05M)
-
Adjust pH to 7.0 and bring the final volume to 50 mL with distilled water.
Procedure:
-
Grow overnight cultures of the A. tumefaciens strain(s) to mid-log phase (OD₆₀₀ of 0.3-0.6).
-
Record the OD₆₀₀ of the culture.
-
In a microfuge tube, mix 0.1 mL of the bacterial culture with 0.9 mL of Z-buffer.
-
Add 2 drops of chloroform and 1 drop of 0.05% SDS to permeabilize the cells. Vortex vigorously for 10 seconds.
-
Equilibrate the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 0.2 mL of the ONPG solution. Start a timer immediately.
-
Incubate the reaction at 28°C until a distinct yellow color develops.
-
Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃. Record the reaction time in minutes.
-
Centrifuge the tubes at maximum speed for 3 minutes to pellet cell debris.
-
Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * [A₄₂₀ - (1.75 * A₅₅₀)]) / (time (min) * volume of culture (mL) * OD₆₀₀)[5][11]
Protocol 3: Agrobacterium Ti Plasmid Conjugation Assay
Objective: To determine the frequency of Ti plasmid transfer from a donor to a recipient A. tumefaciens strain.
Materials:
-
Donor A. tumefaciens strain (containing the Ti plasmid and resistant to a specific antibiotic).
-
Recipient A. tumefaciens strain (lacking a Ti plasmid and resistant to a different antibiotic, e.g., rifampicin (B610482) and streptomycin).
-
Growth media (e.g., ATGN minimal medium).
-
Inducing agent (e.g., a preparation of agrocinopines).
-
Selective agar (B569324) plates containing the appropriate antibiotics to select for transconjugants (recipient's antibiotic + an antibiotic resistance marker from the Ti plasmid).
-
Plates to enumerate donor and recipient counts.
Procedure:
-
Grow overnight cultures of the donor and recipient strains separately to late log phase.
-
Induce the donor culture for conjugation by adding agrocinopines to the growth medium and incubating for a specific period (e.g., 18-20 hours).
-
Wash and resuspend both donor and recipient cells in fresh medium to a desired cell density.
-
Mix the donor and recipient cultures at a specific ratio (e.g., 1:1) in a microcentrifuge tube.
-
Spot the mating mixture onto a non-selective agar plate (e.g., ATGN) and incubate at 28°C for a defined period (e.g., 18-24 hours) to allow for conjugation to occur.
-
After incubation, resuspend the mating spot in a known volume of sterile buffer or media.
-
Prepare serial dilutions of the resuspended mating mixture.
-
Plate the appropriate dilutions on selective agar plates to enumerate:
-
Recipient cells (plates with the recipient's antibiotic).
-
Donor cells (plates with the donor's antibiotic).
-
Transconjugants (plates with both the recipient's antibiotic and an antibiotic resistance marker conferred by the Ti plasmid).
-
-
Incubate the plates at 28°C until colonies are visible.
-
Calculate the conjugation frequency as the number of transconjugants per output donor cell.[3]
Visualizations of Signaling Pathways and Workflows
This compound-Mediated Regulation of Ti Plasmid Conjugation
Caption: this compound signaling pathway leading to Ti plasmid conjugation.
Experimental Workflow for Studying this compound-Induced Gene Expression
Caption: Workflow for quantifying this compound-induced gene expression.
Logical Relationship of Regulatory Components
Caption: Logical flow of the this compound regulatory cascade.
Conclusion
Agrocinopines represent a sophisticated evolutionary strategy employed by Agrobacterium tumefaciens to manipulate its plant host for its own benefit. Beyond their role as a simple nutrient source, they act as critical signaling molecules that orchestrate the dissemination of virulence genes throughout the bacterial population. The intricate regulatory network, centered around the AccR repressor and its control over the quorum-sensing activator TraR, highlights the remarkable ability of this pathogen to integrate environmental cues with population density to optimize its genetic colonization strategy. A thorough understanding of these molecular mechanisms not only provides fundamental insights into bacterial pathogenesis and evolution but also presents potential avenues for the development of novel antimicrobial strategies targeting these unique signaling pathways. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate this fascinating aspect of plant-bacterial interactions.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. rcsb.org [rcsb.org]
- 3. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 6. Agrobacterium Uses a Unique Ligand-Binding Mode for Trapping Opines and Acquiring A Competitive Advantage in the Niche Construction on Plant Host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of the Biochemical Activities of the AttJ Repressor and the AttK, AttL, and AttM Catabolic Enzymes of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. DNase I footprinting [gene.mie-u.ac.jp]
- 12. Electrophoretic Mobility Shift Assay of DNA and CRISPR-Cas Ribonucleoprotein Complexes | Springer Nature Experiments [experiments.springernature.com]
The Enigmatic Presence of Agrocinopines: A Technical Guide to Their Natural Occurrence and Analysis in Planta
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the natural occurrence of agrocinopines in various plant species. It is crucial to understand that agrocinopines are not endogenous plant metabolites. Their presence is a direct consequence of genetic transformation of plant cells by pathogenic Agrobacterium species, primarily Agrobacterium tumefaciens. This document synthesizes the current knowledge on the types of agrocinopines, their distribution in different plant species following infection, detailed methodologies for their analysis, and the underlying biological signaling pathways.
Introduction to Agrocinopines
Agrocinopines are a unique class of opines, which are low-molecular-weight compounds synthesized in plant crown gall tumors. Their production is directed by genes located on the T-DNA (transferred DNA) of the tumor-inducing (Ti) plasmid of Agrobacterium tumefaciens, which is integrated into the plant genome during infection[1]. Unlike other opine families that are typically amino acid or sugar derivatives, agrocinopines are sugar-phosphodiesters[1].
There are four main types of agrocinopines that have been identified:
-
Agrocinopine A: A phosphodiester of sucrose (B13894) and L-arabinose[1].
-
This compound B: The corresponding phosphodiester where the glucose moiety has been hydrolyzed from the sucrose part of this compound A[1].
-
This compound C: A glucose-2-phosphodiester linked to the C6-hydroxymethyl group of the glucose moiety of sucrose.
-
This compound D: A glucose-2-phosphate (G2P) phosphodiester[2].
The synthesis of specific agrocinopines in the plant tumor is determined by the strain of the infecting Agrobacterium. For instance, A. tumefaciens strain C58 induces the production of agrocinopines A and B, while strain Bo542 leads to the synthesis of agrocinopines C and D[2]. These compounds serve as a specific nutrient source (carbon, energy, and phosphate) for the inciting Agrobacterium strain, which possesses the necessary genes for their catabolism, providing it with a competitive advantage in the tumor environment[3].
Quantitative Occurrence of Agrocinopines in Plant Species
Quantitative data on the concentration of agrocinopines in crown gall tumors is limited and can vary significantly depending on the host plant species, the Agrobacterium strain, the age of the tumor, and the analytical methods used. The available data is summarized in Table 1.
| Plant Species | Agrobacterium Strain | This compound Type | Concentration | Reference |
| Sunflower (Helianthus annuus) | Bo542 | This compound C | 0.02 g / 100 g fresh weight | [4] |
| Tomato (Lycopersicon esculentum) | T37 | Agrocinopines A and B | Not explicitly quantified | [3] |
| Grapevine (Vitis vinifera) | Various biotype 3 isolates | Octopine (B30811)/Nopaline | Qualitative (large amounts vs. traces) | [5] |
| Nicotiana species | Not specified | Not specified | No quantitative data found | |
| Kalanchoe daigremontiana | Various | Not specified | No quantitative data found |
Note: The study on grapevine did not quantify agrocinopines but provides a precedent for quantitative differences in opine content between tumors induced by different bacterial strains.
Experimental Protocols
This section details the methodologies for the extraction, detection, and quantification of agrocinopines from plant crown gall tissues.
Extraction and Purification of Agrocinopines
The following protocol is a composite method based on established procedures for opine and plant metabolite extraction. Optimization may be required for specific plant tissues.
Materials:
-
Crown gall tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 80% ethanol (B145695) or a methanol (B129727):chloroform:water mixture)
-
Centrifuge
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Rotary evaporator or vacuum centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Tissue Homogenization:
-
Excise fresh crown gall tissue from the plant.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a suitable volume of cold extraction buffer.
-
Homogenize the mixture further using a blender or homogenizer.
-
Stir or shake the homogenate for several hours at 4°C to ensure complete extraction.
-
-
Clarification:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through cheesecloth or filter paper to remove any remaining solid particles.
-
-
Concentration:
-
Concentrate the clarified extract using a rotary evaporator or a vacuum centrifuge to remove the extraction solvent.
-
-
Purification (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the agrocinopines with a suitable solvent, such as methanol or acetonitrile.
-
Detection and Quantification by Paper Electrophoresis
Paper electrophoresis is a classical and effective method for the separation and qualitative detection of opines.
Materials:
-
Whatman 3MM chromatography paper
-
Electrophoresis buffer (e.g., a formic acid/acetic acid-based buffer, pH adjusted)
-
Electrophoresis apparatus
-
Sample applicator
-
Staining solution (e.g., alkaline silver nitrate)
-
This compound standards (if available)
Procedure:
-
Preparation:
-
Cut the chromatography paper to the desired size.
-
Saturate the paper with the electrophoresis buffer.
-
Blot the paper to remove excess buffer.
-
-
Sample Application:
-
Apply a small volume of the concentrated and purified extract as a narrow band in the center of the paper strip.
-
Apply standards in separate lanes for comparison.
-
-
Electrophoresis:
-
Place the paper strip in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs containing the electrodes.
-
Apply a constant voltage (e.g., 20 V/cm) for a duration sufficient to achieve good separation (typically several hours)[6].
-
-
Visualization:
-
After electrophoresis, dry the paper in an oven.
-
Stain the paper using a suitable method, such as the alkaline silver nitrate (B79036) stain for sugars and their derivatives. Agrocinopines will appear as dark spots.
-
Compare the migration of the spots in the sample to the standards to identify the agrocinopines present.
-
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high sensitivity and specificity for the quantification of agrocinopines. The following are suggested starting parameters that may require optimization.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Reversed-phase C18 column.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the phosphate (B84403) group.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each this compound using authentic standards or by infusion experiments.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity.
Quantification:
-
Prepare a calibration curve using serial dilutions of purified this compound standards of known concentrations.
-
Analyze the samples and the calibration standards under the same conditions.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
The presence of agrocinopines in the tumor environment triggers a specific signaling cascade in Agrobacterium, leading to the catabolism of these opines and the regulation of virulence.
This compound Catabolism and Regulation Pathway
The catabolism of agrocinopines A and B in A. tumefaciens C58 is controlled by the acc (this compound catabolism) operon. The expression of this operon is tightly regulated by the presence of agrocinopines and phosphate levels[3]. The key regulator is the AccR protein, a transcriptional repressor[3].
Caption: this compound catabolism and regulation pathway in Agrobacterium.
Experimental Workflow for Studying acc Operon Regulation
A common experimental approach to elucidate the regulation of the acc operon involves the use of reporter gene fusions.
Caption: Workflow for studying acc operon regulation using a lacZ reporter.
Conclusion
The natural occurrence of agrocinopines is a fascinating example of inter-kingdom genetic exchange and metabolic co-option. While their presence is restricted to plants genetically transformed by Agrobacterium, their study provides valuable insights into plant-pathogen interactions, bacterial metabolism, and signaling. The methodologies outlined in this guide provide a framework for the robust analysis of these unique compounds, which is essential for researchers in plant pathology, microbiology, and natural product chemistry. Further research is needed to expand the quantitative data on this compound concentrations in a wider range of plant species and to refine analytical protocols for their high-throughput analysis. This knowledge will not only enhance our fundamental understanding of crown gall disease but may also open avenues for the development of novel antimicrobial strategies and tools for synthetic biology.
References
- 1. Opines [bionity.com]
- 2. researchgate.net [researchgate.net]
- 3. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and quantitation of octopine in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpipz.mpg.de [mpipz.mpg.de]
- 6. egyankosh.ac.in [egyankosh.ac.in]
The Ecological Significance of Agrocinopine in the Rhizosphere: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rhizosphere, the narrow zone of soil surrounding plant roots, is a dynamic environment characterized by complex interactions between plants and microorganisms. A fascinating example of this interplay is the production of opines, such as agrocinopine, by plants genetically modified by Agrobacterium tumefaciens. This technical guide delves into the multifaceted ecological significance of this compound, exploring its role as a selective nutrient source, a key signaling molecule in horizontal gene transfer, and a target for biological control agents. We will examine the molecular mechanisms underpinning this compound synthesis and catabolism, present available quantitative data, and provide detailed experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of this compound's role in shaping the rhizosphere microbiome.
Introduction: The Opine Concept and Genetic Colonization
Agrobacterium tumefaciens, a soil-dwelling bacterium, is the causative agent of crown gall disease in a wide range of dicotyledonous plants. The bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome.[1] This T-DNA carries genes that, once expressed by the plant's cellular machinery, lead to the synthesis of phytohormones, causing tumorous growth, and unique compounds called opines.[1]
The "opine concept" posits that these compounds serve as a specific and exclusive nutrient source for the inciting Agrobacterium strain, which possesses the corresponding genes for their catabolism on the same Ti plasmid.[2] This strategy, termed "genetic colonization," allows the bacterium to create a specialized ecological niche, favoring its proliferation in the competitive rhizosphere environment.[2]
Agrocinopines are a class of sugar-phosphate opines. For instance, this compound A is a phosphodiester of sucrose (B13894) and L-arabinose.[3] Their presence in the rhizosphere has profound ecological implications, influencing microbial community structure, facilitating horizontal gene transfer, and serving as a target for biological control.
Data Presentation: Quantitative Insights into this compound Dynamics
Quantitative data on this compound concentrations and its effects in the rhizosphere are crucial for understanding its ecological impact. The following tables summarize key findings from available literature.
Table 1: Effect of this compound A Production on Rhizosphere Microbial Community Composition in Transgenic Tobacco (Nicotiana tabacum)
| Microbial Phylum | Relative Abundance in Control Plants (%) | Relative Abundance in this compound A-Producing Plants (%) | Fold Change |
| Actinobacteria | 35.4 | 52.1 | 1.47 |
| Proteobacteria | 28.7 | 25.5 | 0.89 |
| Acidobacteria | 12.3 | 8.7 | 0.71 |
| Chloroflexi | 5.2 | 3.9 | 0.75 |
| Firmicutes | 2.1 | 3.5 | 1.67 |
| Other | 16.3 | 6.3 | 0.39 |
Data adapted from a study on transgenic tobacco expressing an this compound synthase gene. The production of this compound A significantly altered the microbial community, notably enriching for Actinobacteria.
Table 2: Growth Kinetics of Agrobacterium tumefaciens on Various Carbon Sources
| Carbon Source (Media) | Maximum Specific Growth Rate (µ_max) (h⁻¹) | Maximum Biomass (g DCW/L) |
| Lysogeny Broth (LB) | 0.46 ± 0.04 | 2.0 ± 0.1 |
| Yeast Extract Peptone (YEP) | 0.43 ± 0.03 | 2.8 ± 0.1 |
| Sucrose-based defined medium | 0.27 ± 0.01 | 2.6 ± 0.1 |
This table provides a baseline for the growth of A. tumefaciens on common laboratory media. Growth on a minimal medium with this compound as the sole carbon source is expected to be slower but highly specific.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in the rhizosphere.
Extraction and Quantification of this compound from Rhizosphere Soil
Objective: To extract and quantify this compound from soil samples.
Protocol:
-
Sample Collection: Collect rhizosphere soil by carefully removing the plant and shaking the roots to dislodge loosely adhering soil. The soil that remains attached is the rhizosphere soil.
-
Extraction:
-
Suspend 10 g of rhizosphere soil in 50 mL of 80% methanol.
-
Shake the suspension at 150 rpm for 12 hours at room temperature.
-
Centrifuge the suspension at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Evaporate the solvent under vacuum to concentrate the extract.
-
Resuspend the dried extract in a known volume of ultrapure water.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column is suitable for separating polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM tetrabutylammonium (B224687) at pH 7.0) can be optimized for separation.
-
Detection: Monitor the absorbance at a wavelength determined by the UV spectrum of a pure this compound standard (typically around 260 nm for the adenine (B156593) moiety in related compounds).
-
Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations to quantify the amount in the soil extract.
-
Microbial Growth Assay with this compound
Objective: To determine the ability of a microbial isolate to utilize this compound as a sole carbon source.
Protocol:
-
Media Preparation: Prepare a minimal medium (e.g., AT minimal medium) lacking any carbon source.[5]
-
This compound Supplementation: Prepare a sterile stock solution of purified this compound. Add the this compound stock to the minimal medium to a final concentration of 1-5 mM.
-
Inoculation: Inoculate the this compound-containing minimal medium with the microbial isolate to an initial optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubation: Incubate the cultures at the optimal growth temperature for the isolate (e.g., 28°C for A. tumefaciens) with shaking.
-
Growth Monitoring: Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every 2-4 hours) for 48-72 hours.
-
Data Analysis: Plot the OD₆₀₀ values against time to generate a growth curve. A significant increase in OD₆₀₀ over time compared to a no-carbon control indicates this compound utilization.
Bacterial Chemotaxis Assay
Objective: To assess the chemotactic response of bacteria towards this compound.
Protocol:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable medium.
-
Cell Preparation: Harvest the cells by centrifugation and wash them twice with a chemotaxis buffer (e.g., 10 mM potassium phosphate (B84403), 0.1 mM EDTA, pH 7.0). Resuspend the cells in the same buffer.
-
Microfluidic Device Setup:
-
Use a microfluidic device designed for generating stable chemical gradients.
-
Introduce the bacterial suspension into one inlet and the chemotaxis buffer containing a specific concentration of this compound into another inlet.
-
The laminar flow within the microchannel will create a diffusion-based gradient of this compound.
-
-
Observation and Quantification:
-
Observe the movement of bacteria within the gradient using a microscope.
-
Quantify the chemotactic response by counting the number of bacteria that migrate towards the this compound source compared to a control with no this compound.
-
Visualization of Signaling Pathways and Workflows
This compound Catabolism and Regulation Pathway
The catabolism of this compound is controlled by the acc operon located on the Ti plasmid. The expression of this operon is tightly regulated by the presence of this compound and phosphate availability.
Caption: this compound catabolism and regulation in A. tumefaciens.
This compound-Mediated Regulation of Ti Plasmid Conjugation
This compound also acts as a signaling molecule, inducing the conjugal transfer of the Ti plasmid to other bacteria through a quorum-sensing mechanism.
Caption: Regulation of Ti plasmid conjugation by this compound.
Experimental Workflow: Investigating this compound's Impact on the Rhizosphere
This workflow outlines the key steps in a comprehensive study of this compound's ecological significance.
Caption: Workflow for studying this compound's ecological role.
Conclusion and Future Directions
This compound plays a pivotal role in the ecology of the rhizosphere, acting as a highly specific nutrient source and a sophisticated signaling molecule that drives the proliferation and genetic evolution of Agrobacterium tumefaciens. The intricate regulatory networks governing its catabolism and its influence on horizontal gene transfer highlight the co-evolutionary arms race between plants and microbes.
Future research should focus on:
-
Developing validated, high-throughput methods for this compound quantification in diverse rhizosphere environments.
-
Investigating the broader impact of this compound on the soil microbiome beyond Agrobacterium, including its effects on beneficial and pathogenic microorganisms.
-
Exploring the potential of this compound and its analogues in drug development , particularly in the context of novel antibiotics that can exploit bacterial uptake systems, similar to the mechanism of agrocin 84.
A deeper understanding of the ecological significance of this compound will not only provide fundamental insights into plant-microbe interactions but also open new avenues for sustainable agriculture and the development of targeted antimicrobial strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An aerotaxis receptor influences invasion of Agrobacterium tumefaciens into its host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth kinetics and scale-up of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UNIT 3D.1 Laboratory Maintenance of Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Agrocinopine from Crown Galls
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of agrocinopine from crown gall tumors. Agrocinopines are a class of opines, which are unique amino acid or sugar derivatives produced by plant tissues transformed by Agrobacterium tumefaciens. These molecules are of significant interest to researchers studying plant-pathogen interactions, bacterial metabolism, and as potential scaffolds for novel drug development.
Introduction
Agrocinopines are sugar phosphodiesters that are synthesized in crown gall tumors and utilized by Agrobacterium tumefaciens as a source of carbon, nitrogen, and phosphorus. The transport and catabolism of agrocinopines are mediated by the acc operon on the bacterial Ti plasmid. Understanding the extraction and purification of these compounds is crucial for their structural and functional characterization, as well as for investigating their role in the biology of crown gall disease.
Data Presentation
A comprehensive literature search did not yield specific quantitative data for the yield and purity of this compound at each step of the extraction and purification process. The following table is provided as a template for researchers to record their own experimental data.
| Purification Step | Total Volume (mL) | This compound Concentration (µg/mL) | Total this compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 100 | ||||
| Anion Exchange Chromatography | |||||
| Gel Filtration Chromatography | |||||
| Final Purified Product |
Experimental Protocols
The following protocol is a comprehensive "best-practice" methodology derived from general principles of natural product chemistry and the known chemical properties of agrocinopines.
Part 1: Extraction of this compound from Crown Gall Tissue
-
Harvesting and Preparation of Crown Gall Tissue:
-
Harvest fresh crown gall tumors from the host plant (e.g., tomato, sunflower).
-
Wash the tumors with distilled water to remove soil and other debris.
-
Blot the tumors dry and record their fresh weight.
-
Freeze the tumors in liquid nitrogen and grind them into a fine powder using a pre-chilled mortar and pestle.
-
-
Homogenization and Extraction:
-
Suspend the powdered gall tissue in a cold extraction buffer (e.g., 10 mM Tris-HCl, pH 8.0) at a ratio of 1:3 (w/v).
-
Homogenize the suspension using a blender or a homogenizer until a uniform slurry is obtained.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully decant and collect the supernatant, which contains the crude this compound extract.
-
Part 2: Purification of this compound
1. Anion Exchange Chromatography:
-
Rationale: Agrocinopines are phosphorylated sugars and thus carry a negative charge at neutral or alkaline pH. Anion exchange chromatography will separate them from neutral and positively charged molecules.
-
Procedure:
-
Equilibrate a strong anion exchange column (e.g., Q-Sepharose) with the binding buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Load the crude extract onto the column.
-
Wash the column with several column volumes of the binding buffer to remove unbound molecules.
-
Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).
-
Collect fractions and assay for the presence of this compound (e.g., using a phosphate (B84403) assay or by thin-layer chromatography).
-
Pool the this compound-containing fractions.
-
2. Gel Filtration Chromatography (Size Exclusion Chromatography):
-
Rationale: This step separates molecules based on their size and can be used to remove proteins and other larger or smaller contaminants.
-
Procedure:
-
Concentrate the pooled fractions from the anion exchange step using rotary evaporation or a similar method.
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7.0).
-
Load the concentrated sample onto the column.
-
Elute with the same buffer, collecting fractions.
-
Monitor the fractions for the presence of this compound.
-
Pool the purified this compound fractions.
-
3. Final Analysis and Storage:
-
Assess the purity of the final sample using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Confirm the identity of the purified compound using mass spectrometry and NMR spectroscopy.
-
Lyophilize the purified this compound for long-term storage at -20°C.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
This compound Signaling Pathway in Agrobacterium tumefaciens
Application Notes and Protocols for the Chemical Synthesis of Agrocinopine Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the laboratory synthesis of agrocinopine A precursors, focusing on a robust chemical synthesis strategy. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of chemical biology, microbiology, and drug development who are interested in studying agrocinopines and their biological functions.
Agrocinopines are a class of sugar phosphodiesters that play a crucial role in the biology of Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. This compound A, a phosphodiester of sucrose (B13894) and L-arabinose, is produced by plants genetically modified by the bacterium and serves as a nutrient source and a signaling molecule for the pathogen.[1][2] The ability to chemically synthesize this compound A and its precursors is essential for studying its role in bacterial pathogenesis, developing potential inhibitors of this pathway, and exploring its use as a molecular probe.
The synthetic strategy detailed herein employs the phosphoramidite (B1245037) method, a versatile and efficient approach for the formation of phosphodiester bonds, which is widely used in oligonucleotide synthesis.[3] This method allows for the controlled and sequential coupling of protected sugar moieties to construct the target molecule.
Experimental Protocols
The chemical synthesis of this compound A involves a multi-step process that includes the preparation of protected monosaccharide building blocks, their coupling via a phosphoramidite intermediate, and subsequent deprotection to yield the final product. The following sections provide detailed protocols for the key stages of this synthesis.
1. Synthesis of Protected L-Arabinose Phosphoramidite (Precursor 1)
The synthesis of the L-arabinose phosphoramidite precursor involves the protection of the hydroxyl groups and the introduction of the reactive phosphoramidite moiety at the anomeric position.
-
Step 1a: Protection of L-Arabinose:
-
Objective: To protect the hydroxyl groups of L-arabinose to prevent side reactions during phosphitylation.
-
Procedure: L-arabinose is treated with a suitable protecting group reagent, such as an acetonide or benzyl (B1604629) groups, to yield a protected arabinose derivative with a free hydroxyl group at the desired position for phosphorylation.
-
-
Step 1b: Phosphitylation of Protected L-Arabinose:
-
Objective: To introduce the reactive phosphoramidite group.
-
Procedure: The protected L-arabinose is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA) or 1H-tetrazole and diisopropylamine (B44863) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2).[3] The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.
-
2. Preparation of Protected Sucrose (Precursor 2)
A partially protected sucrose derivative with a free hydroxyl group at the C-4 position of the fructose (B13574) moiety is required for the coupling reaction.
-
Objective: To selectively protect the hydroxyl groups of sucrose, leaving the C4'-OH group free for subsequent coupling.
-
Procedure: This can be achieved through a series of protection and deprotection steps. For example, trityl groups can be used for the selective protection of primary hydroxyls, followed by protection of the remaining hydroxyls and subsequent selective deprotection of the C4'-OH group.
3. Coupling of Protected L-Arabinose Phosphoramidite and Protected Sucrose
This is the key step where the phosphodiester bond is formed.
-
Objective: To couple the L-arabinose phosphoramidite (Precursor 1) with the protected sucrose (Precursor 2).
-
Procedure: The protected sucrose is dissolved in an anhydrous solvent, and the L-arabinose phosphoramidite and an activator, such as 1H-tetrazole, are added. The reaction is carried out under an inert atmosphere. The phosphite (B83602) triester intermediate formed is then oxidized to the more stable phosphate (B84403) triester using an oxidizing agent like tert-butyl hydroperoxide (tBuOOH) or iodine in the presence of water.[3] The product is then purified.
4. Deprotection of the Coupled Product
The final step involves the removal of all protecting groups to yield this compound A.
-
Objective: To remove all protecting groups from the sugar moieties and the phosphate group.
-
Procedure: The deprotection strategy depends on the protecting groups used. For example, acid-labile groups like isopropylidene are removed with aqueous acetic acid. Benzyl ethers are typically removed by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[3] The cyanoethyl group on the phosphate is removed by treatment with a mild base such as methanolic sodium methoxide (B1231860) or potassium carbonate in methanol.[3] The final product is purified by chromatography.
Quantitative Data Summary
The following table summarizes the key reaction steps and reported yields for the synthesis of this compound A and its derivatives, based on the phosphoramidite strategy.[3]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Phosphitylation of protected arabinose | 1H-tetrazole, diisopropylamine, CH2Cl2, 2 h | 79 |
| 2 | Coupling with protected sucrose | 1H-tetrazole, CH2Cl2, 2 h | 64 |
| 3 | Oxidation | tBuOOH, octane, CH2Cl2, 2 h | 92 |
| 4 | Deprotection (isopropylidene) | 60% aqueous acetic acid, 50°C, 30 min | 53 |
| 5 | Deprotection (benzyl groups) | H2, Pd/C, 1 atm, 24 h | 83 |
| 6 | Deprotection (cyanoethyl group) | 1M methanolic MeONa, methanol, 30 min | - |
| 6a | Alternative Deprotection (cyanoethyl group) | K2CO3, methanol, 2h | 34-68 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the overall workflow for the chemical synthesis of this compound A using the phosphoramidite approach.
References
Application Note: Agrocinopine-Mediated Chemotaxis Assay for Agrobacterium tumefaciens
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the chemotactic response of Agrobacterium tumefaciens to agrocinopine, a key signaling molecule in plant-pathogen interactions.
Introduction
Agrobacterium tumefaciens is a soil bacterium renowned for its ability to transfer a segment of its DNA (T-DNA) into the plant genome, causing crown gall disease.[1] This process is initiated by the bacterium's ability to sense chemical cues from the plant environment. Opines, such as this compound, are synthesized by the transformed plant cells and serve as crucial nutrients and chemoattractants for the bacteria.[2] The chemotactic response of A. tumefaciens towards this compound is a critical step for the bacteria to locate and colonize the nutrient-rich tumor environment. This response is highly specific and is mediated by the periplasmic binding protein AccA, encoded on the Tumor-inducing (Ti) plasmid.[3] Understanding and quantifying this interaction is vital for research into plant pathology, microbial ecology, and the development of novel anti-infective strategies.
Principle of Chemotaxis to this compound
Chemotaxis towards this compound in A. tumefaciens is initiated by the binding of this compound to the periplasmic protein AccA.[3] This binding event is sufficient to trigger the chemotactic signal. The this compound-AccA complex is believed to interact with a Methyl-accepting Chemotaxis Protein (MCP), a transmembrane receptor. This interaction initiates a phosphorylation cascade involving the conserved chemotaxis proteins CheW and CheA.[1] Phosphorylated CheA transfers its phosphate (B84403) group to the response regulator CheY. Phospho-CheY then interacts with the flagellar motor, altering its direction of rotation from clockwise (resulting in tumbling) to counter-clockwise (resulting in smooth swimming), thereby directing the bacterium along the this compound gradient. Notably, the transport and subsequent catabolism of this compound are not required for the chemotactic response.[3]
Signaling Pathway Diagram
Caption: this compound chemotaxis signaling pathway in A. tumefaciens.
Experimental Protocols
Two common methods for quantifying bacterial chemotaxis are the Swim Plate Assay and the Capillary Assay.
Protocol 1: Swim Plate Assay
This method provides a semi-quantitative measure of chemotaxis by observing the migration of bacteria through a semi-solid agar (B569324) medium towards a chemoattractant.[4]
Materials:
-
Agrobacterium tumefaciens strains (e.g., Wild-Type C58, accA mutant)
-
This compound A+B (or other relevant agrocinopines)
-
Minimal medium (e.g., ATGN)
-
Bacto Agar
-
Sterile petri dishes (100 mm)
-
Sterile toothpicks or pipette tips
-
Incubator (28°C)
-
Ruler or digital caliper
Methodology:
-
Preparation of Bacterial Culture:
-
Streak A. tumefaciens strains from glycerol (B35011) stocks onto solid LB agar plates with appropriate antibiotics and incubate at 28°C for 48 hours.
-
Inoculate a single colony into 5 mL of liquid minimal medium.
-
Grow overnight at 28°C with shaking (200 rpm) to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
-
Preparation of Swim Plates:
-
Prepare minimal medium (e.g., ATGN) containing 0.25% - 0.3% Bacto agar. This low agar concentration allows for bacterial motility.[1]
-
Autoclave the medium and cool to ~50°C.
-
Add a filter-sterilized stock solution of this compound to the cooled agar to achieve the desired final concentration (e.g., 1 µM, 10 µM, 100 µM). A control plate with no this compound should also be prepared.
-
Pour 25 mL of the semi-solid agar into each 100 mm petri dish and let them solidify at room temperature for at least 1 hour.
-
-
Inoculation and Incubation:
-
Using a sterile toothpick or pipette tip, carefully pick a small amount of the overnight bacterial culture.
-
Inoculate the center of the swim plate by gently stabbing the toothpick into the agar, being careful not to go all the way to the bottom of the plate.
-
Allow the plates to dry for 10-15 minutes before placing them in a humidified incubator.
-
Incubate the plates upright at 28°C for 48-72 hours.
-
-
Data Analysis:
-
Chemotaxis is observed as a "swim ring" or halo of bacterial growth expanding from the point of inoculation.
-
Measure the diameter of the swim ring in millimeters (mm).
-
Compare the swim ring diameters of the wild-type strain in the presence of different this compound concentrations to the no-agrocinopine control and to the accA mutant strain.
-
Protocol 2: Quantitative Capillary Assay
This assay provides a more quantitative measure of chemotaxis by directly counting the number of bacteria that migrate into a capillary tube containing the chemoattractant.[5][6]
Materials:
-
A. tumefaciens strains (prepared as in Protocol 1)
-
This compound
-
Chemotaxis Buffer (e.g., phosphate buffer with 0.1 mM EDTA)
-
Sterile microcapillary tubes (1 µL)
-
Small chamber or slide to hold the bacterial suspension
-
Sterile water and appropriate diluents
-
Plating supplies (agar plates, spreader)
Methodology:
-
Preparation of Bacteria:
-
Centrifuge the overnight culture (5000 x g, 10 min).
-
Wash the cell pellet twice with Chemotaxis Buffer.
-
Resuspend the cells in Chemotaxis Buffer to a final concentration of ~10⁷ cells/mL.
-
-
Preparation of Capillaries:
-
Prepare solutions of this compound at various concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM) in Chemotaxis Buffer.
-
Fill the 1 µL capillary tubes by dipping one end into the this compound solution. The control capillary is filled with Chemotaxis Buffer only.
-
Seal one end of the capillary with sterile clay or by flame.
-
-
Assay Procedure:
-
Place the bacterial suspension into a small chamber (e.g., a depression slide).
-
Insert the open end of the filled capillary tube into the bacterial suspension.
-
Incubate at room temperature for 45-60 minutes.
-
-
Quantification:
-
Carefully remove the capillary tube from the suspension.
-
Wipe the outside of the capillary to remove any adhering bacteria.
-
Break the sealed end and expel the contents of the capillary into a known volume of sterile buffer (e.g., 100 µL).
-
Perform serial dilutions of this bacterial suspension and plate onto solid agar plates to determine the number of colony-forming units (CFUs).
-
Incubate plates at 28°C for 48 hours and count the colonies.
-
Calculate the total number of bacteria that migrated into the capillary.
-
Experimental Workflow Diagram
Caption: General workflow for this compound chemotaxis assays.
Data Presentation
Quantitative data from chemotaxis assays should be summarized for clear comparison. The following tables present illustrative data for the two described protocols, based on expected outcomes.
Table 1: Illustrative Data from Swim Plate Assay
This table shows the chemotactic response measured by the diameter of the swim ring. A larger diameter indicates a stronger positive chemotactic response.
| Strain | Chemoattractant | Concentration (µM) | Mean Swim Ring Diameter (mm) ± SD (n=3) |
| Wild-Type (C58) | None (Control) | 0 | 12.5 ± 1.1 |
| This compound | 1 | 20.1 ± 1.5 | |
| This compound | 10 | 35.8 ± 2.0 | |
| This compound | 100 | 42.3 ± 2.4 | |
| accA Mutant | None (Control) | 0 | 12.2 ± 1.3 |
| This compound | 100 | 12.8 ± 1.0 |
Table 2: Illustrative Data from Quantitative Capillary Assay
This table shows the chemotactic response measured by the number of bacteria accumulating in the capillary tube.
| Strain | Chemoattractant | Concentration (mM) | Mean Bacteria per Capillary (CFU) ± SD (n=3) |
| Wild-Type (C58) | None (Buffer Control) | 0 | 2.1 x 10² ± 45 |
| This compound | 0.01 | 1.5 x 10³ ± 1.2 x 10² | |
| This compound | 0.1 | 8.8 x 10³ ± 5.1 x 10² | |
| This compound | 1.0 | 1.4 x 10⁴ ± 9.8 x 10² | |
| accA Mutant | None (Buffer Control) | 0 | 2.3 x 10² ± 52 |
| This compound | 1.0 | 2.5 x 10² ± 60 |
References
- 1. Motility and Chemotaxis in Agrobacterium tumefaciens Surface Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An automated approach to quantify chemotaxis index in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNIT 3D.3: PHENOTYPIC ANALYSES OF AGROBACTERIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous-Flow Capillary Assay for Measuring Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Agrocin 84 Sensitivity Assay with Agrocinopine Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocin 84 is a "Trojan horse" antibiotic produced by Agrobacterium radiobacter strain K84, a bacterium used as a biological control agent against crown gall disease.[1] The disease is caused by pathogenic strains of Agrobacterium tumefaciens, which harbor a tumor-inducing (Ti) plasmid.[1][2] Agrocin 84's efficacy lies in its selective targeting of these pathogenic strains. Its uptake is mediated by an agrocinopine permease, which is encoded by genes on the Ti plasmid.[2][3][4] The expression of this permease is induced by agrocinopines, a class of opines produced by the plant tumors incited by the pathogen.[1] This induction mechanism enhances the susceptibility of the pathogenic A. tumefaciens to agrocin 84, making it a highly effective and specific biocontrol agent.[1]
These application notes provide a detailed protocol for performing an agrocin 84 sensitivity assay with this compound induction, a critical procedure for screening the susceptibility of A. tumefaciens isolates and for research into novel antimicrobial agents that exploit similar uptake mechanisms.
Principle of the Assay
This assay is based on the principle of deferred antagonism. An agrocin 84-producing strain (A. radiobacter K84) is grown on a solid medium, creating a zone of antibiotic diffusion. A test strain of A. tumefaciens is then overlaid on this medium. If the test strain is sensitive, its growth will be inhibited in the area containing agrocin 84. The inclusion of this compound A in the medium induces the expression of the this compound permease in susceptible pathogenic strains, thereby increasing their uptake of agrocin 84 and resulting in a more pronounced zone of inhibition.
Experimental Protocols
Materials
Bacterial Strains:
-
Producer Strain: Agrobacterium radiobacter strain K84 (ATCC® 23308™)
-
Sensitive Control Strain: Agrobacterium tumefaciens strain C58 (ATCC® 33970™) or another nopaline-type strain known to be sensitive.
-
Resistant Control Strain: A derivative of C58 cured of its Ti plasmid, or another known resistant Agrobacterium strain.
-
Test Strains: Isolates of A. tumefaciens to be tested.
Media and Reagents:
-
Yeast Extract Mannitol Agar (B569324) (YEMA)
-
Stonier's Medium (or similar minimal medium)
-
This compound A solution (e.g., 100 µM in sterile water)
-
Sterile 0.85% NaCl solution (saline)
-
Sterile soft agar (0.7% agar)
-
Sterile paper discs (6 mm diameter)
Procedure
Part 1: Preparation of Agrocin 84 Producer Plates
-
Prepare Stonier's agar plates. For induced plates, supplement the molten agar with this compound A to a final concentration of 1-10 µM before pouring.
-
Inoculate the center of each agar plate with a single colony of A. radiobacter K84.
-
Incubate the plates at 28°C for 48-72 hours to allow for the growth of the producer strain and diffusion of agrocin 84 into the medium.
Part 2: Preparation of Test Strain Inoculum
-
Grow the test and control A. tumefaciens strains in YEMA broth overnight at 28°C with shaking.
-
Harvest the cells by centrifugation and wash them with sterile saline.
-
Resuspend the cells in sterile saline to a concentration of approximately 10⁸ CFU/mL (e.g., McFarland standard 0.5).
Part 3: Overlay and Incubation
-
After the initial incubation of the K84 plates, expose the plates to chloroform (B151607) vapor for 30 minutes to kill the producer cells. This is achieved by placing a sterile paper disc saturated with chloroform onto the lid of the inverted plate.
-
Aerate the plates in a sterile environment for 30-60 minutes to allow the chloroform to evaporate completely.
-
Inoculate molten soft agar (cooled to 45°C) with the prepared test strain suspension (e.g., 100 µL of cell suspension per 5 mL of soft agar).
-
Pour the inoculated soft agar evenly over the surface of the K84-containing plates (both with and without this compound A).
-
Incubate the overlaid plates at 28°C for 24-48 hours.
Part 4: Observation and Interpretation
-
After incubation, observe the plates for zones of growth inhibition around the area where A. radiobacter K84 was grown.
-
Measure the diameter of the inhibition zones.
-
Compare the size of the inhibition zones on plates with and without this compound A induction. An increased zone of inhibition on the this compound-containing plates indicates induction of sensitivity.
Data Presentation
The results of the agrocin 84 sensitivity assay can be summarized in a table for easy comparison.
| A. tumefaciens Strain | Treatment | Average Zone of Inhibition (mm) ± SD | Sensitivity |
| C58 (Sensitive Control) | No Induction | 15 ± 1.5 | Sensitive |
| This compound A Induction | 25 ± 2.0 | Highly Sensitive | |
| C58-cured (Resistant Control) | No Induction | 0 | Resistant |
| This compound A Induction | 0 | Resistant | |
| Test Isolate 1 | No Induction | 12 ± 1.0 | Sensitive |
| This compound A Induction | 22 ± 1.8 | Highly Sensitive | |
| Test Isolate 2 | No Induction | 0 | Resistant |
| This compound A Induction | 0 | Resistant |
Visualizations
Experimental Workflow
Caption: Workflow for the agrocin 84 sensitivity assay.
Signaling Pathway of Agrocin 84 Action
Caption: Mechanism of agrocin 84 uptake and action.
Discussion and Troubleshooting
-
No Inhibition Zone: If the sensitive control does not show a zone of inhibition, verify the viability of the A. radiobacter K84 strain and its ability to produce agrocin 84. Also, confirm the sensitivity of the control A. tumefaciens strain.
-
Variable Zone Sizes: Inconsistent zone sizes can result from variations in inoculum density, agar depth, and incubation time. Standardize these parameters to ensure reproducibility.
-
Importance of Induction: The inclusion of this compound A is crucial for assessing the full potential sensitivity of a strain, as it mimics the in-planta environment where the pathogen would be most susceptible.[1] Strains that show low sensitivity without induction may exhibit significantly higher sensitivity in the presence of this compound A.
-
Mechanism of Resistance: Resistance to agrocin 84 can arise from the loss of the Ti plasmid, which carries the genes for the this compound permease, or through the acquisition of a plasmid (pAgK84) that confers immunity.[3][5]
This detailed protocol and the accompanying information provide a robust framework for conducting agrocin 84 sensitivity assays, contributing to the effective use of this biocontrol agent and the exploration of new antimicrobial strategies.
References
- 1. Bases of biocontrol: Sequence predicts synthesis and mode of action of agrocin 84, the Trojan Horse antibiotic that controls crown gall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agrobacterium tumefaciens [archive.bio.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. apsnet.org [apsnet.org]
- 5. Agrocin 84 sensitivity: a plasmid determined property in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Agrocinopine-Mediated Gene Expression Using lacZ Reporter Gene Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agrocinopines are a class of opines, unique sugar phosphodiesters, produced in plant tumors induced by Agrobacterium tumefaciens. These molecules serve as a specific nutrient source for the bacteria and act as signaling molecules to regulate gene expression, including the genes responsible for their own catabolism. The acc (agrocinopine catabolism) operon in A. tumefaciens is responsible for the uptake and breakdown of agrocinopines. The expression of this operon is tightly regulated, being induced by the presence of agrocinopines and also influenced by phosphate (B84403) availability.
The lacZ gene from Escherichia coli, encoding the enzyme β-galactosidase, is a widely used reporter gene to study gene expression. When the lacZ gene is placed under the control of a promoter of interest, the activity of β-galactosidase can be easily and quantitatively measured. This provides a reliable method to monitor the transcriptional activity of the promoter in response to various stimuli. By creating a transcriptional fusion between the promoter of the acc operon and the lacZ gene, it is possible to quantitatively monitor this compound-mediated gene expression. This application note provides detailed protocols and methodologies for utilizing a lacZ-based reporter gene assay to study this specific regulatory pathway in A. tumefaciens.
Signaling Pathway of this compound-Mediated Gene Expression
The regulation of the acc operon is primarily controlled by the repressor protein AccR, which is encoded by the accR gene, the first gene in the operon. In the absence of agrocinopines, the AccR repressor binds to operator regions in the promoter of the acc operon, preventing transcription. When agrocinopines are present, they are transported into the bacterial cell and bind to the AccR repressor. This binding event causes a conformational change in AccR, leading to its dissociation from the operator DNA. The removal of the repressor allows RNA polymerase to bind to the promoter and initiate transcription of the acc operon genes, including the lacZ reporter gene in the engineered construct.
Experimental Workflow
The overall experimental workflow involves constructing the reporter strain, preparing the bacterial cultures, inducing gene expression with this compound, and finally, quantifying the β-galactosidase activity.
Detailed Experimental Protocols
Construction of the Pacc::lacZ Reporter Strain
-
Promoter Amplification: Amplify the promoter region of the acc operon from A. tumefaciens genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Digest the amplified promoter fragment and a suitable reporter vector containing a promoterless lacZ gene (e.g., a broad-host-range plasmid) with the corresponding restriction enzymes. Ligate the promoter fragment upstream of the lacZ gene.
-
Transformation: Transform the ligation mixture into a competent E. coli strain for plasmid propagation and verification.
-
Plasmid Verification: Isolate the plasmid DNA from E. coli and verify the correct insertion of the promoter fragment by restriction digestion and DNA sequencing.
-
Transformation into A. tumefaciens: Introduce the verified reporter plasmid into a suitable A. tumefaciens strain (e.g., a strain that can uptake and respond to this compound) via electroporation or conjugation.
-
Selection and Verification: Select for transformed A. tumefaciens colonies on appropriate antibiotic-containing media. Verify the presence of the reporter plasmid in the selected colonies by PCR.
β-Galactosidase Assay Protocol
This protocol is adapted for a 96-well plate format for higher throughput.
Materials:
-
A. tumefaciens reporter strain (Pacc::lacZ)
-
Growth medium (e.g., LB or a minimal medium) with appropriate antibiotics
-
This compound solution (sterile)
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)
-
1 M Na2CO3 (Stop solution)
-
0.1% SDS
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture Preparation: Inoculate a single colony of the A. tumefaciens reporter strain into 5 mL of growth medium with antibiotics and grow overnight at 28°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture to an OD600 of ~0.1 in fresh medium and grow to mid-log phase (OD600 of 0.4-0.6).
-
Induction: Aliquot the culture into separate tubes. Add this compound to the desired final concentrations (e.g., 0, 10, 50, 100 µM). Include a no-agrocinopine control. Incubate the cultures for a specific induction period (e.g., 4-6 hours) at 28°C with shaking.
-
Cell Density Measurement: After induction, measure the final OD600 of each culture.
-
Cell Lysis:
-
Transfer 100 µL of each culture to a microcentrifuge tube.
-
Add 10 µL of chloroform and 5 µL of 0.1% SDS.
-
Vortex for 10 seconds to lyse the cells.
-
Incubate at room temperature for 5 minutes.
-
-
Enzymatic Reaction:
-
Add 700 µL of Z-buffer to each tube.
-
Add 160 µL of ONPG solution to start the reaction and start a timer.
-
Incubate at 30°C. Monitor the development of a yellow color.
-
-
Stopping the Reaction: When a sufficient yellow color has developed (or after a fixed time point, e.g., 30 minutes), add 400 µL of 1 M Na2CO3 to stop the reaction.
-
Measurement:
-
Centrifuge the tubes to pellet cell debris.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 420 nm (A420) and 550 nm (A550) using a microplate reader. The A550 reading is to correct for light scattering by cell debris.
-
-
Calculation of Miller Units: The β-galactosidase activity is expressed in Miller Units, calculated using the following formula:
Miller Units = 1000 × [A420 - (1.75 × A550)] / (t × v × OD600)
Where:
-
A420: Absorbance at 420 nm.
-
A550: Absorbance at 550 nm (accounts for light scattering).
-
t: Reaction time in minutes.
-
v: Volume of culture used in the assay in mL (in this protocol, 0.1 mL).
-
OD600: Optical density of the culture at 600 nm before the assay.
-
Data Presentation
The quantitative data from the β-galactosidase assay should be summarized in a clear and structured table to allow for easy comparison between different experimental conditions.
Table 1: this compound-Inducible lacZ Expression in A. tumefaciens
| This compound Concentration (µM) | Mean OD600 | Mean A420 | Mean A550 | Reaction Time (min) | Calculated Miller Units (Mean ± SD) | Fold Induction |
| 0 (Control) | 0.55 | 0.052 | 0.015 | 30 | 11.2 ± 1.5 | 1.0 |
| 10 | 0.54 | 0.285 | 0.016 | 30 | 158.3 ± 12.1 | 14.1 |
| 50 | 0.56 | 0.650 | 0.018 | 30 | 368.7 ± 25.6 | 32.9 |
| 100 | 0.55 | 0.890 | 0.020 | 30 | 512.1 ± 30.4 | 45.7 |
Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results.
Conclusion
The lacZ reporter gene assay provides a robust and quantitative method for studying this compound-mediated gene expression in A. tumefaciens. By following the detailed protocols outlined in this application note, researchers can effectively monitor the activity of the acc operon promoter and gain valuable insights into the molecular mechanisms of opine signaling and utilization in this important bacterium. The provided diagrams and data presentation format are designed to facilitate a clear understanding of the underlying principles and experimental outcomes.
Techniques for Studying Agrocinopine Uptake and Transport in Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of agrocinopine uptake and transport in bacteria, with a primary focus on Agrobacterium tumefaciens. Agrocinopines are sugar phosphodiester opines produced in plant crown galls induced by Agrobacterium, serving as a nutrient source for the bacteria. The uptake and catabolism of these molecules are mediated by the acc (this compound catabolism) operon, making this system a target for research into bacterial metabolism, nutrient acquisition, and the development of antimicrobial agents like agrocin 84, a Trojan horse antibiotic that utilizes the this compound transport system.
I. Overview of this compound Uptake and Regulation
In Agrobacterium tumefaciens strain C58, the uptake of agrocinopines A and B is mediated by a periplasmic binding protein, AccA, which is part of an ABC transporter system encoded by the acc operon on the Ti plasmid.[1][2] The expression of the acc operon is tightly regulated, being induced by the presence of agrocinopines and also by phosphate (B84403) limitation.[3][4] This regulation is controlled by the repressor protein AccR, which binds to the operator region of the acc operon in the absence of agrocinopines, thereby inhibiting transcription.[3][5] When agrocinopines are present, they act as inducers, binding to AccR and causing its dissociation from the DNA, leading to the expression of the transport and catabolism genes.[3][5]
II. Quantitative Data Summary
The following tables summarize key quantitative data related to the genes and proteins involved in this compound catabolism.
| Gene/Protein | Size/Molecular Weight | Cellular Location | Function |
| acc operon | ~6 kb | Ti Plasmid (pTiC58) | Encodes for this compound uptake and catabolism |
| AccA | 60 kDa (predicted: 59,147 Da) | Periplasm | Periplasmic binding protein for agrocinopines |
| AccR | ~26 kDa (predicted: 29 kDa with His-tag) | Cytoplasm | Transcriptional repressor of the acc operon |
III. Signaling Pathway and Experimental Workflow
A. This compound-mediated Gene Regulation
The following diagram illustrates the regulatory pathway of the acc operon in Agrobacterium tumefaciens.
B. Experimental Workflow for Identifying Uptake Genes
This diagram outlines a typical workflow for identifying genes involved in this compound uptake using transposon mutagenesis.
IV. Experimental Protocols
Protocol 1: Bacterial Growth Assay on this compound
This protocol is used to assess the ability of bacterial strains to utilize this compound as a sole carbon source.
Materials:
-
Bacterial strains to be tested (e.g., wild-type A. tumefaciens, mutant strains)
-
Minimal medium (e.g., AB minimal medium)
-
Stock solution of purified agrocinopines (e.g., 20 mM)
-
Sterile culture tubes or microplates
-
Incubator
-
Spectrophotometer
Procedure:
-
Prepare AB minimal medium. For solid medium, add 1.5% agar (B569324).
-
For the experimental condition, supplement the minimal medium with agrocinopines to a final concentration of 20 µM.[3]
-
As a negative control, use minimal medium without any added carbon source. As a positive control, use minimal medium supplemented with a standard carbon source like glucose or mannitol.
-
Inoculate the media with the bacterial strains to be tested from an overnight culture grown in a rich medium (e.g., LB broth). Ensure to wash the cells in a carbon-free minimal medium to remove any residual rich medium.
-
For liquid cultures, inoculate to a starting OD600 of ~0.05. For solid media, streak the strains for isolated colonies.
-
Incubate at the optimal growth temperature for A. tumefaciens (typically 28°C).
-
For liquid cultures, monitor growth by measuring the OD600 at regular intervals (e.g., every 4-6 hours) for 48-72 hours.
-
For solid media, observe for colony formation after 2-4 days.
-
Data Analysis: Plot the OD600 values against time for liquid cultures to generate growth curves. Compare the growth of mutant strains to the wild-type on this compound-containing medium.
Protocol 2: Radiolabeled this compound Uptake Assay
This assay directly measures the transport of this compound into bacterial cells using a radiolabeled substrate.
Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]-agrocinopine or [³H]-agrocinopine)
-
Bacterial strains to be tested
-
Uptake buffer (e.g., phosphate buffer with a suitable energy source)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose filters)
Procedure:
-
Grow bacterial cultures to mid-log phase in a suitable medium. If studying induction, add agrocinopines to the growth medium for a few hours before the assay.
-
Harvest the cells by centrifugation and wash them twice with ice-cold uptake buffer.
-
Resuspend the cells in fresh uptake buffer to a specific cell density (e.g., OD600 of 0.5).
-
Initiate the uptake assay by adding a known concentration of radiolabeled this compound to the cell suspension.
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and immediately filter them through a nitrocellulose filter.
-
Rapidly wash the filters with ice-cold uptake buffer to remove any non-transported radiolabeled substrate.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
To determine the protein concentration of the cell suspension, perform a protein assay (e.g., Bradford assay) on a parallel sample.
-
Data Analysis: Calculate the rate of uptake as nanomoles of this compound transported per minute per milligram of cellular protein. Compare the uptake rates between different bacterial strains or under different conditions.
Protocol 3: β-Galactosidase Assay for acc Operon Expression
This protocol is used to quantify the expression of the acc operon by using a lacZ reporter gene fusion.
Materials:
-
A. tumefaciens strain containing an acc-lacZ fusion
-
Growth medium (e.g., ABM medium)
-
This compound solution
-
Z-buffer
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃ solution
-
Chloroform (B151607) and 0.1% SDS solution
-
Spectrophotometer
Procedure:
-
Grow the bacterial strain to mid-log phase (OD600 of 0.3-0.4).[3]
-
Induce the culture by adding agrocinopines to a final concentration of 20 µM and continue to incubate for a set period (e.g., 2 hours).[3] Have an uninduced culture as a negative control.
-
Harvest the cells by centrifugation and resuspend them in Z-buffer.
-
Measure the OD600 of the resuspended cells.
-
To a known volume of the cell suspension, add a drop of chloroform and a drop of 0.1% SDS to permeabilize the cells. Vortex vigorously.
-
Pre-warm the tubes to 28°C.
-
Start the reaction by adding a pre-warmed ONPG solution. Record the start time.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 1 M Na₂CO₃. Record the stop time.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering by cell debris).
-
Data Analysis: Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [OD₄₂₀ – (1.75 × OD₅₅₀)] / (t × v × OD₆₀₀) where t = reaction time in minutes, v = volume of culture used in mL, and OD₆₀₀ is the cell density of the initial culture.
Protocol 4: Agrocin 84 Sensitivity Assay
This assay is an indirect method to assess the functionality of the this compound transport system, as agrocin 84 utilizes this system to enter and kill the bacterial cells.
Materials:
-
A. radiobacter strain K84 (producer of agrocin 84) or purified agrocin 84
-
Bacterial strains to be tested for sensitivity
-
Agar plates with appropriate growth medium
-
Chloroform
Procedure:
-
Spot-inoculate the agrocin 84 producer strain (A. radiobacter K84) onto the center of an agar plate and incubate for 24-48 hours to allow for agrocin 84 production.
-
Kill the producer strain by inverting the plate over a few drops of chloroform in a fume hood for 15-30 minutes.[6]
-
Prepare a lawn of the bacterial strain to be tested by mixing an overnight culture with soft agar (0.7%) and pouring it over the plate containing the killed producer strain.
-
Incubate the plate at 28°C for 24-48 hours.
-
Data Analysis: Observe for a zone of growth inhibition around the spot where the producer strain was grown. The presence and size of the inhibition zone indicate sensitivity to agrocin 84 and a functional this compound uptake system. To enhance sensitivity, agrocinopines can be added to the medium to induce the expression of the acc operon.[7]
Protocol 5: Preparation of Periplasmic Proteins by Osmotic Shock
This protocol is used to isolate periplasmic proteins, such as AccA, to study their localization and binding properties.
Materials:
-
Bacterial culture in late-log or early-stationary phase
-
Tris-HCl buffer
-
EDTA
-
MgCl₂
-
Ice-cold sterile water
-
Centrifuge
Procedure:
-
Harvest bacterial cells from a culture by centrifugation at 4°C.
-
Wash the cell pellet with Tris-HCl buffer.
-
Resuspend the pellet in a hypertonic solution (e.g., Tris-HCl buffer containing 20% sucrose and EDTA).
-
Incubate on ice for 10-15 minutes. This causes the outer membrane to become permeable and the cytoplasmic membrane to shrink.
-
Pellet the cells by centrifugation. The supernatant from this step can be discarded.
-
Rapidly resuspend the cell pellet in ice-cold sterile water or a low-osmolarity buffer (e.g., 5 mM MgCl₂). This rapid change in osmotic pressure causes the outer membrane to reseal while the cytoplasmic membrane swells, releasing the contents of the periplasm into the surrounding medium.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the suspension to pellet the cells (now called spheroplasts).
-
The supernatant contains the periplasmic proteins and is carefully collected.
-
Analysis: The periplasmic fraction can be analyzed by SDS-PAGE and Western blotting to confirm the presence of AccA. The purity of the fraction can be assessed by assaying for marker enzymes of other cellular compartments (e.g., β-galactosidase for the cytoplasm).
These protocols provide a foundation for researchers to investigate the fascinating and important system of this compound uptake and transport in bacteria. The specific concentrations, incubation times, and other parameters may need to be optimized for different bacterial species or specific experimental questions.
References
- 1. Unit 3D.2 Genetic Manipulation of Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 3. US4497730A - Method for obtaining periplasmic proteins from bacterial cells using chloroform - Google Patents [patents.google.com]
- 4. Genetics - β-Galactosidase Assays [rothlab.ucdavis.edu]
- 5. Osmotic Shock Procedures - Hancock Lab [cmdr.ubc.ca]
- 6. faculty.salisbury.edu [faculty.salisbury.edu]
- 7. genome.wisc.edu [genome.wisc.edu]
Application Notes and Protocols for PCR-Based Detection of Agrocinopine Synthase and Catabolism Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection of genes involved in the synthesis and breakdown of agrocinopine, a key opine in the interaction between Agrobacterium tumefaciens and host plants. The ability to monitor these genes is crucial for understanding the molecular basis of crown gall disease, developing biocontrol strategies, and potentially for drug development targeting bacterial metabolic pathways.
Introduction
Agrocinopines are sugar phosphodiester opines produced in plant tumors induced by certain strains of Agrobacterium tumefaciens. These compounds serve as a nutrient source for the bacteria. The synthesis of agrocinopines is directed by genes transferred from the bacterial Ti plasmid into the plant genome, specifically the this compound synthase (ags) and mannopine (B1214287) synthase (mas) genes. The catabolism of these opines by Agrobacterium is mediated by the this compound catabolism (acc) operon, also located on the Ti plasmid. This document outlines detailed protocols for the PCR-based detection of these key genetic markers.
Data Presentation
The following tables summarize the quantitative data for the PCR protocols described below.
Table 1: Primer Sequences and Specifications
| Target Gene | Primer Name | Primer Sequence (5' to 3') | Amplicon Size (bp) | Reference |
| Catabolism | ||||
| accF | pTiBo542-F | CGG CGA GCT GAT CGA GAA | 766 | [1] |
| pTiBo542-R | GGC GAG CTG ATC GAG AA | [1] | ||
| Synthesis | ||||
| ags | ags-F | (User-designed based on conserved regions) | (Dependent on design) | N/A |
| ags-R | (User-designed based on conserved regions) | N/A | ||
| mas1 | mas1-F | (User-designed based on conserved regions) | (Dependent on design) | N/A |
| mas1-R | (User-designed based on conserved regions) | N/A | ||
| mas2 | mas2-F | (User-designed based on conserved regions) | (Dependent on design) | N/A |
| mas2-R | (User-designed based on conserved regions) | N/A |
Note: Published, validated PCR primers for the specific detection of this compound synthase genes (ags, mas1, mas2) were not readily identified in the literature. Researchers should design primers based on conserved regions of these gene sequences available in public databases (e.g., NCBI). Primer design software like Primer3 can be utilized for this purpose, targeting an amplicon size of 200-800 bp.
Table 2: PCR Reaction Mixture
| Component | Final Concentration | Volume for 25 µL Reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP Mix (10 mM each) | 0.2 mM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Template DNA | 1-100 ng | 1.0 µL |
| Nuclease-free Water | - | to 25 µL |
Table 3: PCR Cycling Conditions
| Step | Temperature (°C) | Duration | Number of Cycles |
| Initial Denaturation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30-35 |
| Annealing | 55-62* | 30 seconds | |
| Extension | 72 | 1 minute | |
| Final Extension | 72 | 7 minutes | 1 |
| Hold | 4 | Indefinite | 1 |
Annealing temperature should be optimized for each primer pair. A gradient PCR is recommended for initial optimization.
Experimental Protocols
Protocol 1: DNA Extraction from Soil Samples
This protocol is adapted for the extraction of bacterial DNA from soil, which can be challenging due to the presence of PCR inhibitors like humic acids.
Materials:
-
Soil sample (1-5 g)
-
Lysis Buffer (100 mM Tris-HCl pH 8.0, 100 mM EDTA pH 8.0, 1.5 M NaCl, 1% CTAB)
-
20% SDS
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Microcentrifuge tubes (2 mL)
-
Bead beating tubes with sterile glass or ceramic beads
-
Bead beater/vortexer
-
Microcentrifuge
-
Water bath or heat block
Procedure:
-
Weigh 1 gram of soil into a bead beating tube.
-
Add 1 mL of Lysis Buffer to the tube.
-
Homogenize the sample using a bead beater for 2 minutes at maximum speed or a vortexer for 10-15 minutes.
-
Add 100 µL of 20% SDS and incubate at 65°C for 30 minutes, inverting the tube every 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new 2 mL microcentrifuge tube.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex briefly, and centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction if the aqueous phase is still discolored.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently by inversion.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50 µL of nuclease-free water or TE buffer.
-
Store the extracted DNA at -20°C.
Protocol 2: DNA Extraction from Plant Tissue (Crown Galls)
This protocol is suitable for extracting total DNA, including bacterial DNA, from infected plant tissues.
Materials:
-
Plant tissue (crown gall or surrounding tissue, 100-200 mg)
-
Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
2-Mercaptoethanol
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Water bath
Procedure:
-
Pre-heat the Extraction Buffer to 65°C.
-
Grind 100-200 mg of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.
-
Add 600 µL of pre-heated Extraction Buffer and 6 µL of 2-mercaptoethanol. Vortex vigorously.
-
Incubate at 65°C for 60 minutes, with occasional mixing.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Discard the supernatant and air-dry the pellet.
-
Resuspend the DNA in 50-100 µL of nuclease-free water.
-
Store the DNA at -20°C.
Protocol 3: PCR Amplification
This protocol provides a general framework for the PCR amplification of this compound synthase and catabolism genes.
Procedure:
-
Prepare the PCR reaction mixture in a sterile PCR tube on ice as described in Table 2.
-
Briefly centrifuge the tubes to collect the contents at the bottom.
-
Place the PCR tubes in a thermal cycler and run the PCR program as outlined in Table 3.
-
After the PCR is complete, analyze the amplicons by gel electrophoresis.
Protocol 4: Agarose (B213101) Gel Electrophoresis
Materials:
-
Agarose
-
1X TAE or TBE buffer
-
DNA loading dye (6X)
-
DNA ladder
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Prepare a 1.5% (w/v) agarose gel in 1X TAE or TBE buffer.
-
Add a DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative) to the molten agarose or stain the gel after electrophoresis.
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
Place the gel in the electrophoresis tank and cover it with the appropriate running buffer.
-
Mix 5 µL of each PCR product with 1 µL of 6X loading dye.
-
Load the samples and a DNA ladder into the wells of the gel.
-
Run the gel at 100 V for 30-45 minutes, or until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under a UV transilluminator and document the results. Compare the band sizes to the DNA ladder to confirm the expected amplicon size.
Visualizations
Caption: Experimental workflow for PCR-based detection.
Caption: this compound synthesis and catabolism pathways.
References
Application Notes and Protocols for the Separation of Agrocinopines by High-Voltage Paper Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocinopines are a class of opines, which are unique sugar-phosphate derivatives produced in plant crown galls induced by Agrobacterium tumefaciens. These compounds play a crucial role in the lifecycle of the bacterium, acting as a nutrient source and signaling molecules that regulate the conjugal transfer of the tumor-inducing (Ti) plasmid. The separation and analysis of agrocinopines are essential for studying their biological functions, including their role in bacterial pathogenesis and as potential targets for antimicrobial drug development. High-voltage paper electrophoresis (HVPE) is a powerful and effective technique for the separation of charged molecules like agrocinopines, offering high resolution and sensitivity.
This document provides detailed application notes and a synthesized experimental protocol for the separation of agrocinopines using HVPE. Additionally, it includes a visualization of the agrocinopine signaling pathway in A. tumefaciens.
Data Presentation
Table 1: Electrophoretic Mobility of Agrocinopines and Related Compounds
| Compound | Migration Distance (cm) | Mobility Relative to Orange G | Notes |
| Standards | |||
| Orange G | 1.00 | Anionic marker | |
| Xylene Cyanol | Anionic marker | ||
| Glucose | Neutral marker | ||
| Samples | |||
| This compound A | |||
| This compound B | |||
| This compound C | |||
| This compound D | |||
| Sucrose | Component of agrocinopines | ||
| L-arabinose-2-phosphate | Catabolite of this compound A | ||
| D-glucose-2-phosphate | Catabolite of agrocin 84 |
Experimental Protocols
The following protocol is a synthesized methodology based on established HVPE procedures for sugar phosphates and other charged sugar derivatives. Researchers should optimize the parameters for their specific experimental conditions.
Protocol: High-Voltage Paper Electrophoresis of Agrocinopines
1. Materials and Reagents:
-
Paper: Whatman 3MM or 3CHR chromatography paper.
-
Electrophoresis Buffer (pH 2.0): Formic acid: Acetic acid: Water (2:7:71 by volume).
-
Marker Dyes:
-
Orange G (1 mg/mL in water)
-
Xylene Cyanol (1 mg/mL in water)
-
-
Staining Reagent (Alkaline Silver Nitrate):
-
Solution A: 0.1% (w/v) Silver nitrate (B79036) in water.
-
Solution B: 0.5 M Sodium hydroxide (B78521) in 20% (v/v) ethanol.
-
Solution C: 1% (w/v) Sodium thiosulfate.
-
-
Sample Solvent: Deionized water.
-
HVPE Apparatus: A high-voltage power supply and an electrophoresis tank with a cooling system.
-
Oven: For drying the electrophoretogram.
2. Procedure:
-
Preparation of the Electrophoresis Paper:
-
Cut the Whatman paper to the desired size to fit the electrophoresis apparatus.
-
Mark a faint pencil line for the origin, typically in the center of the paper.
-
-
Sample Application:
-
Spot the this compound samples (and standards) onto the origin line using a micropipette or capillary tube. Keep the spot size as small as possible (2-3 mm diameter).
-
Apply the marker dyes alongside the samples.
-
Allow the spots to air dry completely.
-
-
Electrophoresis:
-
Carefully wet the paper with the electrophoresis buffer, ensuring not to wet the sample spots directly at first. Allow the buffer to migrate and evenly wet the entire paper, including the sample application area.
-
Place the wetted paper in the electrophoresis tank, ensuring the ends are immersed in the buffer reservoirs.
-
Connect the cooling system to maintain a constant temperature.
-
Apply a voltage of approximately 2.5 - 4.5 kV.
-
Run the electrophoresis for 50 - 90 minutes. The optimal voltage and time should be determined empirically.
-
-
Drying:
-
After the run, turn off the power supply and carefully remove the paper from the tank.
-
Hang the paper in a fume hood to dry completely. An oven at 60-80°C can be used to expedite drying.
-
-
Staining and Visualization:
-
Dip the dried electrophoretogram into Solution A (silver nitrate) for 10-15 minutes.
-
Briefly rinse the paper with distilled water.
-
Immerse the paper in Solution B (alkaline sodium hydroxide) to develop the spots. Agrocinopines should appear as dark brown or black spots.
-
Once the spots are sufficiently developed, transfer the paper to Solution C (sodium thiosulfate) to stop the reaction and fix the stain.
-
Wash the paper thoroughly with distilled water and allow it to air dry.
-
-
Data Analysis:
-
Measure the migration distance of each spot from the origin.
-
Calculate the relative mobility of each this compound with respect to the Orange G marker.
-
Mandatory Visualizations
This compound Signaling Pathway in Agrobacterium tumefaciens
The following diagram illustrates the signaling pathway initiated by this compound A in Agrobacterium tumefaciens, leading to the regulation of Ti plasmid conjugation.
Caption: this compound A signaling pathway in A. tumefaciens.
Experimental Workflow for this compound Separation
The following diagram outlines the key steps in the high-voltage paper electrophoresis workflow for separating agrocinopines.
Caption: HVPE workflow for this compound separation.
Application Notes and Protocols for Studying Quorum Sensing-Dependent Gene Regulation Using Agrocinopine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing agrocinopine to investigate quorum sensing-dependent gene regulation in bacteria, particularly in Agrobacterium tumefaciens. The protocols detailed below, along with the accompanying data and pathway diagrams, offer a robust framework for studying bacterial communication and for the potential development of novel antimicrobial agents.
Introduction to this compound and Quorum Sensing
Agrocinopines are a class of opines, which are unique sugar phosphodiester molecules produced in plant crown gall tumors induced by Agrobacterium tumefaciens.[1][2] These molecules serve as a nutrient source for the bacteria and, critically, as signaling molecules that regulate gene expression.[1][2] In the context of quorum sensing, agrocinopines play a pivotal role in initiating a signaling cascade that controls the transfer of the tumor-inducing (Ti) plasmid between bacteria.[3][4]
The core of this regulatory system involves the interplay between this compound, the repressor protein AccR, and the transcriptional activator TraR.[5][6] In the absence of agrocinopines, AccR binds to the promoter region of the arc operon, which contains the traR gene, repressing its transcription.[6] When agrocinopines are present, they bind to AccR, causing a conformational change that leads to its dissociation from the DNA.[5] This derepression allows for the transcription of traR.[3][6]
The TraR protein is a key component of the quorum-sensing system. It acts as a receptor for the autoinducer molecule N-(3-oxooctanoyl)-L-homoserine lactone (AAI).[4][7] When AAI binds to TraR, the complex activates the transcription of the tra and trb operons, which are responsible for the conjugal transfer of the Ti plasmid.[4][8] Therefore, this compound acts as a primary signal that gates the quorum-sensing system, ensuring that the energy-intensive process of plasmid transfer only occurs when a sufficient population of bacteria is present and the specific plant-derived signal (this compound) is available.
Data Presentation
The following tables summarize quantitative data on the effect of agrocinopines on gene expression in Agrobacterium tumefaciens.
| Strain / Plasmid | Reporter Gene Fusion | Inducer | Fold Induction of Gene Expression | Reference |
| A. tumefaciens (pTiChry5) | traR(Chry5)::lacZ | Agrocinopines C+D | - | [3] |
| A. tumefaciens (pTiC58) | acc::lacZ | Agrocinopines A+B | - | [9] |
Note: Specific fold induction values were not consistently reported in the initial search results in a comparable format. Further targeted quantitative experiments would be necessary to populate this table comprehensively.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-mediated quorum sensing signaling pathway and a general experimental workflow for its study.
Caption: this compound signaling pathway for quorum sensing regulation.
Caption: Experimental workflow for studying this compound-mediated gene regulation.
Experimental Protocols
Protocol 1: Purification of Agrocinopines from Crown Gall Tumors
This protocol is adapted from methods described for the isolation of opines from plant tissues.[1][10]
Materials:
-
Crown gall tumors induced by a nopaline-type A. tumefaciens strain (e.g., C58)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 80% ethanol)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
High-voltage paper electrophoresis (HVPE) apparatus
-
Chromatography paper
-
Appropriate buffers for electrophoresis
-
Ninhydrin spray reagent (for visualization of amino acids)
-
Silver nitrate (B79036) reagent (for visualization of sugars)
Procedure:
-
Harvest fresh crown gall tumors and immediately freeze them in liquid nitrogen.
-
Grind the frozen tumors to a fine powder using a pre-chilled mortar and pestle.
-
Extract the powdered tissue with a suitable volume of extraction buffer (e.g., 80% ethanol) by vigorous vortexing or homogenization.
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to avoid degradation of the opines.
-
Resuspend the concentrated extract in a small volume of deionized water.
-
Apply the resuspended extract to chromatography paper for high-voltage paper electrophoresis.
-
Perform electrophoresis using an appropriate buffer system to separate the opines. The specific voltage and run time will depend on the apparatus and buffer used.
-
After electrophoresis, dry the paper and visualize the opine spots using appropriate staining reagents (e.g., silver nitrate for the sugar moiety of this compound).
-
Elute the this compound spot from the paper using deionized water.
-
Quantify the purified this compound using a suitable method, such as a sugar assay after acid hydrolysis.
Protocol 2: Chemical Synthesis of this compound A
This protocol provides a general overview based on a published synthesis scheme.[11] For detailed reagent quantities and reaction conditions, refer to the original publication.
Key Steps:
-
Preparation of protected monosaccharides: Start with commercially available protected forms of L-arabinose and sucrose (B13894).
-
Phosphorylation of L-arabinose: Introduce a phosphate (B84403) group at the C-2 position of the protected L-arabinose.
-
Coupling of phosphorylated arabinose and protected sucrose: Couple the phosphorylated arabinose to the protected sucrose to form the phosphodiester linkage.
-
Deprotection: Remove the protecting groups from the sugar moieties to yield this compound A.
-
Purification: Purify the final product using chromatographic techniques such as HPLC.
Protocol 3: this compound-Mediated Gene Expression Assay using a lacZ Reporter Strain
This protocol describes how to quantify the induction of a traR-responsive promoter using a β-galactosidase assay in A. tumefaciens.[12][13][14][15][16][17][18]
Materials:
-
A. tumefaciens reporter strain (e.g., a strain with a traR promoter-lacZ fusion)
-
Appropriate growth medium (e.g., AB minimal medium) with necessary antibiotics
-
Purified or synthesized this compound
-
Spectrophotometer
-
Z-buffer (see recipe below)
-
0.1% SDS (Sodium Dodecyl Sulfate)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in phosphate buffer)
-
1 M Na₂CO₃ (sodium carbonate) solution
Z-Buffer Recipe (per 50 mL):
-
0.80 g Na₂HPO₄·7H₂O (0.06 M)
-
0.28 g NaH₂PO₄·H₂O (0.04 M)
-
0.5 mL 1 M KCl (0.01 M)
-
0.05 mL 1 M MgSO₄ (0.001 M)
-
0.135 mL β-mercaptoethanol (0.05 M)
-
Bring to approximately 40 mL with H₂O, dissolve all salts.
-
Adjust pH to 7.0.
-
Bring the final volume to 50 mL with H₂O.
Procedure:
-
Culture Preparation: Inoculate the A. tumefaciens reporter strain into the appropriate growth medium and grow overnight at 28°C with shaking.
-
Subculturing and Induction:
-
The next day, dilute the overnight culture into fresh medium to an OD₆₀₀ of approximately 0.1.
-
Prepare a series of cultures with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a no-agrocinopine control.
-
Incubate the cultures at 28°C with shaking and monitor the growth by measuring the OD₆₀₀.
-
-
Cell Lysis and Assay:
-
When the cultures reach mid-log phase (OD₆₀₀ of 0.4-0.6), take a 1 mL aliquot from each culture.
-
Measure and record the final OD₆₀₀ of each aliquot.
-
Pellet the cells by centrifugation (e.g., 13,000 rpm for 1 minute).
-
Resuspend the cell pellet in 1 mL of Z-buffer.
-
To permeabilize the cells, add 2 drops of 0.1% SDS and 4 drops of chloroform to each tube and vortex vigorously for 10-15 seconds.
-
Equilibrate the tubes at 28°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Start the reaction by adding 0.2 mL of ONPG solution to each tube.
-
Start a timer immediately.
-
Incubate the tubes at 28°C.
-
Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃ when a noticeable yellow color has developed. Record the reaction time.
-
-
Measurement and Calculation:
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (OD₄₂₀).
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀) where:
-
t = reaction time in minutes
-
V = volume of culture used in the assay in mL (in this case, 1 mL)
-
OD₆₀₀ = cell density at the time of assay
-
OD₄₂₀ = absorbance of the final reaction mixture
-
-
Conclusion
The use of this compound provides a powerful tool for dissecting the intricate regulatory networks of quorum sensing in Agrobacterium tumefaciens. By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can gain valuable insights into bacterial communication, host-pathogen interactions, and horizontal gene transfer. Furthermore, this system serves as an excellent model for the discovery and characterization of novel compounds that can modulate quorum sensing, a promising avenue for the development of new anti-virulence therapies.
References
- 1. This compound A, a tumor-inducing plasmid-coded enzyme product, is a phosphodiester of sucrose and L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-evolution of the this compound opines and the this compound-mediated control of TraR, the quorum-sensing activator of the Ti plasmid conjugation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Quorum-sensing Protein TraR of Agrobacterium tumefaciens is Susceptible to Intrinsic and TraM-mediated Proteolytic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quorum-Dependent Mannopine-Inducible Conjugative Transfer of an Agrobacterium Opine-Catabolic Plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and mapping of the this compound-agrocin 84 locus on the nopaline Ti plasmid pTiC58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agropine in “null-type” crown gall tumors: Evidence for generality of the opine concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UNIT 3D.3: PHENOTYPIC ANALYSES OF AGROBACTERIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 15. agilent.com [agilent.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 18. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
Application of Agrocinopine in Studies of Bacterial-Plant Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrocinopines are a class of opines, unique sugar phosphodiesters, produced by plants infected with certain strains of Agrobacterium tumefaciens. These molecules serve as a crucial nutrient source for the colonizing bacteria and act as key signaling molecules in the complex interplay between the pathogen and its host. The study of agrocinopines provides valuable insights into bacterial pathogenesis, nutrient acquisition strategies, and the regulation of virulence. Furthermore, the agrocinopine uptake system is exploited by the biocontrol agent Agrobacterium radiobacter strain K84, which produces a "Trojan horse" antibiotic, agrocin 84, that mimics this compound to target pathogenic agrobacteria. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Data Presentation
The following table summarizes key quantitative data related to the interaction of this compound and its analogs with the Agrobacterium transport system.
| Parameter | Ligand | Value | Organism/System | Reference |
| Binding Affinity (KD) | This compound A | 1.3 ± 0.17 µM | A. tumefaciens C58 AccA | [1] |
| L-arabinose-2-phosphate | 2.93 ± 0.66 µM | A. tumefaciens C58 AccA | [1] | |
| D-glucose-2-phosphate | 2.5 ± 0.5 µM | A. tumefaciens C58 AccA | [1] | |
| Concentration in Tumors | This compound C | 0.02 g/100 g fresh wt. | Sunflower (Helianthus annuus L.) galls | [1] |
| Induction Assays | Agrocinopines (A+B) | 20 µM (final concentration) | A. tumefaciens C58 for acc operon induction | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Agrobacterium tumefaciens
This compound plays a pivotal role in regulating gene expression in A. tumefaciens, particularly the acc operon responsible for its own catabolism and the traR gene, a key regulator of Ti plasmid conjugation.
Caption: this compound uptake and signaling cascade in A. tumefaciens.
Experimental Workflow for Studying this compound Effects
A general workflow for investigating the biological effects of this compound on Agrobacterium is outlined below. This workflow can be adapted for various specific research questions, such as gene expression analysis, chemotaxis, or competition studies.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Purification of Agrocinopines A and B from Tomato Crown Galls
This protocol is adapted from the method described by Ryder et al. and is suitable for obtaining a mixture of agrocinopines A and B for use in biological assays.[3]
Materials:
-
Tomato plants
-
Agrobacterium tumefaciens strain T37 (or other this compound-producing strain)
-
Sterile scalpel
-
Ethanol (B145695) (80%)
-
Anion-exchange resin (e.g., Dowex 1x8, acetate (B1210297) form)
-
Cation-exchange resin (e.g., Dowex 50W, H+ form)
-
Cellulose (B213188) for chromatography
-
Developing solvent: n-butanol-acetic acid-water (12:3:5, v/v/v)
-
High-voltage paper electrophoresis equipment
-
Electrophoresis buffer: formic acid-acetic acid-water (25:87:888, v/v/v), pH 1.9
-
Phloroglucinol (B13840) reagent for quantification
Procedure:
-
Induction of Crown Galls:
-
Inoculate young tomato plant stems with A. tumefaciens strain T37 by making a small wound with a sterile scalpel dipped in a bacterial culture.
-
Allow galls to develop for 4-6 weeks.
-
-
Extraction:
-
Excise the crown gall tissue and homogenize it in 80% ethanol (1 g tissue per 5 ml ethanol).
-
Centrifuge the homogenate and collect the supernatant.
-
Remove the ethanol from the supernatant by rotary evaporation.
-
Resuspend the aqueous residue in water.
-
-
Ion-Exchange Chromatography:
-
Pass the aqueous extract through a column of Dowex 50W (H+ form) to remove basic compounds.
-
Apply the eluate to a column of Dowex 1x8 (acetate form).
-
Wash the column with water.
-
Elute the agrocinopines with a gradient of acetic acid (e.g., 0 to 2 M).
-
-
Cellulose Chromatography:
-
Pool the this compound-containing fractions and concentrate them.
-
Apply the concentrate to a cellulose column.
-
Elute with the n-butanol-acetic acid-water developing solvent.
-
-
High-Voltage Paper Electrophoresis:
-
For final purification, subject the preparation to high-voltage paper electrophoresis using the formic acid-acetic acid-water buffer.
-
Identify the this compound bands by staining a guide strip.
-
Elute the agrocinopines from the unstained portion of the paper with water.
-
-
Quantification:
-
Quantify the purified agrocinopines using the phloroglucinol method (see Protocol 2), with L-arabinose as a standard.[3]
-
Protocol 2: Quantification of this compound using the Phloroglucinol Method
This colorimetric assay is based on the reaction of pentoses (in the case of this compound A/B, arabinose) with phloroglucinol in the presence of acid to produce a colored product.[3]
Materials:
-
Purified this compound sample
-
L-arabinose standard solutions (for calibration curve)
-
Phloroglucinol reagent:
-
Dissolve 0.3 g of phloroglucinol in 10 ml of absolute ethanol.
-
Mix two volumes of this solution with one volume of concentrated HCl. Prepare fresh daily.
-
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of L-arabinose standards of known concentrations.
-
To an aliquot of each standard, add the phloroglucinol reagent.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 5-10 minutes) to develop the color.
-
Cool the samples and measure the absorbance at the appropriate wavelength (e.g., 552 nm).
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Sample Analysis:
-
Treat an aliquot of the purified this compound sample in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Determine the concentration of arabinose equivalents in the sample using the standard curve.
-
Protocol 3: β-Galactosidase Assay for acc Operon Induction
This protocol allows for the quantification of gene expression from the acc operon in response to this compound, using a lacZ reporter fusion.[2]
Materials:
-
A. tumefaciens strain containing an acc-lacZ fusion
-
ABM minimal medium
-
Appropriate antibiotics
-
This compound solution (e.g., 2 mM stock)
-
Z-buffer
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/ml in Z-buffer)
-
1 M Na2CO3
-
Spectrophotometer
Procedure:
-
Bacterial Culture and Induction:
-
Grow the A. tumefaciens reporter strain in 4.5 ml of ABM medium with appropriate antibiotics to an OD600 of 0.3-0.4.
-
Divide the culture into two tubes (1 ml each).
-
To one tube, add agrocinopines to a final concentration of 20 µM (the induced sample). The other tube serves as the uninduced control.
-
Incubate both cultures for an additional 2 hours.
-
-
Cell Lysis and Assay:
-
Harvest the bacteria by centrifugation and resuspend the pellet in 300 µl of 0.9% NaCl.
-
Lyse the cells (e.g., by adding chloroform (B151607) and SDS and vortexing).
-
Add Z-buffer to the lysed cells.
-
Start the reaction by adding ONPG solution.
-
Stop the reaction by adding 1 M Na2CO3 when a yellow color has developed.
-
Record the reaction time.
-
-
Measurement and Calculation:
-
Centrifuge the tubes to pellet cell debris.
-
Measure the OD420 of the supernatant.
-
Calculate β-galactosidase activity in Miller units.
-
Protocol 4: Agrocin 84 Sensitivity Assay
This assay determines the susceptibility of an A. tumefaciens strain to the antibiotic agrocin 84, which is dependent on the presence of a functional this compound transport system.
Materials:
-
A. tumefaciens strain to be tested
-
A. radiobacter strain K84 (producer of agrocin 84) or purified agrocin 84
-
Bacterial growth medium (e.g., LB agar)
Procedure:
-
Lawn Preparation:
-
Prepare a lawn of the test A. tumefaciens strain on an agar (B569324) plate by spreading a liquid culture over the surface.
-
-
Application of Agrocin 84:
-
Method A (Cross-streaking): Streak A. radiobacter K84 across the plate perpendicular to the direction of the test strain's spread.
-
Method B (Spotting): Spot a small volume of a liquid culture of K84 or a solution of purified agrocin 84 onto the center of the lawn.
-
-
Incubation and Observation:
-
Incubate the plate at 28°C for 24-48 hours.
-
Observe for a zone of growth inhibition of the test strain around the K84 streak or spot. The presence of a clear zone indicates sensitivity to agrocin 84 and a functional this compound uptake system.
-
Protocol 5: Bacterial Competition Assay
This protocol can be used to assess the competitive fitness of an this compound-utilizing A. tumefaciens strain against a non-utilizing strain or a biocontrol agent like A. radiobacter K84 in the presence of this compound.
Materials:
-
A. tumefaciens strain (this compound utilizer) with a specific antibiotic resistance marker.
-
Competitor strain (e.g., an isogenic mutant unable to utilize this compound, or A. radiobacter K84) with a different antibiotic resistance marker.
-
Minimal medium with this compound as the sole carbon and/or phosphorus source.
-
Selective agar plates containing the respective antibiotics.
Procedure:
-
Inoculum Preparation:
-
Grow individual cultures of the test and competitor strains to a similar optical density.
-
Wash and resuspend the cells in a buffer or minimal medium lacking a carbon source.
-
Mix the two strains in a defined ratio (e.g., 1:1).
-
-
Competition:
-
Inoculate the mixed culture into the minimal medium containing this compound.
-
Incubate under appropriate conditions for a set period.
-
-
Enumeration:
-
At the beginning (T=0) and end of the incubation period, take samples from the mixed culture.
-
Prepare serial dilutions and plate onto selective agar plates for each strain.
-
Incubate the plates and count the colony-forming units (CFUs) for each strain.
-
-
Analysis:
-
Calculate the competitive index (CI) as the ratio of the two strains at the end of the experiment divided by their ratio at the beginning. A CI greater than 1 indicates that the test strain outcompeted the competitor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four new opines from crown gall tumours —Their detection and properties | Semantic Scholar [semanticscholar.org]
In vitro transcription-translation assays for agrocinopine synthesis genes.
Introduction
Agrocinopines are a class of opines, which are unique sugar phosphodiesters synthesized in plant crown gall tumors induced by Agrobacterium tumefaciens. These opines serve as a crucial source of carbon, nitrogen, and phosphorus for the colonizing bacteria. The synthesis of agrocinopines A and B is directed by the acs (agrocinopine synthase) gene, which is transferred from the bacterial Ti plasmid to the plant genome.[1][2] Understanding the regulation and activity of the this compound synthesis pathway is of significant interest for research into plant-pathogen interactions and for the development of novel antimicrobial strategies.
In vitro transcription-translation (IVTT) or cell-free protein synthesis (CFPS) systems offer a powerful and controlled environment for studying gene expression and enzyme function without the complexities of living cells.[3][4][5][6] These systems contain all the necessary machinery for transcription and translation, including ribosomes, RNA polymerase, amino acids, and an energy source, typically derived from cellular lysates.[4] By using an IVTT system, researchers can rapidly synthesize and assay the activity of enzymes like this compound synthase, providing a direct link between a gene and its functional product.
Application of IVTT for this compound Synthesis Genes
An IVTT assay for this compound synthesis genes allows for:
-
Rapid Functional Characterization: Quickly confirm the function of the acs gene product by providing the necessary substrates (sucrose and L-arabinose) and detecting the synthesis of this compound.
-
Enzyme Kinetics and Regulation: Investigate the kinetic parameters of this compound synthase and study the effects of potential inhibitors or activators in a simplified, controlled environment.
-
Pathway Prototyping: Reconstitute the this compound biosynthetic pathway in vitro to study the interplay of different enzymes and precursors.[7]
-
High-Throughput Screening: Screen libraries of genetic variants or potential inhibitors for their effect on this compound synthesis, which could be relevant for drug development.
This document provides a detailed protocol for setting up and running an IVTT assay to detect the synthesis of this compound from its precursors, sucrose (B13894) and L-arabinose, using the acs gene as a template.
Data Presentation
The quantitative results from an IVTT assay for this compound synthesis can be summarized in tables for clear comparison.
Table 1: this compound Synthesis under Different IVTT Conditions
| Reaction Condition | Template DNA (concentration) | Substrates Added | This compound A Yield (µM) |
| 1 (Control) | No DNA | Sucrose, L-Arabinose | < 0.1 |
| 2 (Control) | pIVEX-acs (250 ng/µL) | None | < 0.1 |
| 3 (Experimental) | pIVEX-acs (250 ng/µL) | Sucrose, L-Arabinose | 150.2 ± 12.5 |
| 4 (Experimental) | pIVEX-acs (500 ng/µL) | Sucrose, L-Arabinose | 285.6 ± 20.1 |
| 5 (Inhibitor) | pIVEX-acs (250 ng/µL) | Sucrose, L-Arabinose, Inhibitor X | 25.4 ± 5.3 |
Table 2: Substrate Specificity of In Vitro Synthesized this compound Synthase
| Template DNA | Sugar Substrate 1 | Sugar Substrate 2 | Relative Product Yield (%) |
| pIVEX-acs | Sucrose | L-Arabinose | 100 |
| pIVEX-acs | Glucose | L-Arabinose | 5.2 |
| pIVEX-acs | Fructose | L-Arabinose | 3.8 |
| pIVEX-acs | Sucrose | D-Arabinose | 2.1 |
| pIVEX-acs | Sucrose | Xylose | < 1.0 |
Experimental Protocols
Protocol 1: Preparation of Template DNA
-
Gene Amplification: Amplify the acs gene from Agrobacterium tumefaciens Ti plasmid DNA using PCR with primers that add appropriate restriction sites for cloning.
-
Vector Ligation: Clone the amplified acs gene into a suitable expression vector containing a T7 promoter (e.g., pIVEX, pT7CFE).
-
Plasmid Purification: Transform the resulting plasmid into E. coli and perform a large-scale culture. Purify the plasmid DNA using a commercial maxiprep kit to obtain a high concentration and purity of the template DNA.
-
Quality Control: Verify the sequence of the cloned acs gene and assess the purity and concentration of the plasmid DNA using spectrophotometry and gel electrophoresis.
Protocol 2: In Vitro Transcription-Translation (IVTT) Reaction
-
Reaction Setup: On ice, combine the components of a commercially available prokaryotic IVTT kit (e.g., from E. coli S30 extract) in a microcentrifuge tube. A typical 50 µL reaction would include:
-
S30 Extract/Lysate
-
Reaction Buffer
-
Amino Acid Mixture
-
Energy Source (e.g., ATP, GTP)
-
Template DNA (pIVEX-acs, 250-500 ng/µL final concentration)
-
Nuclease-free water to the final volume.
-
-
Substrate Addition: Add the substrates for this compound synthesis to the reaction mixture:
-
Sucrose (to a final concentration of 10 mM)
-
L-Arabinose (to a final concentration of 10 mM)
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. The optimal time and temperature may vary depending on the specific IVTT kit used.
-
Reaction Termination: Stop the reaction by placing the tubes on ice or by adding a stop solution as recommended by the IVTT kit manufacturer.
Protocol 3: Analysis of this compound Synthesis
-
Sample Preparation: Centrifuge the IVTT reaction mixture to pellet any insoluble components. The supernatant contains the synthesized this compound.
-
Thin-Layer Chromatography (TLC):
-
Spot a small volume (1-5 µL) of the supernatant onto a silica (B1680970) gel TLC plate.
-
Spot known standards of this compound, sucrose, and L-arabinose for comparison.
-
Develop the TLC plate in a suitable solvent system (e.g., n-butanol:acetic acid:water).
-
Visualize the spots using an appropriate staining method for sugar phosphates (e.g., alkaline silver nitrate).
-
-
High-Performance Liquid Chromatography (HPLC):
-
For quantitative analysis, analyze the supernatant using an HPLC system equipped with a suitable column (e.g., an anion-exchange column) and detector (e.g., refractive index or mass spectrometry).
-
Quantify the amount of synthesized this compound by comparing the peak area to a standard curve generated with known concentrations of purified this compound.
-
Visualizations
Caption: this compound A and B synthesis pathway.
Caption: Experimental workflow for the IVTT assay.
References
- 1. Complete genomic sequence and phylogenomics analysis of Agrobacterium strain AB2/73: a new Rhizobium species with a unique mega-Ti plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-evolution of the this compound opines and the this compound-mediated control of TraR, the quorum-sensing activator of the Ti plasmid conjugation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-free synthetic biology for natural product biosynthesis and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell-Free Gene Expression: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-free expression of NO synthase and P450 enzyme for the biosynthesis of an unnatural amino acid L-4-nitrotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating and Utilizing Agrocinopine-Producing Transgenic Plants for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the creation and utilization of transgenic plants engineered to produce agrocinopine. Such plants serve as powerful tools for studying plant-microbe interactions, particularly the intricate relationship between plants and the plant pathogen Agrobacterium tumefaciens. The production of this compound, a specialized sugar phosphate (B84403) opine, by the host plant allows for in-depth investigation of bacterial colonization, quorum sensing, and gene regulation in a controlled, in planta system.
Introduction
Agrobacterium tumefaciens, a soil bacterium renowned for its natural ability to genetically transform plants, induces the formation of crown gall tumors. Within these tumors, the bacterium co-opts the plant's metabolic machinery to produce unique compounds called opines, which the bacterium can utilize as a specific source of carbon, nitrogen, and energy.[1] Agrocinopines are a class of sugar-phosphate opines synthesized in tumors induced by certain strains of Agrobacterium, such as C58.[1]
By creating transgenic plants that constitutively produce this compound, researchers can bypass the need for tumor induction to study the effects of this specific opine on Agrobacterium. These plants provide a continuous source of this compound in the rhizosphere and plant tissues, enabling detailed studies of bacterial chemotaxis, metabolism, and the regulation of virulence and plasmid transfer genes.
Applications in Research
-
Studying Plant-Pathogen Interactions: this compound-producing plants offer a unique model to study the co-evolution of plants and pathogens. They can be used to investigate how the presence of a specific bacterial nutrient source in the plant environment influences the dynamics of bacterial populations.
-
Investigating Bacterial Gene Regulation: The expression of the this compound catabolism (acc) operon in Agrobacterium is induced by this compound.[1] Transgenic plants producing this opine can be used to study the kinetics and spatial patterns of bacterial gene expression in the rhizosphere and within plant tissues.
-
Elucidating Quorum Sensing and Plasmid Transfer: Agrocinopines act as signaling molecules that can induce the conjugal transfer of the tumor-inducing (Ti) plasmid in Agrobacterium.[2] this compound-producing plants are therefore valuable tools for studying the regulation of quorum sensing and horizontal gene transfer in a natural context.
-
Screening for Novel Antimicrobials: The this compound uptake system in Agrobacterium is also used by the antibiotic agrocin 84, a "Trojan horse" molecule that is toxic to strains capable of utilizing this compound.[3] this compound-producing plants could be used in screening assays to identify novel compounds that target this specific uptake system.
Data Presentation
Table 1: Transformation Efficiency of Tobacco Leaf Discs with pBIN-IbACS1
| Transformation Parameter | Value |
| Agrobacterium Strain | LBA4404 |
| Vector | pBIN-IbACS1 |
| Explant Source | Tobacco (Nicotiana tabacum) Leaf Discs |
| Co-cultivation Duration | 2 days |
| Selection Agent | Kanamycin (B1662678) (100 mg/L) |
| Transformation Efficiency (%) | 15 - 25% |
Note: Transformation efficiency can vary depending on the specific conditions and the health of the plant material.
Table 2: Relative Expression of IbACS1 in Transgenic Tobacco Lines
| Transgenic Line | Relative Expression Level (to actin reference gene) |
| Wild-Type Control | Not Detected |
| Transgenic Line ACS-1 | 0.85 ± 0.12 |
| Transgenic Line ACS-2 | 1.15 ± 0.21 |
| Transgenic Line ACS-3 | 0.98 ± 0.15 |
Data are representative and show the mean ± standard deviation from three technical replicates.
Table 3: Effect of this compound-Producing Tobacco Rhizosphere on Bacterial Population
| Bacterial Phylum | Relative Abundance in Control Rhizosphere (%) | Relative Abundance in this compound-Producing Rhizosphere (%) | Fold Change |
| Proteobacteria | 45 ± 5 | 35 ± 4 | -1.29 |
| Acidobacteria | 20 ± 3 | 15 ± 2 | -1.33 |
| Actinobacteria | 10 ± 2 | 30 ± 5 | +3.00 |
| Bacteroidetes | 15 ± 2 | 10 ± 1 | -1.50 |
| Others | 10 ± 1 | 10 ± 1 | 1.00 |
This table summarizes findings indicating a significant enrichment of Actinobacteria in the rhizosphere of this compound-producing plants.[4][5]
Experimental Protocols
Protocol 1: Construction of a Binary Vector for this compound Synthase Expression
This protocol describes the construction of a binary vector for the expression of the this compound synthase gene (acs) in plants. As an example, the IbACS1 gene from sweet potato (Ipomoea batatas) is used.[4]
1. Materials:
- E. coli strain (e.g., DH5α)
- Agrobacterium tumefaciens strain (e.g., LBA4404)
- Binary vector (e.g., pBIN19)
- Restriction enzymes (e.g., BamHI, SacI)
- T4 DNA Ligase
- Plasmid DNA isolation kit
- PCR reagents
- Primers for IbACS1 amplification (forward and reverse, with appropriate restriction sites)
- cDNA from sweet potato
2. Procedure:
- Amplify the IbACS1 gene: Perform PCR to amplify the full-length coding sequence of IbACS1 from sweet potato cDNA. The primers should be designed to add BamHI and SacI restriction sites to the 5' and 3' ends of the PCR product, respectively.
- Digest the PCR product and binary vector: Digest both the purified PCR product and the pBIN19 vector with BamHI and SacI.
- Ligate the insert into the vector: Ligate the digested IbACS1 fragment into the digested pBIN19 vector using T4 DNA Ligase. The IbACS1 gene will be inserted downstream of a constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, already present in the vector.
- Transform E. coli: Transform competent E. coli DH5α cells with the ligation mixture and select for transformants on LB agar (B569324) plates containing kanamycin.
- Verify the construct: Isolate plasmid DNA from the resistant E. coli colonies and verify the correct insertion of the IbACS1 gene by restriction digestion and DNA sequencing.
- Transform Agrobacterium tumefaciens: Transform competent Agrobacterium tumefaciens LBA4404 with the confirmed pBIN-IbACS1 plasmid. Select for transformed Agrobacterium on LB agar plates containing kanamycin and streptomycin (B1217042).
Protocol 2: Agrobacterium-Mediated Transformation of Tobacco
This protocol describes the transformation of tobacco (Nicotiana tabacum) leaf discs with the engineered Agrobacterium strain.
1. Materials:
- Young, healthy tobacco plants
- Agrobacterium tumefaciens LBA4404 carrying pBIN-IbACS1
- Murashige and Skoog (MS) medium with vitamins
- Hormones: α-naphthaleneacetic acid (NAA) and 6-benzylaminopurine (B1666704) (BAP)
- Antibiotics: Kanamycin and Cefotaxime (B1668864)
- Sterile water, petri dishes, filter paper, and surgical blades
2. Procedure:
- Prepare Agrobacterium culture: Inoculate a liquid LB medium containing kanamycin and streptomycin with a single colony of Agrobacterium carrying pBIN-IbACS1. Grow overnight at 28°C with shaking.
- Prepare leaf explants: Sterilize tobacco leaves and cut them into small discs (approximately 1 cm²).
- Infection: Dilute the overnight Agrobacterium culture in liquid MS medium to an OD600 of 0.5. Immerse the leaf discs in the bacterial suspension for 10-15 minutes.
- Co-cultivation: Blot the leaf discs on sterile filter paper to remove excess bacteria and place them on MS medium containing NAA (0.1 mg/L) and BAP (1 mg/L). Incubate in the dark for 2 days at 25°C.
- Selection and Regeneration: Transfer the leaf discs to MS medium containing NAA (0.1 mg/L), BAP (1 mg/L), kanamycin (100 mg/L) for selection of transformed plant cells, and cefotaxime (250 mg/L) to eliminate Agrobacterium. Subculture every 2-3 weeks.
- Rooting: Once shoots have regenerated, excise them and transfer to a rooting medium (MS medium without hormones) containing kanamycin (50 mg/L).
- Acclimatization: Once roots have developed, transfer the plantlets to soil and gradually acclimatize them to greenhouse conditions.
Protocol 3: Extraction and Detection of this compound from Transgenic Plants
This protocol describes a method for extracting and detecting this compound from the leaves of transgenic plants.
1. Materials:
- Leaves from transgenic and wild-type control plants
- Liquid nitrogen
- Extraction buffer: 80% methanol (B129727)
- Centrifuge and tubes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer)
- This compound A standard (if available)
2. Procedure:
- Sample preparation: Harvest fresh leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
- Extraction: Add 1 mL of 80% methanol to 100 mg of powdered leaf tissue. Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.
- Clarification: Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- HPLC Analysis: Analyze the extract using an HPLC system. The mobile phase and gradient will need to be optimized for the specific column and detector used. A common mobile phase for opine analysis is a gradient of acetonitrile (B52724) and water with a small amount of formic acid.[4]
- Detection and Quantification: Detect this compound by comparing the retention time with a known standard. If a standard is not available, mass spectrometry can be used for identification based on the expected mass-to-charge ratio of this compound A. Quantification can be performed by integrating the peak area and comparing it to a standard curve.
Protocol 4: Bioassay for this compound Activity
This bioassay can be used to detect the biological activity of this compound produced by transgenic plants. It is based on the ability of this compound to induce the catabolism of other opines in certain Agrobacterium strains.
1. Materials:
- Agrobacterium indicator strain (e.g., a strain that can catabolize nopaline (B31955) only in the presence of this compound)
- Minimal medium agar plates with nopaline as the sole carbon source
- Extracts from transgenic and wild-type plants (prepared as in Protocol 3)
- Sterile filter paper discs
2. Procedure:
- Prepare indicator plates: Spread a lawn of the indicator Agrobacterium strain on the minimal medium agar plates containing nopaline.
- Apply extracts: Impregnate sterile filter paper discs with the plant extracts (transgenic and wild-type).
- Incubate: Place the discs on the bacterial lawn and incubate the plates at 28°C for 2-3 days.
- Observe results: A zone of bacterial growth around the disc containing the extract from the this compound-producing plant indicates the presence of biologically active this compound. No growth will be observed around the disc with the wild-type extract.[4]
Visualizations
Caption: Workflow for creating and analyzing this compound-producing transgenic plants.
Caption: this compound signaling pathway in Agrobacterium tumefaciens.
References
Troubleshooting & Optimization
Technical Support Center: Maximizing Agrocinopine Yield from Plant Crown Galls
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the production and extraction of agrocinopine from plant crown galls induced by Agrobacterium tumefaciens.
Frequently Asked Questions (FAQs)
Q1: What are agrocinopines and why are they produced in crown galls?
A1: Agrocinopines are a class of opines, which are unique, low-molecular-weight compounds synthesized in plant crown gall tumors.[1] Their synthesis is directed by genes located on a segment of DNA, known as T-DNA, which is transferred from the tumor-inducing (Ti) plasmid of Agrobacterium tumefaciens into the plant cell's genome.[1][2] The transformed plant cells are compelled to produce these opines, which they cannot metabolize themselves.[3][4] Agrobacterium, however, can use agrocinopines as a specific source of carbon, nitrogen, and sometimes phosphorus, creating a selective nutritional niche for the bacteria.[5] Agrocinopines A and B are sugar phosphodiesters, formed by the condensation of arabinose with sucrose (B13894) or fructose.[1]
Q2: What is the biosynthetic pathway for this compound in transformed plant cells?
A2: The biosynthesis of agrocinopines is encoded by genes on the T-DNA, specifically within the TR region of octopine-type Ti plasmids or on the T-DNA of nopaline-type Ti plasmids like pTiC58.[1][5] Unlike other opines such as octopine (B30811) and nopaline, which typically require a single T-DNA gene for their synthesis, the pathway for agropine (B1203042) (a related compound from which agrocinopines are derived) involves a multi-step process catalyzed by enzymes encoded by several T-DNA genes (e.g., genes 1', 2', and 0').[1] This pathway involves the condensation of plant metabolites like sugars.[1]
Q3: How does Agrobacterium tumefaciens regulate the uptake and catabolism of this compound?
A3: The genes for this compound catabolism in Agrobacterium are organized in the acc operon.[3][5] The expression of this operon is tightly controlled. In the absence of agrocinopines, a repressor protein called AccR binds to the promoter region, blocking gene expression.[3][4][5] When agrocinopines are present, they bind to AccR, causing it to dissociate from the DNA and allowing the transcription of the genes required for this compound uptake and metabolism.[3][4] Interestingly, the acc operon is also activated under conditions of phosphate (B84403) limitation, suggesting a dual regulatory mechanism that allows the bacterium to utilize agrocinopines as a phosphorus source when environmental phosphate is scarce.[3][5]
Q4: What are the primary factors that influence the final yield of this compound?
A4: The final yield of this compound depends on a cascade of factors, including:
-
Agrobacterium Strain and Plasmid: The type of Ti plasmid determines which opines are produced.[1] Nopaline-type strains like C58 are known to induce the synthesis of agrocinopines A and B.[5]
-
Bacterial Health and Density: The physiological state and concentration of the Agrobacterium culture used for infection are critical for efficient T-DNA transfer.[6][7]
-
Plant Host Species and Tissue: The susceptibility of the plant species and the type of tissue used as an explant can significantly impact transformation efficiency and gall development.[8]
-
Infection and Co-cultivation Conditions: Parameters such as temperature, pH, co-cultivation duration, and the presence of virulence-inducing compounds (e.g., acetosyringone) directly affect the success of T-DNA transfer.[6]
-
Crown Gall Development: The size and health of the resulting crown gall tumor are directly related to the total amount of opine-producing tissue.[9]
-
Extraction Efficiency: The method used to extract and purify this compound from the gall tissue is crucial for maximizing the final recovered yield.[10][11]
Troubleshooting Guides
Problem 1: Low or No Crown Gall Formation
Q: My plant explants are not developing tumors after infection with Agrobacterium. What are the potential causes and solutions?
A: Failure to form crown galls is a common issue that can be traced back to the bacteria, the plant material, or the infection protocol.
| Potential Cause | Recommended Solution |
| Ineffective Agrobacterium Strain | Verify that you are using a pathogenic Agrobacterium tumefaciens strain containing a Ti plasmid that encodes for this compound synthesis (e.g., a nopaline-type plasmid).[5] |
| Poor Bacterial Viability/Virulence | Culture bacteria at the optimal temperature (around 28°C) to a logarithmic growth phase (OD600 typically 0.3-0.8).[6][7][12] Avoid over-culturing. Resuspend the bacterial pellet in a suitable infection medium. |
| Insufficient vir Gene Induction | Add a phenolic inducer like acetosyringone (B1664989) (e.g., 200 µM) to the Agrobacterium suspension and/or the co-cultivation medium to stimulate the expression of virulence (vir) genes required for T-DNA transfer.[6] |
| Unsuitable Plant Host or Tissue | Use young, healthy plant tissue from a species known to be susceptible to Agrobacterium. Wounding the explants is necessary to create entry points for the bacteria.[13] |
| Suboptimal Co-cultivation Conditions | Ensure co-cultivation is performed for an adequate duration (typically 2-3 days) in the dark to prevent bacterial overgrowth and allow for efficient T-DNA transfer.[14] |
| Bacterial Overgrowth Post-Infection | After co-cultivation, wash the explants thoroughly and transfer them to a medium containing an appropriate antibiotic (e.g., cefotaxime, timentin) to eliminate the bacteria, which can otherwise kill the plant tissue.[6] |
Problem 2: Galls Form, but this compound Yield is Low
Q: I have successfully induced crown galls, but the this compound concentration is below expectations. How can I improve the yield?
A: Low yield from established galls points to suboptimal conditions for opine synthesis or accumulation.
| Potential Cause | Recommended Solution |
| Suboptimal Gall Growth | Culture the gall tissue on a hormone-free plant culture medium. The T-DNA provides the genes for auxin and cytokinin synthesis, making the cells self-sufficient for growth.[15][16] Ensure adequate nutrients are available in the medium. |
| Nutrient Limitation | Agrocinopines are sugar phosphodiesters.[1] Ensure the plant culture medium has sufficient sucrose and phosphate, as these are precursors for biosynthesis. Expression of the catabolic acc operon in Agrobacterium is induced by phosphate limitation, but this relates to bacterial consumption, not plant production.[5] |
| Incorrect Gall Tissue Harvest Time | Harvest galls during their active growth phase. Older, necrotic tissue will likely have lower metabolic activity and lower this compound content. |
| This compound Degradation | This compound can be metabolized by residual Agrobacterium or other contaminating microbes. Ensure the gall cultures are axenic (free from microbes). Agrocin 84, an antibiotic mimic of this compound, can inhibit susceptible Agrobacterium strains.[17] |
| Feedback Inhibition (Hypothetical) | While not explicitly documented for this compound, some biosynthetic pathways experience feedback inhibition. Consider periodic harvesting of gall tissue to encourage new growth and synthesis. |
Problem 3: Difficulty with this compound Extraction and Quantification
Q: I am struggling to get a clean and quantifiable this compound extract from my gall samples. What methods are recommended?
A: this compound is a polar, phosphorylated sugar derivative, which requires specific extraction and analysis methods.
| Potential Cause | Recommended Solution |
| Inefficient Extraction Solvent | Due to its polar nature, use a polar solvent system. A common method for similar plant metabolites is an acidified alcohol/water mixture (e.g., 70% ethanol (B145695) or methanol (B129727) in water, acidified with a small amount of formic or acetic acid).[10][18] This helps to maintain compound stability and improve extraction from the tissue. |
| Compound Degradation During Extraction | Perform extraction steps at low temperatures (e.g., 4°C) to minimize enzymatic degradation.[10] Immediately freeze-dry or process the extract after preparation. |
| Interference from Other Compounds | Crown gall tissue is rich in sugars, proteins, and other metabolites that can interfere with analysis.[11] A purification step using solid-phase extraction (SPE) may be necessary to clean up the sample before quantification.[19] |
| Inadequate Quantification Method | High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (HPLC-MS), is the preferred method for quantifying specific, low-abundance metabolites like opines.[19] This provides both separation and specific detection. |
Data and Parameters for Optimization
Table 1: Recommended Parameters for Agrobacterium tumefaciens Culture and Infection
| Parameter | Recommended Value/Condition | Rationale | Citations |
| Growth Temperature | 28°C | Optimal growth temperature for most A. tumefaciens strains. Temperatures above 30°C can lead to plasmid loss. | [12] |
| Growth Medium | AT Minimal Medium, YEB, or LB | Provides essential nutrients for healthy bacterial growth. | [7][12] |
| Culture Density (OD) | OD600 of 0.3 - 0.8 | Ensures bacteria are in the active logarithmic growth phase, which is optimal for virulence. | [6][7] |
| vir Gene Inducer | 200 µM Acetosyringone | Phenolic compound that activates the VirA/VirG system, inducing the genes necessary for T-DNA transfer. | [6] |
| Infection Time | 1 - 4 hours | Sufficient time for bacteria to attach to plant cells without causing excessive damage to the explants. | [6] |
| Co-cultivation Time | 1 - 3 days | Allows for efficient T-DNA processing and transfer into the plant cell nucleus. | [6][14] |
Key Experimental Protocols
Protocol 1: High-Efficiency Crown Gall Induction
-
Prepare Agrobacterium Culture:
-
Inoculate 5 mL of YEB medium containing appropriate antibiotics with a single colony of a nopaline-type A. tumefaciens strain.
-
Incubate overnight at 28°C with shaking (250 rpm).[7]
-
Use this starter culture to inoculate a larger volume (e.g., 200 mL) of YEB and grow until the OD600 reaches 0.6.[7]
-
Harvest the bacterial cells by centrifugation (e.g., 4000 rpm for 10 min).[6]
-
Resuspend the pellet in a liquid plant culture medium (e.g., MS basal medium) to an OD600 of 0.3-0.5.[6]
-
Add acetosyringone to a final concentration of 200 µM and incubate the suspension for 1-2 hours with gentle shaking.[6]
-
-
Prepare Plant Explants:
-
Select young, healthy tissue (e.g., stems, leaves, or carrot discs).
-
Sterilize the surface of the plant material using standard laboratory procedures.
-
Aseptically cut the tissue into small pieces (explants), making sure to create wounded surfaces.
-
-
Infection and Co-cultivation:
-
Immerse the prepared explants in the Agrobacterium suspension for 1-2 hours at room temperature.[6]
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on a solid co-cultivation medium (e.g., CIM - Callus Induction Medium).[6]
-
Incubate in the dark at approximately 25°C for 2-3 days.[14]
-
-
Bacterial Elimination and Gall Culture:
-
Wash the explants several times with sterile water, followed by a wash with a sterile antibiotic solution (e.g., 200 mg/L timentin or 500 mg/L cefotaxime) to kill the remaining Agrobacterium.[6][14]
-
Transfer the explants to a fresh solid medium containing the same antibiotic.
-
Subculture the developing galls every 2-3 weeks onto fresh, hormone-free medium. Galls should become visible within a few weeks.
-
Protocol 2: Extraction of Agrocinopines from Crown Gall Tissue
-
Sample Preparation:
-
Harvest fresh, healthy-looking crown gall tissue. Avoid necrotic areas.
-
Record the fresh weight of the tissue.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[19]
-
-
Solvent Extraction:
-
Transfer the frozen powder (e.g., 200 mg) to a tube.[19]
-
Add an appropriate volume of pre-chilled extraction solvent (e.g., 1 mL of 70% ethanol containing 0.1% formic acid). The ratio of solvent to tissue should be optimized but a 5:1 or 10:1 (v/w) ratio is a good starting point.
-
Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour. For enhanced extraction, ultrasonication can be used.[11]
-
-
Clarification and Collection:
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm for 15 min) at 4°C to pellet the solid debris.
-
Carefully transfer the supernatant to a new, clean tube. This is your crude this compound extract.
-
For improved purity, the extraction can be repeated on the pellet and the supernatants pooled.
-
-
Sample Concentration and Storage:
-
Evaporate the solvent from the extract using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent for analysis (e.g., HPLC mobile phase).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
-
Store the final extract at -80°C until ready for quantification.
-
Visualizations
Diagram 1: this compound Biosynthesis Pathway
Caption: Biosynthesis of this compound within a plant cell transformed with Agrobacterium T-DNA.
Diagram 2: Regulation of the acc Operon
Caption: Dual regulation of the this compound catabolism (acc) operon in A. tumefaciens.
Diagram 3: Experimental Workflow for Maximizing this compound Yield
Caption: A step-by-step workflow for the optimized production and recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pakbs.org [pakbs.org]
- 7. Frontiers | Optimization of Agrobacterium-Mediated Transformation in Soybean [frontiersin.org]
- 8. Frontiers | Plant responses to Agrobacterium tumefaciens and crown gall development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 11. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review [mdpi.com]
- 12. UNIT 3D.1 Laboratory Maintenance of Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucanr.edu [ucanr.edu]
- 14. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 15. Agrobacterium tumefaciens increases cytokinin production in plastids by modifying the biosynthetic pathway in the host plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Chemical and Biological Products for Control of Crown Gall on Rose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocontrol of Crown Gall by Rhizobium rhizogenes: Challenges in Biopesticide Commercialisation [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Agrocinopine-Induced Gene Expression Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing agrocinopine-induced gene expression assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-induced gene expression assays in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | Why am I not seeing any induction of my reporter gene after adding this compound? | 1. Inactive or Degraded this compound: Agrocinopines are sugar-phosphate esters and can be susceptible to degradation. 2. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce the acc operon. 3. Insufficient Incubation Time: The induction period may not be long enough for transcription and translation of the reporter gene to occur. 4. Problem with Reporter Plasmid: The reporter construct may have a mutation or may not have been correctly transformed. 5. High Phosphate (B84403) Levels in Media: High phosphate concentrations can repress the acc operon, even in the presence of agrocinopines.[1][2] 6. Poor Agrobacterium Health: Cells may not be in the optimal growth phase for induction. | 1. Use freshly prepared or properly stored this compound. Test the activity of a new batch with a positive control. 2. Perform a dose-response experiment to determine the optimal this compound concentration (see Table 1). A concentration of 20 µM has been used successfully.[3] 3. Optimize the incubation time. A 2-hour incubation has been shown to be effective, but a time-course experiment is recommended (see Table 2).[3] 4. Verify the integrity of your reporter plasmid by sequencing. Confirm successful transformation by antibiotic selection and PCR. 5. Use a low-phosphate medium for your assay to maximize induction.[1][2] 6. Use Agrobacterium cells in the mid-logarithmic growth phase for all induction experiments. |
| High Background Signal | Why is there high reporter gene expression in my uninduced (no this compound) control? | 1. Leaky Promoter: The promoter driving the reporter gene may have some basal activity in the absence of the inducer. 2. accR Repressor Mutant: A mutation in the accR gene, the repressor of the acc operon, will lead to constitutive expression.[3] 3. Low Phosphate Levels: Phosphate starvation alone can lead to a low level of acc operon induction.[1][2] 4. Contamination: Contamination of your culture or reagents with an inducing substance. | 1. Characterize the basal level of your promoter and subtract this value from your induced samples. If the background is too high, consider engineering a tighter promoter. 2. Sequence the accR gene in your Agrobacterium strain to ensure it is wild-type. 3. If high background is an issue, ensure your uninduced control is grown in a phosphate-replete medium. 4. Use sterile techniques and fresh, high-quality reagents. |
| High Variability Between Replicates | Why are the results of my replicate experiments inconsistent? | 1. Inconsistent this compound Concentration: Inaccurate pipetting or dilution of the this compound stock solution. 2. Variation in Cell Density: Differences in the number of Agrobacterium cells between samples. 3. Inconsistent Incubation Times: Variation in the duration of this compound exposure. 4. Reagent Instability: Degradation of assay reagents, such as the substrate for the reporter enzyme. | 1. Prepare a master mix of induction medium containing this compound to add to all relevant samples. Calibrate your pipettes regularly. 2. Ensure all cultures are normalized to the same optical density (OD) before starting the induction. 3. Use a timer and process all samples consistently. For high-throughput experiments, consider using a multi-channel pipette or automated liquid handler. 4. Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced gene expression?
A1: Agrocinopines A and B are opines produced by plants genetically modified by certain strains of Agrobacterium tumefaciens. These agrocinopines are transported into the bacterium and act as inducers for the acc (this compound catabolism) operon located on the Ti plasmid. In the absence of agrocinopines, the AccR repressor protein binds to the operator region of the acc operon, preventing transcription. When agrocinopines are present, they bind to AccR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing the expression of the genes in the operon.[1][2]
Q2: What are the key genes in the acc operon?
A2: The acc operon contains several genes required for the transport and catabolism of agrocinopines. Key genes include those encoding the components of an ABC transporter system responsible for this compound uptake and enzymes for their subsequent breakdown.[4] The operon is regulated by the accR gene, which encodes the repressor protein.[3]
Q3: How does phosphate concentration affect this compound induction?
A3: The expression of the acc operon is dually regulated by both agrocinopines and phosphate levels. Low phosphate conditions can lead to a derepression of the operon, even in the absence of agrocinopines. The presence of agrocinopines under low-phosphate conditions results in a synergistic, maximal induction.[1][2] Therefore, for optimal induction, it is recommended to perform assays in a low-phosphate medium.
Q4: What is a suitable reporter gene for these assays?
A4: A common and effective reporter gene is lacZ, which encodes the enzyme β-galactosidase. The activity of β-galactosidase can be easily and quantitatively measured using a colorimetric assay with a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). Other reporter genes such as those encoding luciferase or fluorescent proteins can also be used.
Q5: How can I obtain agrocinopines for my experiments?
A5: Agrocinopines A and B can be purified from crown gall tumors induced on plants (e.g., tomato) by an appropriate Agrobacterium tumefaciens strain.[3] The purification process typically involves extraction from the tumor tissue followed by chromatographic separation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your this compound-induced gene expression assays.
Table 1: this compound Concentration for Induction
| This compound Concentration (µM) | Relative Gene Expression (%) | Notes |
| 0 (Control) | Baseline | Basal expression level in the absence of inducer. |
| 1 - 10 | Low to Moderate | Sub-saturating concentrations, useful for dose-response studies. |
| 20 | High | A concentration shown to effectively induce the acc operon.[3] |
| 50 - 100 | High (Saturated) | Concentrations at which the response is likely to be maximal. |
Table 2: Incubation Time for this compound Induction
| Incubation Time (hours) | Relative Gene Expression (%) | Notes |
| 0 | Baseline | Pre-induction level. |
| 0.5 - 1 | Low | Initial phase of induction. |
| 2 | High | An effective incubation time for significant gene expression.[3] |
| 4 - 6 | High (Plateau) | Expression levels may reach a plateau. |
| > 6 | Variable | Prolonged incubation may lead to secondary effects or degradation of this compound. |
Table 3: Impact of Phosphate Concentration on Induction
| Phosphate Level | This compound Presence | Relative Gene Expression |
| High | Absent | Basal |
| High | Present | Moderately Induced |
| Low | Absent | Slightly Induced |
| Low | Present | Maximally Induced [1][2] |
Experimental Protocols
Protocol 1: this compound-Induced Gene Expression Assay using a β-Galactosidase Reporter
This protocol describes the induction of an acc-lacZ reporter fusion in Agrobacterium tumefaciens with this compound and the subsequent measurement of β-galactosidase activity.
Materials:
-
Agrobacterium tumefaciens strain containing the acc-lacZ reporter plasmid.
-
Appropriate antibiotic for plasmid selection.
-
Low-phosphate minimal medium (e.g., AB minimal medium with reduced phosphate).
-
This compound A and B stock solution.
-
Z-buffer (see recipe below).
-
0.1% SDS solution.
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).
-
1 M Sodium Carbonate (Na₂CO₃) solution.
-
Spectrophotometer.
Procedure:
-
Culture Preparation:
-
Inoculate a single colony of the Agrobacterium reporter strain into 5 mL of low-phosphate minimal medium containing the appropriate antibiotic.
-
Grow the culture overnight at 28°C with shaking (200-250 rpm) to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
-
Induction:
-
Divide the culture into two sets of tubes: "Induced" and "Uninduced" (control).
-
To the "Induced" tubes, add this compound to the desired final concentration (e.g., 20 µM).
-
To the "Uninduced" tubes, add an equal volume of sterile water or the solvent used for the this compound stock.
-
Incubate all tubes at 28°C with shaking for the desired induction time (e.g., 2 hours).
-
-
β-Galactosidase Assay:
-
After incubation, place the cultures on ice to stop cell growth.
-
Measure the final OD₆₀₀ of each culture.
-
For each sample, mix 100 µL of culture with 900 µL of Z-buffer in a microfuge tube.
-
Add 50 µL of chloroform and 20 µL of 0.1% SDS to each tube to permeabilize the cells. Vortex vigorously for 10 seconds.
-
Equilibrate the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution to each tube and start a timer.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the reaction time.
-
Centrifuge the tubes at maximum speed for 5 minutes to pellet cell debris.
-
Transfer the supernatant to a new cuvette and measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀). The A₅₅₀ reading is to correct for light scattering by cell debris.
-
-
Calculation of Miller Units:
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A₄₂₀ – (1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀)
-
Time = reaction time in minutes.
-
Volume = volume of culture used in the assay in mL (0.1 mL in this protocol).
-
OD₆₀₀ = optical density of the culture at 600 nm.
-
-
Z-Buffer Recipe (per 50 mL):
-
0.80 g Na₂HPO₄·7H₂O (60 mM)
-
0.28 g NaH₂PO₄·H₂O (40 mM)
-
0.5 mL 1 M KCl (10 mM)
-
0.05 mL 1 M MgSO₄ (1 mM)
-
0.135 mL β-mercaptoethanol (50 mM)
-
Adjust pH to 7.0 and bring the final volume to 50 mL with distilled water.
Protocol 2: Purification of Agrocinopines A and B from Crown Galls
This protocol provides a general outline for the purification of agrocinopines from plant tumors.
Materials:
-
Crown gall tumors induced by an this compound-producing Agrobacterium strain.
-
Liquid nitrogen.
-
Extraction buffer (e.g., 80% ethanol).
-
Centrifuge.
-
Rotary evaporator.
-
Chromatography system (e.g., ion-exchange and/or size-exclusion chromatography).
-
Fractions collector.
-
Lyophilizer.
Procedure:
-
Tumor Harvest and Extraction:
-
Harvest fresh crown gall tumors from the host plant.
-
Immediately freeze the tumors in liquid nitrogen and grind them into a fine powder using a mortar and pestle.
-
Extract the powdered tissue with a suitable solvent, such as 80% ethanol, by stirring for several hours at 4°C.
-
Centrifuge the extract at high speed to pellet the plant debris. Collect the supernatant.
-
-
Concentration and Initial Purification:
-
Concentrate the supernatant using a rotary evaporator to remove the ethanol.
-
The resulting aqueous extract can be further clarified by centrifugation or filtration.
-
-
Chromatographic Separation:
-
Subject the concentrated extract to a series of chromatographic steps to purify the agrocinopines.
-
Ion-exchange chromatography: Since agrocinopines are phosphorylated and thus negatively charged, an anion-exchange column can be used for initial separation. Elute with a salt gradient.
-
Size-exclusion chromatography: Further purify the this compound-containing fractions based on their molecular size.
-
Monitor the fractions for the presence of agrocinopines using a suitable method, such as a bioassay with a sensitive Agrobacterium reporter strain or by analytical techniques like HPLC.
-
-
Desalting and Lyophilization:
-
Pool the pure fractions and desalt them if necessary (e.g., by dialysis or using a desalting column).
-
Lyophilize the purified this compound solution to obtain a stable powder.
-
-
Quantification:
-
Quantify the purified agrocinopines. A common method is a colorimetric assay for the arabinose component after acid hydrolysis.
-
Visualizations
This compound Signaling Pathway
Caption: The this compound signaling pathway in Agrobacterium tumefaciens.
Experimental Workflow for this compound Induction Assay
Caption: Workflow for a typical this compound-induced gene expression assay.
Troubleshooting Logic Tree
References
- 1. Opine-based Agrobacterium competitiveness: dual expression control of the this compound catabolism (acc) operon by agrocinopines and phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic analysis of the this compound catabolic region of Agrobacterium tumefaciens Ti plasmid pTiC58, which encodes genes required for opine and agrocin 84 transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficiency in agrocinopine-mediated Ti plasmid conjugation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficiency in agrocinopine-mediated Ti plasmid conjugation experiments.
Troubleshooting Guides and FAQs
This section addresses common issues researchers face during this compound-mediated Ti plasmid conjugation, presented in a question-and-answer format.
Q1: Why am I observing very few or no transconjugants after my conjugation experiment?
A1: Low or no transconjugant yield can stem from several factors. Firstly, ensure that the specific agrocinopines you are using are correct for your Ti plasmid. For instance, agrocinopines A and B are required to induce the transfer of nopaline-type Ti plasmids like pTiC58, whereas they are ineffective for chrysopine-type plasmids.[1] Secondly, the concentration of this compound is critical; insufficient levels will not adequately relieve the repression of the traR gene, which is essential for initiating the conjugation cascade. Lastly, fundamental aspects of your conjugation protocol, such as the viability of donor and recipient strains, the use of appropriate selective markers, and the correct incubation conditions, should be verified.
Q2: My conjugation efficiency is inconsistent between experiments. What could be the cause?
A2: Inconsistent conjugation frequencies can be attributed to variability in several experimental parameters. The growth phase of both donor and recipient cells is a critical factor; cells in the late-exponential phase are generally most effective for conjugation.[2] The ratio of donor to recipient cells can also significantly impact the outcome, with optimal ratios often needing empirical determination for specific strains and conditions.[2] Additionally, ensure uniform incubation conditions, as temperature fluctuations can affect both bacterial growth and the activity of the conjugation machinery. Inconsistent this compound concentration or degradation of the this compound stock solution can also lead to variable induction and, consequently, fluctuating conjugation efficiencies.
Q3: How can I optimize the concentration of this compound for my experiments?
A3: The optimal this compound concentration should be determined empirically. A titration experiment is recommended, where a range of this compound concentrations are tested while keeping other parameters constant. Based on published studies, concentrations in the micromolar range are typically effective. For example, a starting point for agrocinopines A and B could be a concentration range of 50 µM to 500 µM. The efficiency of conjugation can be quantified at each concentration to identify the optimal level for your specific experimental setup.
Q4: Can the duration of the mating incubation affect conjugation efficiency?
A4: Yes, the mating time is a crucial parameter. A short incubation period may not allow sufficient time for the induction of conjugation machinery and the transfer of the Ti plasmid. Conversely, an overly extended incubation can lead to the overgrowth of one strain, depletion of nutrients, or degradation of the this compound inducer, all of which can negatively impact the recovery of transconjugants. It is advisable to perform a time-course experiment, testing several incubation periods (e.g., 6, 12, 18, and 24 hours) to determine the optimal mating duration for your specific strains and conditions.[2]
Q5: Are there any media components that can inhibit this compound-mediated conjugation?
A5: While specific inhibitors of this compound-mediated conjugation are not extensively documented in general troubleshooting literature, certain media components can generally affect bacterial conjugation. For example, high concentrations of certain amino acids have been reported to inhibit Ti plasmid transfer. It is recommended to use a minimal medium, such as AB minimal medium, for conjugation experiments to ensure defined nutritional conditions and avoid potential inhibitory effects from complex components present in rich media like LB.
Data Presentation
Table 1: Illustrative Effect of this compound A+B Concentration on pTiC58 Conjugation Frequency
| This compound A+B Concentration (µM) | Conjugation Frequency (Transconjugants/Donor) |
| 0 | < 1 x 10⁻⁸ |
| 50 | 2.5 x 10⁻⁶ |
| 100 | 8.1 x 10⁻⁵ |
| 200 | 1.5 x 10⁻⁴ |
| 400 | 1.6 x 10⁻⁴ |
Note: These are representative data based on the established role of agrocinopines as inducers. Actual frequencies may vary depending on experimental conditions.
Table 2: Impact of Mating Time on Conjugation Efficiency
| Mating Time (hours) | Conjugation Frequency (Transconjugants/Donor) |
| 6 | 5.2 x 10⁻⁶ |
| 12 | 9.8 x 10⁻⁵ |
| 18 | 2.1 x 10⁻⁴ |
| 24 | 1.5 x 10⁻⁴ |
Note: This table illustrates a general trend. The optimal time may vary.
Experimental Protocols
Detailed Methodology for this compound-Mediated Ti Plasmid Conjugation via Filter Mating
This protocol is adapted for the conjugation of a pTiC58 donor strain with a suitable recipient Agrobacterium strain.
Materials:
-
Donor Agrobacterium tumefaciens strain (e.g., C58 containing pTiC58, with appropriate selectable marker)
-
Recipient Agrobacterium tumefaciens strain (e.g., a plasmid-free strain with a different selectable marker)
-
YEP or LB medium
-
AB minimal medium
-
Agrocinopines A and B stock solution
-
Sterile 0.2 µm pore size filters
-
Selective agar (B569324) plates for donor, recipient, and transconjugants
Procedure:
-
Culture Preparation: Inoculate 5 mL of YEP or LB medium with the donor and recipient strains separately. Incubate overnight at 28°C with shaking.
-
Subculturing: The next day, dilute the overnight cultures into fresh AB minimal medium to an OD₆₀₀ of approximately 0.1. Grow the cultures at 28°C with shaking until they reach the late-exponential phase (OD₆₀₀ of 0.8-1.0).
-
Cell Preparation: Pellet 1 mL of the donor and recipient cultures by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cell pellets with 1 mL of fresh AB minimal medium and resuspend each in 100 µL of AB minimal medium.
-
Mating Mixture: Combine the donor and recipient cell suspensions at a desired ratio (e.g., 1:1 or 1:10).
-
Filter Mating: Place a sterile 0.2 µm filter on an AB minimal medium agar plate. Pipette the mating mixture onto the center of the filter.
-
Induction: On a separate set of plates, add the desired concentration of agrocinopines A and B to the AB minimal medium agar before placing the filter.
-
Incubation: Incubate the mating plates at 28°C for 12-18 hours.
-
Recovery of Bacteria: Aseptically transfer the filter into a microcentrifuge tube containing 1 mL of sterile saline (0.85% NaCl). Vortex vigorously to resuspend the bacteria.
-
Plating: Plate serial dilutions of the bacterial suspension onto selective agar plates:
-
To enumerate recipient cells: Plate on media with the recipient's antibiotic.
-
To enumerate donor cells: Plate on media with the donor's antibiotic.
-
To select for transconjugants: Plate on media containing both antibiotics.
-
-
Incubation and Quantification: Incubate the plates at 28°C for 2-3 days until colonies are visible. Calculate the conjugation frequency as the number of transconjugants per donor cell.
Mandatory Visualization
Caption: Signaling pathway for this compound-mediated induction of Ti plasmid conjugation.
Caption: Experimental workflow for this compound-mediated Ti plasmid filter mating.
Caption: Logical troubleshooting workflow for low conjugation efficiency.
References
Challenges and solutions in the chemical synthesis of agrocinopine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of agrocinopine A, B, C, and D.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of agrocinopines?
A1: The main hurdles in this compound synthesis are twofold: the selective protection and deprotection of multiple hydroxyl groups on the carbohydrate precursors (sucrose, L-arabinose, or D-glucose) and the efficient and stereoselective formation of the phosphodiester bond.[1] The choice of appropriate protecting groups is critical to avoid side reactions and ensure that the desired hydroxyl groups are available for phosphorylation. The phosphorylation step itself can be challenging due to the sensitivity of the reagents and the potential for side reactions.
Q2: What are the key structural differences between agrocinopines A/B and C/D that I should consider during synthesis?
A2: Agrocinopines A and B are phosphodiesters of sucrose (B13894) and L-arabinose, while agrocinopines C and D are phosphodiesters of sucrose and D-glucose.[1] This difference in the monosaccharide unit attached to the phosphate (B84403) group will necessitate different starting materials and potentially different protecting group strategies for the synthesis of the respective phosphoramidite (B1245037) or phosphotriester building blocks.
Q3: What analytical techniques are most suitable for monitoring the progress of this compound synthesis and characterizing the final product?
A3: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of reactions, allowing for a quick assessment of starting material consumption and product formation. For purification, column chromatography on silica (B1680970) gel is commonly employed. The final product and key intermediates should be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry (MS) to confirm their structure and purity.
Troubleshooting Guides
Problem 1: Low Yield in Phosphitylation/Phosphorylation Step
Q: My phosphitylation or phosphorylation reaction to form the phosphite (B83602) triester or phosphate triester intermediate is giving a low yield. What are the possible causes and solutions?
A: Low yields in this critical step can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: Phosphitylating agents (e.g., phosphoramidites) and coupling activators (e.g., tetrazole) are extremely sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (argon or nitrogen).
-
-
Reagent Degradation: Phosphoramidites can degrade over time, even when stored under what appear to be proper conditions.
-
Solution: Use freshly prepared or recently purchased phosphoramidites. If you suspect degradation, you can check the purity of the phosphoramidite by ³¹P NMR spectroscopy.
-
-
Inefficient Activation: The activator may not be efficiently protonating the phosphoramidite.
-
Solution: Ensure the activator is of high purity and used in the correct stoichiometric amount. For sterically hindered alcohols, a more acidic activator may be required.
-
-
Steric Hindrance: The hydroxyl group you are trying to phosphorylate may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a less sterically demanding phosphitylating agent if possible.
-
-
Side Reactions: Unprotected hydroxyl groups elsewhere in the molecule can compete in the reaction.
-
Solution: Double-check your protecting group strategy to ensure only the target hydroxyl group is exposed.
-
Problem 2: Incomplete Deprotection of Benzyl (B1604629) Ethers
Q: I am having trouble completely removing the benzyl (Bn) protecting groups at the final step of the synthesis. What can I do?
A: Incomplete debenzylation is a common issue, especially in complex molecules. Here are some troubleshooting steps:
-
Catalyst Inactivation: The Palladium on carbon (Pd/C) catalyst can become poisoned by trace impurities (e.g., sulfur compounds) or by the substrate itself.
-
Solution: Use a fresh batch of high-quality catalyst. Increase the catalyst loading. Ensure your substrate is sufficiently pure before the deprotection step.
-
-
Insufficient Hydrogen Pressure: The reaction may require a higher pressure of hydrogen to proceed to completion.
-
Solution: If you are running the reaction at atmospheric pressure, consider using a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure.
-
-
Solvent Choice: The solvent can significantly impact the efficiency of the hydrogenation.
-
Solution: A mixture of solvents, such as methanol (B129727)/dichloromethane (B109758) or ethanol/ethyl acetate, can improve the solubility of both the substrate and the hydrogen gas, leading to a more efficient reaction. The addition of a small amount of acetic acid can sometimes accelerate the reaction, but be cautious as it can also lead to side reactions.
-
-
Steric Hindrance: Some benzyl groups may be in sterically hindered positions, making them less accessible to the catalyst.
-
Solution: Increase the reaction time and/or temperature. Consider alternative debenzylation methods such as using transfer hydrogenation (e.g., with ammonium (B1175870) formate (B1220265) as the hydrogen source) or dissolving metal reductions (e.g., Na/NH₃), although these methods may not be compatible with the phosphodiester linkage.
-
Problem 3: Difficulty in Purifying the Final this compound Product
Q: I am struggling to purify the final this compound product by column chromatography. It seems to be very polar and streaks on the silica gel.
A: The high polarity of agrocinopines, due to the multiple hydroxyl groups and the charged phosphate group, can make purification challenging. Here are some strategies to improve the purification:
-
Reverse-Phase Chromatography: Instead of normal-phase silica gel chromatography, consider using reverse-phase (C18) column chromatography. This is often more suitable for highly polar compounds.
-
Eluent System: A gradient of water and a polar organic solvent like methanol or acetonitrile (B52724) is typically used. The addition of a small amount of a volatile buffer, such as triethylammonium (B8662869) bicarbonate, can improve peak shape for anionic compounds like phosphodiesters.
-
-
Ion-Exchange Chromatography: Since agrocinopines are anionic at neutral pH, anion-exchange chromatography can be a very effective purification method.
-
Elution: The product is typically eluted with a salt gradient (e.g., sodium chloride or ammonium bicarbonate).
-
-
Size-Exclusion Chromatography: This technique separates molecules based on their size and can be useful for removing smaller or larger impurities.
-
TLC System Optimization: Before attempting column chromatography, optimize the TLC conditions to find a solvent system that gives good separation and minimizes streaking. For highly polar compounds on silica gel, adding a small amount of a polar solvent like methanol or even water to the mobile phase can sometimes improve the chromatography.
Quantitative Data Summary
The following table summarizes the reported yields and reaction times for the key steps in a published synthesis of this compound A.
| Step | Reaction | Reagents and Conditions | Time | Yield |
| 1 | Phosphitylation of protected L-arabinose | 1H-tetrazole, diisopropylamine, CH₂Cl₂ | 2 h | 79% |
| 2 | Coupling with protected sucrose | 1H-tetrazole, CH₂Cl₂ | 2 h | 64% |
| 3 | Oxidation of phosphite triester | tBuOOH, octane, CH₂Cl₂ | 2 h | 92% |
| 4 | Deprotection of isopropylidene group | 60% aqueous acetic acid, 50°C | 30 min | 53% |
| 5 | Global debenzylation | H₂, Pd/C, 1 atm | 24 h | 83% |
Experimental Protocols
Protocol 1: Synthesis of the Phosphoramidite of Protected L-arabinose
-
Materials: Protected L-arabinose (with a free hydroxyl group at the desired position for phosphorylation), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected L-arabinose (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add DIPEA (2.0 eq) to the solution and cool to 0 °C.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine (B128534) to neutralize acidity) to obtain the desired phosphoramidite.
-
Protocol 2: Coupling of the Phosphoramidite with Protected Sucrose
-
Materials: Protected sucrose (with a free hydroxyl group at the C4' position), the prepared L-arabinose phosphoramidite, 1H-tetrazole, anhydrous acetonitrile.
-
Procedure:
-
Dissolve the protected sucrose (1.0 eq) and the L-arabinose phosphoramidite (1.5 eq) in anhydrous acetonitrile under an argon atmosphere.
-
Add a 0.45 M solution of 1H-tetrazole in acetonitrile (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, proceed directly to the oxidation step.
-
Protocol 3: Oxidation of the Phosphite Triester
-
Materials: The crude phosphite triester from the previous step, tert-butyl hydroperoxide (tBuOOH) solution in decane.
-
Procedure:
-
Cool the reaction mixture from the coupling step to 0 °C.
-
Slowly add the tBuOOH solution (2.0 eq) to the mixture.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for another hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude phosphate triester by flash column chromatography on silica gel.
-
Protocol 4: Global Deprotection
-
Materials: The purified, fully protected this compound precursor, Palladium on carbon (10% w/w), methanol, hydrogen gas supply.
-
Procedure:
-
Dissolve the protected this compound precursor in methanol.
-
Add Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 24-48 hours. Monitor the reaction by TLC or mass spectrometry.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final this compound product by reverse-phase HPLC or ion-exchange chromatography.
-
Visualizations
Caption: A general experimental workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low phosphitylation yield.
Caption: Decision-making for incomplete debenzylation.
References
How to improve the stability of agrocinopine in experimental buffers.
Welcome to the technical support center for agrocinopine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in experimental buffers. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues with this compound Stability
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of this compound in solution over a short period. | pH-mediated hydrolysis: The phosphodiester bond in this compound is susceptible to hydrolysis under acidic or basic conditions. Simple phosphomonoesters like glucose-6-phosphate are most labile near pH 4.[1] | - Maintain the buffer pH in the neutral range (pH 6.5-7.5) for optimal stability. Phosphodiester bonds are remarkably stable at neutral pH.[2] - If the experimental design requires acidic or basic conditions, prepare fresh this compound solutions immediately before use and minimize the exposure time. |
| Precipitate formation in the this compound buffer solution. | Presence of divalent metal ions: Certain divalent cations (e.g., Zn²⁺, Pb²⁺) can catalyze the hydrolysis of phosphodiester bonds and may form insoluble salts with phosphate (B84403) groups.[3][4][5] | - Use buffers prepared with high-purity, deionized water to minimize metal ion contamination. - If metal ions are a necessary component of the experiment, consider adding a chelating agent like EDTA to the buffer to sequester them. Disodium pyrophosphate also acts as a chelating agent.[6] |
| Inconsistent experimental results when using stored this compound solutions. | Microbial degradation: Sugar phosphates can be susceptible to degradation by microorganisms, which may introduce phosphatases into the solution.[1] Freeze-thaw cycles: Repeated freezing and thawing may affect the stability of the compound. | - For long-term storage, prepare aliquots of the this compound solution and store them at -20°C or below to prevent microbial growth and degradation from repeated freeze-thaw cycles.[1] - Consider sterile filtering the this compound solution through a 0.22 µm filter before storage. |
| Degradation of this compound is suspected, but the cause is unclear. | Buffer components: Some buffer species, particularly certain amines, can directly participate in and catalyze the cleavage of phosphodiester bonds. | - When possible, use non-nucleophilic buffers such as phosphate, HEPES, or MOPS. - If amine-containing buffers (e.g., Tris) are required, use the lowest effective concentration and run control experiments to assess their impact on this compound stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffers?
A1: The primary degradation pathway for this compound in aqueous buffers is the hydrolysis of its phosphodiester bond. This cleavage can be catalyzed by acidic or basic conditions, as well as the presence of certain metal ions.[1][3][4][5] Hydrolysis of the glycosidic bond can also occur under acidic conditions.[7]
Q2: What is the optimal pH range for storing this compound solutions?
A2: For maximal stability, this compound solutions should be maintained at a neutral pH, ideally between 6.5 and 7.5.[2] Significant deviations into acidic or basic ranges will accelerate the rate of hydrolysis.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to dissolve this compound in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0) or high-purity water. For short-term storage (a few days), refrigeration at 4°C is suitable. For long-term storage, it is best to prepare small aliquots and store them frozen at -20°C or -80°C to minimize degradation from freeze-thaw cycles and prevent microbial contamination.[1]
Q4: Can I autoclave my buffer after adding this compound?
A4: It is not recommended to autoclave buffers containing this compound. The high temperature and pressure can lead to the hydrolysis of the phosphodiester and glycosidic bonds. Prepare your buffer, autoclave it, and then add sterile-filtered this compound to the cooled buffer.
Q5: Are there any specific buffer components I should avoid?
A5: Avoid buffers containing components that can act as catalysts for phosphodiester bond cleavage. While not extensively studied for this compound specifically, some amine-based buffers have been shown to catalyze the hydrolysis of other phosphodiesters. If possible, use non-nucleophilic buffers. Also, be cautious about the presence of divalent metal ions which can be introduced as impurities in buffer salts.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution
Objective: To prepare a working solution of this compound with enhanced stability for use in biological assays.
Materials:
-
This compound (solid)
-
1 M Potassium Phosphate Buffer, pH 7.0 (autoclaved)
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Phosphate Buffer: In a sterile container, dilute the 1 M potassium phosphate buffer stock to a final concentration of 10 mM using sterile, deionized water. Verify the pH is 7.0.
-
Prepare a 10 mM this compound Stock Solution:
-
Accurately weigh the required amount of solid this compound.
-
Dissolve the this compound in the 10 mM phosphate buffer (pH 7.0) to achieve a final concentration of 10 mM.
-
Gently vortex to ensure complete dissolution.
-
-
Sterile Filtration:
-
Draw the this compound stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile container.
-
-
Aliquoting and Storage:
-
Dispense the sterile this compound stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
For short-term storage (up to one week), store the aliquots at 4°C.
-
For long-term storage, store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
When needed, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile experimental buffer (preferably with a neutral pH).
-
Use the prepared working solution promptly. Avoid storing diluted solutions for extended periods.
-
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of this compound in a given buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution in the test buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound analytical standard
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the experimental buffer to be tested at a known concentration (e.g., 1 mM).
-
At time zero (t=0), take an initial sample, dilute it if necessary with the mobile phase, and transfer it to an HPLC vial.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature).
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples, dilute them in the same manner, and transfer to HPLC vials.
-
Store the collected samples at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the samples onto the HPLC system.
-
Run a gradient elution to separate this compound from its potential degradation products. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and re-equilibrate.
-
-
Monitor the elution profile at a suitable wavelength for this compound (e.g., 260 nm, due to the adenine (B156593) moiety in some agrocinopines, though the exact wavelength should be optimized based on the specific this compound and its UV spectrum).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the analytical standard.
-
Integrate the peak area of the this compound peak for each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Factors influencing the degradation of this compound in experimental buffers.
Caption: Recommended workflow for preparing and handling this compound solutions.
References
- 1. echemi.com [echemi.com]
- 2. youtube.com [youtube.com]
- 3. Metal ion-dependent hydrolysis of RNA phosphodiester bonds within hairpin loops. A comparative kinetic study on chimeric ribo/2'-O-methylribo oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disodium pyrophosphate - Wikipedia [en.wikipedia.org]
- 7. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to overcome bacterial resistance to agrocinopine's effects.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with agrocinopine and the related antibiotic, agrocin 84. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research on bacterial resistance to this compound's effects, primarily in the context of agrocin 84 susceptibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bacterial resistance to agrocin 84, which is dependent on this compound uptake?
A1: The primary mechanism of resistance is the disruption of the this compound transport system, which is encoded by the acc operon on the Ti plasmid of susceptible Agrobacterium tumefaciens strains.[1][2] Agrocin 84, a structural mimic of this compound, utilizes this transport system to enter the bacterial cell.[3] Therefore, mutations within the acc operon that prevent the uptake of agrocinopines also prevent the entry of agrocin 84, leading to resistance.
Q2: What are the key genes within the acc operon involved in this compound uptake and subsequent agrocin 84 susceptibility?
A2: The acc operon consists of several genes crucial for this compound catabolism and agrocin 84 sensitivity. The genes accA, accB, accC, accD, and accE encode the components of an ABC transporter system responsible for the uptake of both agrocinopines and agrocin 84.[4] The gene accF is required for the cleavage of agrocin 84 into its toxic moiety once inside the cell.[5] Mutations in any of these genes can lead to resistance.
Q3: Can resistance to agrocin 84 arise through mechanisms other than mutations in the acc operon?
A3: Yes. Another significant mechanism of resistance is the acquisition of the pAgK84 plasmid from the producing organism, Agrobacterium radiobacter strain K84, or a similar plasmid.[6][7] This plasmid carries immunity genes, such as agnB2, which encodes a resistant form of leucyl-tRNA synthetase, the target of agrocin 84's toxic moiety.[8][9]
Q4: What is the role of agrocinopines in the regulation of the acc operon?
A4: Agrocinopines act as inducers of the acc operon.[3] In the absence of agrocinopines, the accR gene product acts as a repressor, binding to the operator region of the acc operon and preventing its transcription. When agrocinopines are present, they bind to the AccR repressor, causing a conformational change that prevents it from binding to the operator, thus allowing the transcription of the operon and the synthesis of the this compound transporter.
Q5: What is the mode of action of agrocin 84 once it enters the bacterial cell?
A5: Once transported into the cell via the this compound permease, agrocin 84 is cleaved by the product of the accF gene.[5] This releases a toxic moiety that inhibits leucyl-tRNA synthetase, an essential enzyme for protein synthesis.[7][9] This inhibition ultimately leads to cell death.
Troubleshooting Guides
Issue 1: My A. tumefaciens strain, which was previously sensitive to agrocin 84, is now showing resistance.
| Possible Cause | Troubleshooting Step |
| Spontaneous mutation in the acc operon | Isolate single colonies from the resistant population and sequence the acc operon to identify potential mutations. Perform a complementation analysis by introducing a wild-type copy of the mutated gene to see if sensitivity is restored. |
| Loss of the Ti plasmid | Agrocin 84 sensitivity is dependent on the Ti plasmid which carries the acc operon.[1][2] Perform plasmid isolation and gel electrophoresis to confirm the presence of the Ti plasmid. |
| Acquisition of an immunity plasmid | Screen for the presence of agrocin 84 immunity genes (e.g., agnB2) using PCR.[9] |
| Incorrect agrocin 84 concentration in assay | Verify the concentration and bioactivity of your agrocin 84 stock. Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for a known sensitive strain. |
Issue 2: I am unable to induce the acc operon with agrocinopines in my experiments.
| Possible Cause | Troubleshooting Step |
| Mutation in the accR repressor gene | A mutation in accR could lead to a constitutively repressed state. Sequence the accR gene to check for mutations. |
| Degradation of agrocinopines | Ensure the agrocinopines used are not degraded. Use a fresh stock and handle it according to the supplier's instructions. |
| Incorrect concentration of agrocinopines | Titrate the concentration of agrocinopines to find the optimal induction level for your specific strain and experimental conditions. |
| Experimental conditions not optimal for induction | Optimize induction parameters such as incubation time, temperature, and media composition. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Agrocin 84 for Susceptible and Resistant Agrobacterium Strains
| Strain | Relevant Genotype | MIC (µg/mL) | Reference |
| A. tumefaciens C58 | Wild-type (agrocin 84 sensitive) | ~10-50 | [General literature] |
| A. tumefaciens C58 accA::Tn5 | Mutant in this compound permease | > 500 | [General literature] |
| A. tumefaciens C58 accF::Tn5 | Mutant in agrocin 84 activation | > 500 | [General literature] |
| A. tumefaciens C58 (pAgK84) | Acquired immunity plasmid | > 1000 | [General literature] |
Note: Specific MIC values can vary depending on the experimental conditions and the specific assay used.
Table 2: Frequency of Spontaneous Resistance to Agrocin 84
| Strain | Condition | Frequency of Resistance | Reference |
| A. tumefaciens | Exposure to agrocin 84 | ~10-5 - 10-7 | [10] |
Experimental Protocols
Protocol 1: Agrocin 84 Susceptibility Testing (Agar Diffusion Assay)
-
Preparation of bacterial lawn: Grow the A. tumefaciens strain to be tested overnight in a suitable liquid medium (e.g., LB broth) at 28°C with shaking. Dilute the overnight culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Aseptically swab the surface of an agar (B569324) plate (e.g., Nutrient Agar) to create a uniform bacterial lawn.
-
Application of agrocin 84: Aseptically place a sterile paper disc (6 mm diameter) onto the center of the inoculated agar plate. Apply a known amount of agrocin 84 solution (e.g., 10 µL of a 1 mg/mL stock) to the disc.
-
Incubation: Incubate the plates at 28°C for 24-48 hours.
-
Analysis: Measure the diameter of the zone of inhibition around the disc. A clear zone indicates susceptibility to agrocin 84. The absence of a zone indicates resistance.
Protocol 2: Transposon Mutagenesis to Isolate Agrocin 84-Resistant Mutants
-
Biparental Mating: Mix logarithmic phase cultures of the recipient A. tumefaciens strain and an E. coli donor strain carrying a suicide plasmid with a transposon (e.g., Tn5).[11] Plate the mixture on a non-selective medium and incubate overnight to allow conjugation.
-
Selection of Mutants: Resuspend the bacterial growth from the mating plate in sterile saline. Plate serial dilutions onto a selective medium containing an antibiotic for which the transposon confers resistance (e.g., kanamycin (B1662678) for Tn5) and agrocin 84.
-
Screening: Colonies that grow on the selective medium are potential agrocin 84-resistant mutants.
-
Confirmation: Isolate single colonies and re-streak on selective medium to confirm resistance. Further characterize the mutants by sequencing the DNA flanking the transposon insertion to identify the disrupted gene.[11]
Protocol 3: Complementation Analysis of acc Operon Mutants
-
Cloning of the wild-type gene: Amplify the wild-type allele of the mutated gene from a sensitive A. tumefaciens strain using PCR. Clone the PCR product into a suitable expression vector that can replicate in Agrobacterium.
-
Transformation: Introduce the vector containing the wild-type gene into the agrocin 84-resistant mutant strain using electroporation or conjugation.[11]
-
Phenotypic Analysis: Perform an agrocin 84 susceptibility test on the complemented strain. Restoration of sensitivity to agrocin 84 confirms that the mutation in the specific gene was responsible for the resistance phenotype.
Visualizations
Caption: Regulation of the acc operon by this compound.
Caption: Mechanism of action of agrocin 84.
Caption: Strategies to overcome agrocin 84 resistance.
References
- 1. Agrocin 84 sensitivity: a plasmid determined property in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of Agrobacterium tumefaciens Strains to Two Agrocin-Producing Agrobacterium Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Genetic analysis of the this compound catabolic region of Agrobacterium tumefaciens Ti plasmid pTiC58, which encodes genes required for opine and agrocin 84 transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Bases of biocontrol: Sequence predicts synthesis and mode of action of agrocin 84, the Trojan Horse antibiotic that controls crown gall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsnet.org [apsnet.org]
- 11. Unit 3D.2 Genetic Manipulation of Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Agrocinopine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their agrocinopine bioassays. The focus is on enhancing the signal-to-noise ratio for more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an this compound bioassay?
A1: this compound bioassays are based on the specific induction of the this compound catabolism (acc) operon in certain strains of Agrobacterium tumefaciens in the presence of agrocinopines. Agrocinopines are sugar phosphodiesters produced in plant crown gall tumors.[1][2] The acc operon encodes proteins for the transport and breakdown of these compounds.[3][4] The induction of this operon can be linked to a measurable output, such as the expression of a reporter gene (e.g., lacZ) or an enhanced sensitivity to the antibiotic agrocin 84, which utilizes the same transport system.[5]
Q2: What are the common types of this compound bioassays?
A2: The most common types of this compound bioassays are:
-
Inhibition Zone Assays: These assays utilize an indicator strain of A. tumefaciens that is sensitive to the antibiotic agrocin 84. The presence of agrocinopines enhances the uptake of agrocin 84, resulting in a larger zone of growth inhibition on an agar (B569324) plate.[5] The diameter of the inhibition zone is proportional to the this compound concentration.
-
Reporter Gene Assays: In these assays, a reporter gene, such as lacZ (encoding β-galactosidase), is fused to a promoter regulated by the acc operon. The presence of agrocinopines induces the expression of the reporter gene, and the resulting enzyme activity can be quantified using a chromogenic or fluorogenic substrate.
Q3: What is the signal-to-noise ratio (SNR) in the context of an this compound bioassay?
A3: The signal-to-noise ratio (SNR) is a measure of the strength of the desired signal (e.g., inhibition zone diameter or reporter gene activity) relative to the level of background noise. A high SNR indicates that the measured signal is strong and clearly distinguishable from the background, leading to more reliable and sensitive results. Conversely, a low SNR can obscure true results and lead to misinterpretation of data.
Q4: What are the primary sources of noise and interference in this compound bioassays?
A4: Noise and interference can arise from several sources:
-
Biological Noise: This includes the basal level of acc operon expression in the absence of agrocinopines, as well as the presence of other compounds in the sample that may non-specifically affect bacterial growth or reporter gene activity.[1][6][7]
-
Procedural Variability: Inconsistencies in experimental procedures, such as pipetting errors, uneven bacterial lawns, or fluctuations in incubation temperature, can introduce significant noise.[8]
-
Media and Reagent Contamination: Contaminants in the growth media or assay reagents can interfere with the assay, leading to high background or inconsistent results.
-
Instrumental Noise: For plate reader-based assays, fluctuations in the light source, detector sensitivity, and electronic noise can contribute to the overall noise level.
Troubleshooting Guides
Issue 1: High Background Signal / No Signal
| Potential Cause | Recommended Solution |
| Contaminated Media or Reagents | Use freshly prepared, sterile media and high-purity reagents. Filter-sterilize heat-sensitive components. |
| Sub-optimal Incubation Temperature | Optimize the incubation temperature for the specific A. tumefaciens strain. Most strains grow well between 25-28°C.[9][10] Avoid temperatures above 30°C, which can stress the bacteria and increase background. |
| Incorrect Bacterial Growth Phase | Inoculate the assay with bacteria in the mid-logarithmic growth phase, as this is when they are most metabolically active and responsive to inducers.[11][12][13][14] Stationary phase cells may exhibit higher background and lower signal. |
| Leaky Reporter Gene Expression | If using a reporter gene, ensure the promoter is tightly regulated. Consider using a strain with a lower basal expression level or modifying the reporter construct. |
| Omission of a critical reagent or step | Carefully review the experimental protocol to ensure all components were added in the correct order and all steps were performed.[8] |
Issue 2: Poor Signal-to-Noise Ratio (SNR)
| Potential Cause | Recommended Solution |
| Inadequate Incubation Time | Optimize the incubation time to maximize the signal without significantly increasing the background. Perform a time-course experiment to determine the optimal endpoint.[15][16] |
| Non-optimal pH of the Medium | Ensure the pH of the growth and assay media is optimal for A. tumefaciens (typically around 7.0). |
| Low Concentration of this compound | Concentrate the sample if possible, or use a more sensitive detection method. |
| Presence of Interfering Substances | Pre-process the sample to remove potential inhibitors or interfering compounds. This may include solid-phase extraction or dialysis.[1][6][7][17] |
| Inconsistent Bacterial Inoculum | Standardize the inoculum density (e.g., by measuring OD600) to ensure uniformity across all wells or plates.[18] |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental parameters can affect the signal and noise in an this compound bioassay.
Table 1: Effect of Incubation Temperature on Signal and Noise
| Temperature (°C) | Signal (Arbitrary Units) | Noise (Arbitrary Units) | Signal-to-Noise Ratio (SNR) |
| 20 | 150 | 25 | 6.0 |
| 25 | 450 | 30 | 15.0 |
| 28 | 550 | 40 | 13.8 |
| 30 | 400 | 60 | 6.7 |
| 37 | 100 | 90 | 1.1 |
Table 2: Effect of Incubation Time on Signal and Noise
| Incubation Time (hours) | Signal (Arbitrary Units) | Noise (Arbitrary Units) | Signal-to-Noise Ratio (SNR) |
| 4 | 100 | 20 | 5.0 |
| 8 | 350 | 25 | 14.0 |
| 12 | 600 | 45 | 13.3 |
| 16 | 650 | 80 | 8.1 |
| 24 | 500 | 150 | 3.3 |
Table 3: Effect of Bacterial Growth Phase at Inoculation on Signal and Noise
| Growth Phase | Signal (Arbitrary Units) | Noise (Arbitrary Units) | Signal-to-Noise Ratio (SNR) |
| Lag Phase | 50 | 30 | 1.7 |
| Early-Log Phase | 400 | 25 | 16.0 |
| Mid-Log Phase | 600 | 35 | 17.1 |
| Late-Log Phase | 450 | 50 | 9.0 |
| Stationary Phase | 150 | 80 | 1.9 |
Experimental Protocols
Protocol 1: Inhibition Zone Bioassay
-
Prepare Indicator Strain: Inoculate a single colony of a suitable A. tumefaciens indicator strain (e.g., C58) into 5 mL of appropriate liquid medium (e.g., YEB medium). Incubate overnight at 28°C with shaking.
-
Prepare Agar Plates: Prepare agar plates with a suitable medium (e.g., Stonier's agar) containing a sub-inhibitory concentration of agrocin 84.
-
Inoculate Plates: Spread a lawn of the indicator strain onto the surface of the agar plates.
-
Apply Sample: Apply a known volume of the sample containing agrocinopines to a sterile paper disc and place it in the center of the inoculated plate.
-
Incubate: Incubate the plates at 28°C for 24-48 hours.
-
Measure Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around the paper disc.[19][20][21][22]
Protocol 2: Reporter Gene Bioassay (Plate-Based)
-
Prepare Reporter Strain: Grow an overnight culture of the A. tumefaciens reporter strain in a suitable liquid medium at 28°C with shaking.
-
Inoculate Assay Plate: Dilute the overnight culture to a standardized OD600 and add it to the wells of a microtiter plate.
-
Add Samples and Standards: Add serial dilutions of your this compound standard and your unknown samples to the wells. Include negative controls (no this compound).
-
Incubate: Incubate the plate at 28°C for the optimized duration (e.g., 8-12 hours) with shaking.
-
Measure Reporter Activity: Add the appropriate substrate for the reporter enzyme (e.g., ONPG for β-galactosidase) and measure the signal (e.g., absorbance at 420 nm) using a plate reader.
-
Data Analysis: Subtract the background signal from the negative controls and plot a standard curve of signal versus this compound concentration.[4][23][24][25][26] Use the standard curve to determine the concentration of this compound in your samples.
Visualizations
Caption: this compound signaling pathway in A. tumefaciens.
Caption: Generalized workflow for an this compound bioassay.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic analysis of the this compound catabolic region of Agrobacterium tumefaciens Ti plasmid pTiC58, which encodes genes required for opine and agrocin 84 transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. Characterization and mapping of the this compound-agrocin 84 locus on the nopaline Ti plasmid pTiC58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. elgalabwater.com [elgalabwater.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing kanamycin concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The laboratory protocol: Agrobacterium tumefaciens-mediated transformation of a hevein-like gene into aspar... [protocols.io]
- 11. Variation in detection limits between bacterial growth phases and precision of an ATP bioluminescence system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jeb.co.in [jeb.co.in]
- 13. Bacterial cell size modulation along the growth curve across nutrient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reconsidering Dogmas about the Growth of Bacterial Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Environmental and Physiological Factors Affecting High-Throughput Measurements of Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. microchemlab.com [microchemlab.com]
- 23. blog.addgene.org [blog.addgene.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. What is the standard curve method for qPCR assay data analysis? How is the standard curve method for qPCR assay data analysis performed? [qiagen.com]
- 26. barricklab.org [barricklab.org]
Technical Support Center: Refining Chemotaxis Assay Parameters for Agrocinopine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining chemotaxis assay parameters specifically for studies involving agrocinopines.
Troubleshooting Guide
Encountering issues with your chemotaxis assay? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Chemotactic Response | 1. Suboptimal Agrocinopine Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to receptor saturation.[1][2] 2. Incorrect Incubation Time: The incubation period may be too short for the bacteria to migrate or too long, causing the concentration gradient to dissipate.[2] 3. Low Cell Density: An insufficient number of bacteria were used in the assay.[2] 4. Inactive this compound: The this compound stock may have degraded. | 1. Optimize this compound Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to determine the optimal concentration. 2. Optimize Incubation Time: Test a range of incubation times (e.g., 30 minutes to 4 hours) to find the point of maximal chemotaxis. 3. Adjust Cell Density: Ensure a sufficient starting cell density. For Agrobacterium, an OD₆₀₀ of 0.5 is often used.[1] 4. Use Fresh this compound: Prepare a fresh stock solution of this compound for each experiment. |
| High Background Migration (High migration in negative control) | 1. Presence of Unintended Chemoattractants: The assay medium or buffer may contain unintended chemoattractants. 2. Excessive Incubation Time: Longer incubation can lead to increased random migration.[2] 3. Cell Health: The bacterial culture may be stressed or overly motile for non-chemotactic reasons. | 1. Use Minimal Medium: Employ a minimal medium to reduce potential chemoattractants in the background. 2. Reduce Incubation Time: Shorten the incubation period to a point where specific chemotaxis is observed without significant random migration. 3. Use a Healthy, Log-Phase Culture: Ensure the Agrobacterium culture is in the mid-exponential growth phase.[1] |
| Inconsistent Results Between Replicates | 1. Inaccurate Pipetting: Variation in the volumes of cell suspension or chemoattractant. 2. Uneven Cell Distribution: The bacterial suspension was not homogenous when added to the wells. 3. Temperature Fluctuations: Inconsistent temperature across the assay plate. | 1. Calibrate Pipettes: Ensure pipettes are properly calibrated. 2. Thoroughly Mix Cell Suspension: Gently mix the bacterial suspension before each pipetting step. 3. Maintain Consistent Temperature: Use a properly calibrated incubator and allow the plate to equilibrate to the desired temperature. |
| No Migration Observed (Even in Positive Control) | 1. Non-motile Bacteria: The Agrobacterium strain may have lost its motility. 2. Clogged Membrane Pores (for Transwell assays): The pores of the transwell membrane may be blocked. 3. Incorrect Assay Setup: The assay may be assembled incorrectly. | 1. Verify Motility: Check the motility of the bacteria using a simple wet mount under a microscope. 2. Use Appropriate Pore Size: Ensure the pore size of the membrane is suitable for Agrobacterium (e.g., 3.0 µm).[2] 3. Review Protocol: Carefully review and follow the assay setup protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in a chemotaxis assay?
A1: The optimal concentration of this compound can vary between different strains of Agrobacterium. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental conditions. A typical starting range for agrocinopines would be from nanomolar (nM) to micromolar (µM) concentrations.
Q2: How long should I incubate my chemotaxis assay?
A2: The ideal incubation time depends on the specific assay format and the motility of your Agrobacterium strain. For a swim agar (B569324) plate assay, incubation is typically 24-48 hours.[1] For a transwell or capillary assay, a shorter incubation time of 1-4 hours is generally sufficient. It is recommended to perform a time-course experiment to identify the optimal incubation period that yields the strongest chemotactic response with the lowest background migration.[2]
Q3: What are the essential controls to include in my this compound chemotaxis experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Negative Control: Bacteria in a medium without any chemoattractant. This helps to measure random migration.[2]
-
Positive Control: Bacteria with a known chemoattractant for Agrobacterium (e.g., sucrose (B13894) or specific amino acids) to confirm that the cells are capable of chemotaxis.
-
Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), include a control with the solvent alone to rule out any effects of the solvent on bacterial motility.
Q4: What is the underlying signaling pathway for this compound chemotaxis in Agrobacterium?
A4: Chemotaxis in Agrobacterium towards agrocinopines is initiated by the binding of this compound to a specific Methyl-accepting Chemotaxis Protein (MCP). This binding event triggers a phosphorylation cascade involving several "Che" proteins. The key components are CheA (a histidine kinase) and CheW (a coupling protein), which form a complex with the MCP.[3] This leads to the phosphorylation of the response regulator CheY. Phosphorylated CheY (CheY-P) then interacts with the flagellar motor, altering its direction of rotation and causing the bacterium to move towards the this compound source. The gene accA, which encodes a periplasmic binding protein for agrocinopines, is essential for this chemotactic response.
Experimental Protocols
Protocol 1: Swim Agar Plate Assay for this compound Chemotaxis
This qualitative assay assesses the ability of Agrobacterium to move through a semi-solid agar medium towards a chemoattractant.
Materials:
-
Agrobacterium tumefaciens culture
-
Minimal medium (e.g., AB-sucrose medium)[1]
-
Agar
-
This compound stock solution
-
Sterile petri dishes
-
Sterile pipette tips
Procedure:
-
Prepare swim agar plates containing minimal medium with a low agar concentration (e.g., 0.18% agar).[1]
-
Grow an Agrobacterium culture to the mid-exponential phase (OD₆₀₀ ≈ 0.5).[1]
-
In the center of the swim agar plate, carefully place a small, sterile paper disc impregnated with a known concentration of this compound. Alternatively, a small well can be created in the agar to hold the this compound solution.
-
Inoculate the plate by gently touching a sterile pipette tip dipped in the Agrobacterium culture to the agar at a set distance from the this compound source.
-
Incubate the plates at 28°C for 24-48 hours.[1]
-
Observe the formation of a "swim ring" or halo of bacteria around the this compound source. The diameter of this ring is indicative of the chemotactic response.
Protocol 2: Quantitative Capillary Chemotaxis Assay
This assay provides a quantitative measure of chemotaxis by counting the number of bacteria that migrate into a capillary tube containing a chemoattractant.
Materials:
-
Agrobacterium tumefaciens culture
-
Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0)
-
This compound solutions of varying concentrations
-
Sterile microcapillary tubes (1 µL)
-
A small chamber or slide to hold the bacterial suspension
-
Plating medium and incubator
Procedure:
-
Grow and wash the Agrobacterium culture, then resuspend the cells in chemotaxis buffer to a final OD₆₀₀ of approximately 0.1.
-
Fill the microcapillary tubes with the this compound solution (test) or chemotaxis buffer (negative control).
-
Place the bacterial suspension in the chamber.
-
Insert the open end of the capillary tube into the bacterial suspension.
-
Incubate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
Carefully remove the capillary tube and wipe the outside to remove any adhering bacteria.
-
Expel the contents of the capillary into a known volume of sterile buffer.
-
Perform serial dilutions and plate the bacterial suspension to determine the number of colony-forming units (CFUs).
-
The chemotactic response is quantified by comparing the number of bacteria that migrated into the this compound-containing capillary versus the control capillary.
Mandatory Visualizations
References
Troubleshooting inconsistent results in beta-galactosidase assays with agrocinopine.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in beta-galactosidase assays where gene expression is induced by agrocinopine.
Frequently Asked Questions (FAQs)
Q1: Why are my beta-galactosidase readings highly variable or unexpectedly low after inducing with this compound?
Inconsistent results often stem from variability in the biological induction step rather than the enzymatic assay itself. The most common causes include:
-
Suboptimal Induction: The concentration of this compound or the induction time may be insufficient to achieve maximal and consistent expression of the lacZ reporter gene.
-
This compound Degradation: this compound, as a sugar phosphodiester, can be susceptible to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to reduced effective concentration.
-
Plasmid Instability: The plasmid containing the this compound-responsive reporter system could be unstable, leading to a mixed population of cells with and without the reporter construct. It is recommended to maintain consistent antibiotic selection[1].
-
Phosphate (B84403) Levels in Media: The this compound catabolism (acc) operon, which controls the uptake of this compound, is also regulated by phosphate limitation.[2] High levels of phosphate in your growth medium could interfere with full induction.
-
Cellular Growth Phase: The efficiency of induction and overall metabolic state can vary significantly depending on the growth phase of the bacterial culture. Assays should be performed on cells harvested at a consistent mid-log phase of growth.[3][4]
Q2: What is the proposed signaling pathway for this compound inducing lacZ expression?
This compound acts as an inducer by de-repressing a specific promoter. When using a reporter system, the lacZ gene is placed under the control of this promoter. The pathway involves transport of this compound into the cell, where it binds to a repressor protein, causing the repressor to dissociate from the DNA and allowing for the transcription of lacZ.
References
Methods for preventing the degradation of agrocinopine during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of agrocinopine during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
A1: this compound is a sugar phosphodiester opine, specifically a phosphodiester of sucrose (B13894) and L-arabinose.[1] Its complex structure, particularly the phosphodiester bond, makes it susceptible to chemical and enzymatic degradation. The primary degradation pathway is the hydrolysis of this phosphodiester bond, which can be accelerated by non-optimal pH and temperature conditions. This degradation leads to a loss of the intact molecule, compromising yield and purity, which is a significant concern for research and potential therapeutic applications.
Q2: What are the primary factors that lead to this compound degradation during extraction?
A2: The two main factors contributing to this compound degradation are:
-
pH: The phosphodiester bond in this compound is most stable in a slightly acidic to neutral pH range. Both strongly acidic and alkaline conditions can catalyze its hydrolysis.
-
Temperature: As with most chemical reactions, the rate of hydrolytic degradation of this compound increases with temperature. Prolonged exposure to elevated temperatures, even at an optimal pH, can lead to significant product loss.
Q3: What is a typical yield of this compound A from plant tumor tissue?
A3: A reported yield for pure this compound A isolated from nopaline-type crown gall tumors is in the range of 0.05 to 0.06 grams per 100 grams of fresh weight tissue.[1]
Q4: How can I monitor the degradation of this compound during my experiments?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for monitoring the degradation of this compound.[2][3][4] By analyzing samples at different stages of the extraction and purification process, you can quantify the remaining intact this compound and detect the appearance of degradation products.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Extraction Temperature | Maintain a low temperature (4-8°C) throughout the homogenization and initial extraction steps. Use pre-chilled buffers and conduct the procedure on ice. | Lower temperatures significantly reduce the rate of enzymatic and chemical degradation of this compound. |
| Incorrect pH of Extraction Buffer | Ensure the extraction buffer has a pH between 6.0 and 7.0. Buffer capacity should be sufficient to handle the acidity of the plant tissue. | This compound is most stable in a slightly acidic to neutral pH range, minimizing acid- or base-catalyzed hydrolysis of the phosphodiester bond. |
| Enzymatic Degradation | Incorporate phosphatase and glycosidase inhibitors into the extraction buffer. | Plant tissues contain endogenous enzymes that can be released upon homogenization and degrade this compound. |
| Oxidative Degradation | Add antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), to the extraction buffer. | While hydrolysis is the primary concern, oxidative damage can also contribute to degradation. |
| Inefficient Extraction | Ensure thorough homogenization of the plant tissue to maximize cell lysis and release of this compound. Optimize the solid-to-solvent ratio to ensure complete extraction. | Incomplete extraction will naturally lead to a lower yield. |
Issue 2: Significant Degradation of this compound During Purification
| Possible Cause | Troubleshooting Step | Rationale |
| High Temperature During Solvent Evaporation | Use rotary evaporation under reduced pressure at a low temperature (e.g., <30°C) or freeze-drying (lyophilization) to remove solvents. | These methods minimize thermal stress on the molecule, preventing heat-induced degradation. |
| pH Shifts During Chromatographic Separation | Pre-equilibrate all chromatography columns and use buffered mobile phases to maintain a stable pH between 6.0 and 7.0. | Drastic pH changes during purification can lead to on-column degradation of this compound. |
| Prolonged Purification Time | Streamline the purification workflow to minimize the time the sample is in solution. If possible, perform purification steps at a lower temperature (e.g., in a cold room). | The longer this compound is in solution, the greater the opportunity for degradation to occur. |
| Inappropriate Storage of Fractions | Immediately store fractions containing this compound at low temperatures (-20°C or -80°C) after collection. | Prevents degradation in collected fractions while awaiting further processing or analysis. |
Data Presentation
Table 1: Hypothetical Stability of this compound A under Various pH and Temperature Conditions after 24 hours.
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide experimental design. Actual stability may vary.
| Temperature (°C) | pH 4.0 (% Remaining) | pH 5.0 (% Remaining) | pH 6.0 (% Remaining) | pH 7.0 (% Remaining) | pH 8.0 (% Remaining) | pH 9.0 (% Remaining) |
| 4 | 85 | 92 | 98 | 97 | 90 | 82 |
| 25 | 65 | 78 | 90 | 88 | 75 | 60 |
| 37 | 40 | 60 | 75 | 72 | 55 | 35 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Crown Gall Tissue
-
Harvest and Preparation: Harvest fresh crown gall tissue and immediately place it on ice.
-
Homogenization:
-
Weigh the tissue and add it to a pre-chilled blender or mortar and pestle.
-
Add 3 volumes (w/v) of ice-cold extraction buffer (50 mM MES, pH 6.5, containing 1 mM EDTA, 1 mM DTT, and a cocktail of phosphatase and glycosidase inhibitors).
-
Homogenize the tissue until a uniform slurry is obtained. Perform this step in short bursts to prevent overheating.
-
-
Clarification:
-
Transfer the homogenate to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant, which contains the crude this compound extract.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
-
Storage: Use the clarified extract immediately for purification or store at -80°C.
Protocol 2: Purification of this compound using Anion-Exchange Chromatography
-
Column Preparation:
-
Equilibrate a strong anion-exchange column (e.g., a quaternary ammonium-based resin) with 5-10 column volumes of binding buffer (20 mM Tris-HCl, pH 7.5).
-
-
Sample Loading:
-
Adjust the pH of the clarified extract to 7.5 with a small volume of 1 M Tris-HCl, pH 7.5.
-
Load the pH-adjusted extract onto the equilibrated column at a low flow rate.
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of sodium chloride (e.g., 0 to 1 M NaCl in binding buffer) over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm) to identify the this compound-containing peak.
-
-
Desalting:
-
Pool the fractions containing this compound.
-
Desalt the pooled fractions using a desalting column or dialysis against deionized water.
-
-
Lyophilization:
-
Freeze-dry the desalted sample to obtain purified this compound as a solid.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Chemical degradation pathway of this compound via hydrolysis.
References
- 1. This compound A, a tumor-inducing plasmid-coded enzyme product, is a phosphodiester of sucrose and L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Agrocinopine for Quorum Sensing Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing agrocinopine concentration to effectively induce quorum sensing in Agrobacterium tumefaciens.
Troubleshooting Guides
This guide addresses specific issues that may be encountered during experiments aimed at this compound-mediated quorum sensing induction.
Issue 1: Low or No Induction of Quorum Sensing Reporter Gene (e.g., traR-lacZ)
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Test the bioactivity of your this compound stock on a control strain with a known response. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration. Based on literature, concentrations around 20 µM have been used for induction in β-galactosidase assays[1]. Start with a range of concentrations (e.g., 1 µM to 100 µM). |
| Incorrect Agrobacterium Strain or Plasmid | Verify the genotype of your A. tumefaciens strain. Ensure it carries a Ti plasmid with the necessary genes for this compound uptake (acc operon) and the TraR-based quorum sensing system. Strain C58 is a commonly used model[2]. |
| Cell Density Too Low | Quorum sensing is cell-density dependent. Ensure your bacterial culture has reached a sufficient density (e.g., an OD600 of 0.3-0.4) before induction[1]. For conjugation assays, transfer was detected after donors reached a population level of 10^7 cells per cm^2[3]. |
| Presence of Inhibitors | Certain compounds can inhibit quorum sensing. Ensure your growth medium does not contain known inhibitors. For example, some opines can interfere with the induction by others[4]. |
| Issues with Reporter Assay | For β-galactosidase assays, ensure the ONPG substrate is fresh and the reaction is incubated for an appropriate amount of time. Include positive and negative controls to validate the assay itself[5]. |
Issue 2: High Background in Quorum Sensing Reporter Assay
| Potential Cause | Recommended Solution |
| Leaky Promoter in Reporter Construct | Sequence your reporter plasmid to confirm the integrity of the promoter region. Consider using a different reporter gene or a stronger terminator sequence. |
| Mutation in Repressor Gene (accR) | A mutation in the accR gene, which negatively regulates traR expression, can lead to constitutive expression of the quorum sensing system[6]. Sequence the accR gene to check for mutations. |
| Contamination of Culture | Streak your Agrobacterium culture on selective media to ensure it is pure. Contaminating bacteria could produce substances that interfere with the assay. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in this compound Preparation | If preparing agrocinopines from tumor extracts, the concentration and purity can vary. Standardize the extraction protocol and quantify the this compound concentration in each batch[3]. |
| Differences in Culture Conditions | Maintain consistent growth conditions (temperature, aeration, media composition) between experiments. A. tumefaciens grows optimally at 28°C[7]. |
| Plasmid Instability | Maintain antibiotic selection to ensure the retention of the Ti plasmid and any reporter plasmids. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for inducing quorum sensing?
A1: A final concentration of 20 µM has been successfully used to induce the acc operon in A. tumefaciens for β-galactosidase assays[1]. For inducing conjugal transfer of the Ti plasmid, adding 5 microliters of a purified this compound A and B solution per milliliter of induction medium has been reported[8]. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store agrocinopines?
A2: Agrocinopines A and B can be purified from crown gall tumors induced on plants like tomato by A. tumefaciens strain C58[3]. Store purified this compound solutions in small aliquots at -20°C to maintain their stability and avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of this compound-induced quorum sensing in Agrobacterium tumefaciens?
A3: In the absence of agrocinopines, the transcriptional repressor AccR binds to the promoter region of the arc operon, which contains the traR gene, and represses its transcription. When agrocinopines are present, they are imported into the bacterial cell and lead to the derepression of the arc operon, allowing for the synthesis of the TraR protein. TraR is a transcriptional activator that, in the presence of its acyl-homoserine lactone (AHL) signal (3-oxo-octanoyl-homoserine lactone or OOHL), activates the expression of genes required for Ti plasmid conjugation and replication, which are hallmarks of quorum sensing in this bacterium[2][9][10].
Q4: Can other opines induce the same quorum sensing pathway?
A4: The induction of the TraR-dependent quorum sensing system is specific to certain opines. For Ti plasmids like pTiC58, agrocinopines A and B are the specific inducers[8]. Other opines, such as octopine (B30811) or nopaline (B31955), induce different regulatory pathways and do not typically induce the this compound-responsive system[4].
Q5: What are the key genes involved in the this compound-mediated quorum sensing pathway?
A5: The key genes are:
-
accR : Encodes the repressor protein that blocks the expression of the quorum sensing machinery in the absence of agrocinopines[6].
-
traR : Encodes the transcriptional activator that, when bound to the AHL signal, activates quorum sensing-dependent genes[11].
-
traI : Encodes the synthase for the AHL signal molecule, OOHL[11].
-
acc operon : A set of genes responsible for the uptake and catabolism of agrocinopines[12].
Quantitative Data Summary
The following table summarizes the concentrations of agrocinopines used in various experimental setups as reported in the literature.
| This compound Type | Concentration | Experimental Context | Reference |
| Agrocinopines A and B | 20 µM | Induction of acc operon for β-galactosidase assays in A. tumefaciens. | [1] |
| Agrocinopines A and B | 5 µL of purified solution per mL of medium | Induction of conjugal transfer of pAtK84b in A. tumefaciens. | [8] |
| This compound A | 10 µM | Investigating the effect on agrocin 84 production. | [13] |
Experimental Protocols
Protocol 1: Preparation of Agrocinopines A and B from Tomato Crown Galls
This protocol is adapted from the method described by Hayman et al. (1989)[3].
-
Induce Crown Galls: Inoculate sterile young tomato plants with a virulent culture of Agrobacterium tumefaciens strain C58.
-
Harvest Galls: After several weeks, when tumors have formed, harvest the gall tissue.
-
Extraction: Homogenize the tumor tissue in a suitable buffer.
-
Purification: Purify the agrocinopines from the extract using appropriate chromatographic techniques (e.g., anion-exchange and gel filtration chromatography).
-
Quantification: Determine the concentration of the purified agrocinopines. The concentration can be expressed as arabinose equivalents determined by the phloroglucinol (B13840) assay[3].
Protocol 2: Assay for this compound Induction of a traR-lacZ Reporter
This protocol is based on methodologies for β-galactosidase assays in Agrobacterium[1][5].
-
Culture Preparation: Grow A. tumefaciens carrying the traR-lacZ reporter plasmid in a suitable medium (e.g., AT minimal medium) with appropriate antibiotics to an early-to-mid logarithmic phase (OD600 of 0.3-0.4) at 28°C with aeration[1][7].
-
Induction: Split the culture into aliquots. To the experimental aliquots, add this compound solution to the desired final concentrations (e.g., a range from 1 µM to 100 µM). Include a no-agrocinopine control.
-
Incubation: Incubate the cultures for a set period (e.g., 2-4 hours) under the same growth conditions to allow for gene expression.
-
β-Galactosidase Assay: a. Measure the OD600 of each culture. b. Permeabilize the cells (e.g., with chloroform (B151607) and SDS). c. Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). d. Incubate at 28°C until a yellow color develops. e. Stop the reaction by adding a sodium carbonate solution. f. Measure the absorbance at 420 nm.
-
Calculate Activity: Calculate the β-galactosidase activity in Miller units.
Visualizations
Caption: this compound Signaling Pathway for Quorum Sensing Induction.
Caption: Experimental Workflow for Dose-Response Analysis.
Caption: Troubleshooting Logic for Low Quorum Sensing Induction.
References
- 1. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing and Quorum Quenching in Agrobacterium: A “Go/No Go System”? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum Sensing but Not Autoinduction of Ti Plasmid Conjugal Transfer Requires Control by the Opine Regulon and the Antiactivator TraM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-evolution of the this compound opines and the this compound-mediated control of TraR, the quorum-sensing activator of the Ti plasmid conjugation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lacZ Reporter System as a Tool to Study Virulence Gene Regulation in Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. UNIT 3D.1 Laboratory Maintenance of Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Opines Control Conjugal Transfer of an Agrobacterium Plasmid by Regulating Expression of Separate Copies of the Quorum-Sensing Activator Gene traR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fine control of quorum-sensing communication in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and mapping of the this compound-agrocin 84 locus on the nopaline Ti plasmid pTiC58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Solubility of Synthetic Agrocinopine Analogs
For researchers, scientists, and drug development professionals working with synthetic agrocinopine analogs, low aqueous solubility can be a significant hurdle in experimental assays and formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges effectively.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with synthetic this compound analogs.
Problem: Precipitate forms when preparing a stock solution.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Insufficient Solvent Polarity | This compound analogs are highly polar due to their sugar and phosphate (B84403) moieties. Ensure the primary solvent is sufficiently polar. Deionized water is a good starting point. | --INVALID-LINK-- |
| Incorrect pH | The phosphate group's charge state is pH-dependent. Adjusting the pH can significantly impact solubility. For acidic phosphate groups, increasing the pH to deprotonate them (e.g., pH 7.4-8.0) can enhance solubility. | --INVALID-LINK-- |
| Compound Aggregation | At higher concentrations, molecules may self-aggregate and precipitate. | Try preparing a more dilute stock solution initially. Use of sonication can help break up aggregates. |
| Common Ion Effect | If using a buffer, ensure it does not contain ions that could form an insoluble salt with your analog. | If using a phosphate buffer, consider switching to a different buffering system like HEPES or Tris. |
Problem: Compound is poorly soluble even in polar solvents.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Strong Intermolecular Forces | Strong hydrogen bonding and crystal lattice energy can hinder dissolution. | Employ co-solvents to disrupt these forces. Gentle heating can also provide the energy needed to break these bonds. |
| Amorphous vs. Crystalline Form | The solid-state form of the compound can significantly affect its solubility, with amorphous forms generally being more soluble than crystalline forms. | Consider techniques like lyophilization to obtain a more amorphous solid. |
| Hydrophobic Moieties | If the analog has been modified with hydrophobic groups, this can decrease aqueous solubility. | A balanced co-solvent system with a less polar component may be necessary. The use of surfactants at low concentrations can also be explored. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for my synthetic this compound analog?
A1: Due to the presence of sugar and phosphate groups, the best starting solvent is high-purity, deionized water. If solubility is still limited, consider buffered aqueous solutions at a physiologically relevant pH (e.g., 7.4).
Q2: How does pH affect the solubility of this compound analogs?
A2: The phosphate moiety in this compound analogs has ionizable protons. At acidic pH, the phosphate group is protonated and less charged, which can decrease aqueous solubility. By increasing the pH to slightly alkaline conditions (e.g., pH 7.4-8.0), the phosphate group becomes deprotonated and carries a negative charge, which generally enhances its interaction with polar water molecules and improves solubility.
Q3: Can I use organic solvents to dissolve my this compound analog?
A3: While highly non-polar organic solvents are unlikely to be effective, water-miscible organic co-solvents can be very useful. Solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG) can be used in small percentages to disrupt intermolecular forces and enhance solubility.[1][2] However, always consider the compatibility of these solvents with your downstream experiments (e.g., cell-based assays).
Q4: I need to make a high-concentration stock solution. What can I do if the compound keeps precipitating?
A4: If you require a high-concentration stock, consider a combination of approaches. Start with a buffered solution at an optimal pH. Then, introduce a co-solvent. Gentle warming and sonication can also be applied. If these methods are insufficient, exploring different salt forms of your analog during synthesis could be a long-term solution.[1]
Q5: Are there any formulation strategies to improve the in vivo bioavailability of these analogs?
A5: For in vivo applications, low solubility can lead to poor bioavailability.[3] Strategies to consider during drug development include the formation of soluble salts, co-crystallization, and the use of formulation vehicles like liposomes or polymeric nanoparticles to encapsulate the analog and improve its pharmacokinetic profile.
Data Presentation: Solubility Enhancement Strategies for Polar Phosphorylated Compounds
| Technique | Principle | Typical Application | Expected Outcome | Potential Challenges |
| pH Adjustment | Increases ionization of phosphate groups. | Preparing aqueous stock solutions for in vitro assays. | Moderate increase in solubility. | pH may affect compound stability or be incompatible with the experiment. |
| Co-solvency | Reduces solvent polarity and disrupts solute-solute interactions.[2] | When aqueous solubility is very low, even with pH adjustment. | Significant increase in solubility. | Co-solvent may be toxic to cells or interfere with assays. |
| Salt Formation | Converts the analog to a more soluble salt form.[1] | Early-stage drug development and formulation. | High increase in solubility and dissolution rate. | Requires chemical modification; the chosen salt must be pharmaceutically acceptable. |
| Particle Size Reduction (Micronization) | Increases the surface area available for dissolution.[4] | Formulation of solid dosage forms. | Increased dissolution rate, but not equilibrium solubility. | Not suitable for all compounds; may not be effective for highly insoluble compounds. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier in an amorphous state. | Improving oral bioavailability of poorly soluble drugs. | Significant increase in dissolution rate and apparent solubility. | Can be complex to prepare; physical stability of the amorphous state can be a concern. |
Experimental Protocols
Protocol 1: Basic Aqueous Solubilization
-
Weigh the desired amount of the synthetic this compound analog in a sterile microcentrifuge tube.
-
Add a small volume of high-purity, deionized water to create a slurry.
-
Vortex the tube for 30 seconds.
-
Gradually add more deionized water in small increments, vortexing between each addition, until the compound is fully dissolved or the desired concentration is reached.
-
If full dissolution is not achieved, proceed to other protocols.
Protocol 2: pH Adjustment for Solubility Enhancement
-
Prepare a slurry of the this compound analog in deionized water as described in Protocol 1.
-
While stirring, add a small volume (e.g., 1-5 µL) of a dilute basic solution (e.g., 0.1 M NaOH) to raise the pH.
-
Monitor the pH using a calibrated pH meter.
-
Continue to add the basic solution dropwise until the compound dissolves. Aim for a final pH between 7.4 and 8.0.
-
Once dissolved, you can buffer the solution by adding a concentrated stock of a suitable buffer (e.g., HEPES, Tris) to the desired final concentration.
-
Adjust the final volume with deionized water.
Protocol 3: Co-solvent Systems for Enhanced Solubility
-
Determine the maximum allowable concentration of the co-solvent for your experimental system (e.g., <1% DMSO for many cell cultures).
-
Weigh the this compound analog in a sterile tube.
-
Add the pure co-solvent (e.g., DMSO) to dissolve the compound completely, creating a high-concentration stock.
-
For your working solution, perform a serial dilution of this stock into your aqueous buffer or media, ensuring the final concentration of the co-solvent remains below the tolerated limit. Vortex thoroughly after each dilution step.
Visualizations
Caption: this compound analog signaling and uptake pathway in Agrobacterium.
References
Overcoming background interference in agrocinopine quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in agrocinopine quantification, with a focus on mitigating background interference.
Troubleshooting Guide: Overcoming Background Interference
This guide addresses specific issues you may encounter during the quantification of agrocinopines, particularly when dealing with complex matrices such as plant extracts or bacterial culture media.
Issue 1: Poor Peak Shape or Resolution in HPLC/LC-MS
Question: My chromatogram shows broad, tailing, or split peaks for my this compound standard and samples. What could be the cause and how can I fix it?
Answer:
Poor peak shape is a common issue that can be caused by several factors. Here’s a step-by-step troubleshooting approach:
-
Sample Overload: Injecting too much sample can lead to broad or tailing peaks.
-
Solution: Dilute your sample and re-inject. A 10-fold dilution can often significantly reduce matrix effects.[1]
-
-
Incompatible Injection Solvent: The solvent used to dissolve your sample should be similar to or weaker than the mobile phase.
-
Solution: Prepare your sample in a solvent that is similar in composition to the initial mobile phase conditions.
-
-
Column Contamination: Buildup of contaminants from previous injections can affect peak shape.
-
Solution: Implement a column wash protocol between sample runs. Use a strong solvent to elute any strongly retained compounds.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Adjust the mobile phase pH or add a competing agent. For a polar compound like this compound, ensure the pH is appropriate to maintain a consistent ionization state.
-
Issue 2: Signal Suppression or Enhancement (Matrix Effects)
Question: My analyte signal is significantly lower (suppression) or higher (enhancement) in my sample compared to my standard in a pure solvent. How do I correct for this?
Answer:
This phenomenon is known as the matrix effect, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[1][2]
-
Strategy 1: Sample Dilution
-
Description: This is the simplest approach to reduce the concentration of interfering matrix components.
-
Protocol: Perform a serial dilution of your sample extract (e.g., 1:10, 1:50, 1:100) and analyze each dilution. This can help find a balance between reducing matrix effects and maintaining sufficient analyte concentration for detection.[3]
-
-
Strategy 2: Matrix-Matched Calibration
-
Description: This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and samples experience similar matrix effects.
-
Protocol: Prepare a blank extract from an untransformed plant or uninoculated culture medium using the same extraction procedure as for your samples. Use this blank extract to prepare your calibration curve.
-
-
Strategy 3: Use of an Internal Standard
-
Description: An internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass. It is added at a known concentration to all samples and standards. The ratio of the analyte signal to the IS signal is used for quantification, which can compensate for variations in sample preparation and matrix effects.
-
Protocol: If a stable isotope-labeled this compound is not available, a structurally similar compound that does not co-elute with endogenous matrix components can be used.
-
Issue 3: Low Recovery of this compound After Sample Preparation
Question: I am losing a significant amount of this compound during my sample extraction and cleanup. How can I improve my recovery?
Answer:
Low recovery can be due to inefficient extraction, degradation of the analyte, or irreversible binding to the sample matrix or cleanup materials.
-
Optimize Extraction Solvent: Agrocinopines are polar, phosphorylated sugars.
-
Recommendation: Use a polar solvent system for extraction, such as a mixture of methanol (B129727) and water. Acidifying the extraction solvent (e.g., with 1% citric acid) can improve the stability of some plant-derived compounds.[4]
-
-
Evaluate Cleanup Strategy: Solid-Phase Extraction (SPE) is a common technique for sample cleanup.
-
Recommendation: For a polar analyte like this compound, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) type SPE sorbent may be effective. It is crucial to optimize the wash and elution steps to ensure that the analyte is retained during the wash and efficiently eluted.
-
-
Assess Analyte Stability: this compound may be susceptible to degradation under certain conditions (e.g., high temperature, extreme pH).
-
Recommendation: Perform stability studies by spiking a known amount of this compound into a blank matrix and analyzing it after subjecting it to different steps of your sample preparation protocol. Keep samples cool and process them in a timely manner.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for quantifying this compound from plant galls?
A1: A multi-step approach is generally recommended:
-
Homogenization: Homogenize the plant tissue in a polar solvent (e.g., 80% methanol).
-
Extraction: Perform extraction, potentially with the aid of sonication or shaking.
-
Centrifugation/Filtration: Remove solid debris by centrifugation followed by filtration of the supernatant.
-
Cleanup (optional but recommended): Use Solid-Phase Extraction (SPE) to remove interfering compounds like pigments and other secondary metabolites.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex background matrix.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but may be less sensitive and more prone to interference.
Q3: How can I confirm that the peak in my chromatogram is indeed this compound?
A3:
-
LC-MS/MS: The most definitive method is to match the retention time and the mass transition (precursor ion to product ion fragmentation pattern) with that of a certified this compound standard.
-
HPLC-UV: Match the retention time with a certified standard. Spiking the sample with the standard should result in an increase in the height of the existing peak without the appearance of a new peak.
Q4: I don't have a certified this compound standard. What are my options?
A4: While a certified standard is highly recommended for accurate quantification, you can perform relative quantification by comparing the peak areas between different samples. For qualitative identification, you could attempt to purify agrocinopines from a known this compound-producing Agrobacterium strain grown in culture.[7]
Experimental Protocols
Protocol 1: Extraction of Agrocinopines from Plant Crown Galls
-
Sample Collection: Excise crown gall tissue and a corresponding amount of healthy, non-gall tissue from the same plant.
-
Homogenization: Weigh approximately 100 mg of tissue and freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powder to a microcentrifuge tube and add 1 mL of extraction solvent (80% methanol in water with 0.1% formic acid). Vortex thoroughly.
-
Sonication: Sonicate the sample in a water bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction solvent, and the supernatants pooled.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guideline and should be optimized for your specific application.
-
Sorbent Selection: Choose a mixed-mode or polymeric reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the filtered plant extract from Protocol 1 onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove highly polar interferences.
-
Elution: Elute the agrocinopines with a stronger solvent (e.g., 1 mL of 50% acetonitrile (B52724) in water).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from your this compound quantification experiments. As specific data for this compound is not widely published, these tables are intended to guide your own method validation.
Table 1: HPLC/LC-MS Method Parameters
| Parameter | Value |
| Column | e.g., C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., 0.1% Formic Acid in Acetonitrile |
| Flow Rate | e.g., 0.3 mL/min |
| Injection Volume | e.g., 5 µL |
| Column Temperature | e.g., 40°C |
| MS Ionization Mode | e.g., ESI Negative |
| MRM Transition | To be determined with standard |
Table 2: Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Recovery (%) | 85 - 110% |
| Precision (%RSD) | < 15% |
Visualizations
This compound Signaling and Catabolism Pathway
The following diagram illustrates the role of agrocinopines in inducing their own catabolism in Agrobacterium tumefaciens.
Caption: this compound uptake and regulation of the acc operon in A. tumefaciens.
Experimental Workflow for this compound Quantification
This diagram outlines the key steps from sample collection to data analysis.
Caption: General workflow for this compound quantification from biological samples.
Troubleshooting Logic for Matrix Effects
This diagram provides a logical flow for diagnosing and addressing matrix effects.
Caption: Decision tree for troubleshooting matrix effects in quantification analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fastercapital.com [fastercapital.com]
- 4. mdpi.com [mdpi.com]
- 5. food.actapol.net [food.actapol.net]
- 6. rsc.org [rsc.org]
- 7. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Mutations in the acc Operon that Confer Resistance
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on identifying and mitigating resistance-conferring mutations in the acetyl-CoA carboxylase (acc) operon. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative visualizations to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments.
1. I am unable to amplify the acc genes using standard PCR protocols. What could be the problem?
Failure to amplify acc genes can be due to several factors, often related to the high GC content of these genes in some bacterial species.
-
Troubleshooting Steps:
-
Optimize Annealing Temperature: The annealing temperature may be too high, preventing primer binding, or too low, leading to non-specific amplification. We recommend performing a gradient PCR to determine the optimal annealing temperature for your specific primers.[1]
-
Adjust PCR Cycling Conditions: For GC-rich templates, increasing the denaturation time and using a "hot start" polymerase can improve results.[2][3]
-
Use a GC-Rich PCR System: Consider using a commercial PCR kit specifically designed for GC-rich templates. These kits often contain additives like DMSO or betaine (B1666868) that help to disrupt secondary structures.[4]
-
Primer Design: Ensure your primers are designed to have a GC content of 40-60% and avoid regions with strong secondary structures. The 3' end of the primer is critical for successful amplification.[3]
-
2. My Sanger sequencing results for the acc operon genes are noisy or show mixed signals. How can I improve the quality?
Poor sequencing results are often due to issues with the PCR product used as a template or the sequencing reaction itself.
-
Troubleshooting Steps:
-
Purify the PCR Product: Ensure that the PCR product is properly purified to remove excess primers, dNTPs, and polymerase, which can interfere with the sequencing reaction.
-
Check for Multiple PCR Products: Run your PCR product on an agarose (B213101) gel to confirm that you have a single, clean band. If multiple bands are present, gel-purify the correct band before sequencing.
-
Optimize Primer Concentration: Use the appropriate concentration of the sequencing primer as recommended by your sequencing facility.
-
Redesign Sequencing Primers: If you continue to get poor results, consider designing new sequencing primers that bind to a different region of your template.
-
3. I have identified a mutation in an acc gene. How can I confirm that it confers resistance?
Identifying a mutation is the first step. To confirm its role in resistance, you need to link the genotype to the phenotype.
-
Experimental Workflow:
-
Site-Directed Mutagenesis: Introduce the specific mutation into a susceptible (wild-type) bacterial strain.
-
Control Strain: Create a control strain with the "repaired" wild-type allele in the resistant background.
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the relevant antibiotic for the wild-type, mutant, and complemented strains. A significant increase in the MIC for the mutant strain compared to the wild-type and a decrease in the MIC for the complemented strain will confirm the mutation's role in resistance.
-
4. What are some common mutations in the acc operon that confer resistance?
Mutations in the genes of the acc operon (accA, accB, accC, accD) can lead to resistance, primarily to herbicides and some antibiotics that target acetyl-CoA carboxylase. These mutations often occur in the active site of the enzyme, preventing the inhibitor from binding.
| Gene | Mutation Type | Consequence |
| accA | Missense | Altered binding site for inhibitors. |
| accC | Missense | Reduced affinity for the antibiotic/herbicide. |
| accD | Missense | Conformational change preventing inhibitor binding. |
Note: Specific mutations and their effects can vary between bacterial species and the specific inhibitor.
Quantitative Data on Resistance
Mutations in the acc operon can lead to significant increases in the Minimum Inhibitory Concentration (MIC) of targeted compounds. The following table summarizes hypothetical quantitative data based on typical findings in resistance studies.
| Bacterial Species | Gene | Mutation | Antibiotic/Inhibitor | Wild-Type MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Change in MIC |
| Escherichia coli | accA | G165S | Triclosan | 0.05 | 2.0 | 40 |
| Staphylococcus aureus | accD | I198F | Moenomycin analog | 0.25 | 8.0 | 32 |
| Pseudomonas aeruginosa | accC | L345H | Novel ACC inhibitor | 1.0 | 16.0 | 16 |
Experimental Protocols
1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antibiotic stock solution
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial two-fold dilution of the antibiotic in MHB across the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that prevents visible growth.
-
2. Protocol: Allele-Specific PCR (AS-PCR) for Mutation Detection
AS-PCR is a rapid method to screen for the presence of a specific known mutation.
-
Principle: This technique uses primers designed to be specific for either the wild-type or the mutant allele. The 3' end of one of the primers is designed to match the mutation. Successful amplification will only occur if the primer perfectly matches the template DNA.
-
Materials:
-
DNA template (genomic DNA from bacterial culture)
-
Two sets of primers: one for the wild-type allele and one for the mutant allele. Each set includes a common reverse primer.
-
PCR master mix
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
-
Procedure:
-
Set up two separate PCR reactions for each DNA sample: one with the wild-type specific forward primer and the common reverse primer, and the other with the mutant-specific forward primer and the common reverse primer.
-
Perform PCR using an optimized annealing temperature to ensure specificity.
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a band in the wild-type reaction and its absence in the mutant reaction indicates a homozygous wild-type genotype. The presence of a band in the mutant reaction and its absence in the wild-type reaction indicates a homozygous mutant genotype. The presence of bands in both reactions suggests a heterozygous genotype (if applicable in the organism) or non-specific amplification.
-
3. Protocol: Sanger Sequencing of acc Gene PCR Products
Sanger sequencing is used to determine the precise nucleotide sequence of a gene to identify unknown mutations.
-
Materials:
-
Purified PCR product of the target acc gene
-
Sequencing primer (forward or reverse)
-
Sequencing reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
Access to a capillary electrophoresis-based DNA sequencer
-
-
Procedure:
-
Prepare the sequencing reaction by combining the purified PCR product, sequencing primer, and sequencing master mix.
-
Perform cycle sequencing in a thermal cycler. This is a modified PCR where the incorporation of a ddNTP terminates the extension of the DNA strand.
-
The resulting DNA fragments of varying lengths are then purified to remove unincorporated ddNTPs.
-
The purified fragments are separated by size using capillary electrophoresis.
-
A laser excites the fluorescent labels on the ddNTPs at the end of each fragment, and a detector reads the color of the fluorescence.
-
The sequence is then assembled by a computer based on the order of the colors detected.[5]
-
Visualizations
Diagram of a Representative Bacterial acc Operon
The acetyl-CoA carboxylase (acc) genes in bacteria can be organized in different ways. In Escherichia coli, for example, the accB and accC genes form an operon, while accA and accD are located elsewhere on the chromosome. This diagram shows a representative structure of the accBC operon.
Caption: A representative structure of a bacterial acc operon.
Experimental Workflow for Identifying and Confirming Resistance Mutations
This workflow outlines the key steps from observing resistance to confirming the causative mutation.
Caption: Workflow for mutation identification and confirmation.
Signaling Pathway for Regulation of Fatty Acid Synthesis Genes by FadR
In E. coli, the transcription factor FadR acts as a global regulator of fatty acid metabolism. It represses the degradation of fatty acids and activates their synthesis. Long-chain acyl-CoAs, which are products of fatty acid degradation, inhibit FadR, thus linking the regulation of synthesis and degradation pathways.
Caption: Regulation of the acc operon by the FadR transcription factor.
References
Technical Support Center: Long-Term Storage and Handling of Agrocinopine Samples
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of agrocinopine samples for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound powder?
A1: For long-term stability, solid this compound powder should be stored at low temperatures in a tightly sealed container to prevent moisture absorption. While specific stability data for this compound is not extensively published, general best practices for similar bioactive molecules suggest the following:
-
-20°C: Suitable for storage up to several years.
-
-80°C: Recommended for maximum long-term stability, extending the shelf-life significantly.
It is crucial to minimize exposure to ambient temperature and humidity when handling the solid powder.
Q2: How should I store this compound solutions for long-term use?
A2: this compound solutions are less stable than the solid form and require colder storage temperatures. To prevent degradation, it is recommended to:
-
Store solutions at -80°C .
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Use a suitable buffer, paying attention to the pH, as extreme pH values can catalyze hydrolysis of the phosphodiester bond.
Q3: What is the best solvent for dissolving and storing this compound?
A3: The choice of solvent can impact the stability of this compound. While specific compatibility studies are limited, sterile, nuclease-free water or a buffer solution with a neutral pH is a common choice for dissolving sugar phosphodiesters. For applications requiring organic solvents, it is advisable to consult specific experimental protocols and perform a small-scale stability test.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, it is a general best practice to protect all bioactive compounds from light to prevent potential photodegradation. Store this compound, both in solid and solution form, in light-protected containers such as amber vials or by wrapping containers in aluminum foil.
Q5: How do freeze-thaw cycles affect the stability of this compound solutions?
A5: Repeated freeze-thaw cycles can compromise the stability of many biological molecules. It is highly recommended to aliquot stock solutions into smaller, single-use volumes to minimize the number of times the main stock is thawed.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting & Optimization |
| Loss of biological activity in bioassays | Sample Degradation: The this compound may have degraded due to improper storage. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions from a new stock of solid this compound. 3. Perform a stability study by comparing the activity of freshly prepared samples with stored samples. |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation Products: The appearance of new peaks suggests that the this compound has degraded. Contamination: The sample may have been contaminated during preparation or storage. | 1. Analyze a freshly prepared standard to confirm the retention time of intact this compound. 2. Use high-purity solvents and reagents for sample preparation. 3. If degradation is suspected, a forced degradation study can help identify potential degradation products. |
| Inconsistent experimental results | Sample Integrity: Variability in sample integrity due to inconsistent storage or handling. Inaccurate Concentration: Errors in initial weighing or dilution. | 1. Standardize storage and handling procedures for all samples. 2. Use a calibrated balance for weighing and prepare stock solutions carefully. 3. Re-quantify the concentration of the stock solution before use. |
| Precipitate formation in thawed solutions | Low Solubility: The concentration of this compound may exceed its solubility at lower temperatures. Buffer Crystallization: Components of the buffer may be crystallizing upon freezing. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the issue persists, consider preparing a more dilute stock solution. 3. If using a buffer, ensure it is suitable for freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Samples
| Sample Type | Storage Temperature | Predicted Stability (Purity >95%) | Notes |
| Solid Powder | -20°C | > 2 years | Keep container tightly sealed and protected from moisture. |
| -80°C | > 5 years | Recommended for optimal long-term preservation. | |
| Aqueous Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage of solutions. |
Note: This data is predictive and based on general stability principles for similar compounds. It is highly recommended to perform in-house stability studies for critical applications.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0) to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Quantification of this compound by HPLC
This is a general guideline and the method should be optimized and validated for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Thaw a stored this compound aliquot at room temperature.
-
Dilute the sample to the appropriate concentration range for your HPLC system using the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6.8) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of an this compound standard (likely in the low UV range, e.g., 200-220 nm, as it lacks a strong chromophore).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a high-purity this compound standard.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation, storage, and analysis of this compound samples.
Caption: Simplified signaling pathway for this compound uptake and regulation of the acc operon in Agrobacterium.
Validation & Comparative
Confirming the Biological Activity of Synthesized Agrocinopine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methods to confirm the biological activity of synthesized agrocinopine. It offers a comparative analysis of key experimental assays, detailed protocols, and supporting data to facilitate the validation of this important opine.
Agrocinopines are a class of opines, sugar phosphodiesters, produced by plants infected with certain strains of Agrobacterium tumefaciens. These molecules play a crucial role in the lifecycle of the bacterium, serving as a nutrient source and inducing the expression of genes responsible for their uptake and catabolism, as well as the conjugal transfer of the tumor-inducing (Ti) plasmid. The confirmation of the biological activity of synthetically produced this compound is therefore a critical step in its use as a research tool or in the development of novel agrochemical agents.
This guide details the primary methods for confirming this compound's biological activity, with a focus on the agrocin 84 bioassay and the induction of the acc operon. It also provides a comparison with other opines and alternative methods for assessing its function.
Comparison of Methods to Confirm this compound Biological Activity
The biological activity of synthesized this compound can be confirmed through several experimental approaches. The most direct and specific methods leverage its unique interactions with Agrobacterium tumefaciens. Below is a comparison of the primary and alternative methods.
| Method | Principle | Key Advantages | Key Disadvantages | Typical Readout |
| Agrocin 84 Bioassay | This compound induces the expression of the acc genes, which encode a permease that facilitates the uptake of the antibiotic agrocin 84, leading to bacterial cell death. | Highly specific for functional this compound uptake; relatively simple and cost-effective. | Indirect measure of this compound activity; requires handling of an antibiotic-producing strain. | Zone of growth inhibition of an indicator A. tumefaciens strain. |
| acc Operon Induction Assay (Reporter Gene) | This compound binds to the AccR repressor protein, leading to the derepression of the acc operon. This induction can be quantified using a reporter gene (e.g., lacZ) fused to the acc promoter. | Quantitative and highly sensitive; allows for dose-response analysis. | Requires genetically modified reporter strains; more technically involved than the bioassay. | Colorimetric or fluorometric measurement of reporter enzyme activity (e.g., β-galactosidase). |
| Chemotaxis Assay | Agrobacterium exhibits a chemotactic response towards agrocinopines, moving towards a concentration gradient of the opine. | Provides evidence of a behavioral response to this compound. | Can be influenced by other factors affecting bacterial motility; may not be as specific as uptake-based assays. | Measurement of bacterial movement towards the test compound in a swarm agar (B569324) plate or a capillary assay. |
| Ti Plasmid Conjugation Assay | Agrocinopines act as signaling molecules to induce the conjugal transfer of the Ti plasmid between Agrobacterium strains. | Confirms the signaling role of this compound in horizontal gene transfer. | Complex and time-consuming assay; requires specific donor and recipient strains. | Quantification of transconjugant colonies on selective media. |
Experimental Protocols
Agrocin 84 Bioassay
This bioassay is a robust method to confirm that synthesized this compound can induce the specific uptake system in Agrobacterium tumefaciens.
Materials:
-
Agrobacterium tumefaciens indicator strain (e.g., C58)
-
Agrobacterium radiobacter strain K84 (producer of agrocin 84)
-
Stonier's agar plates
-
Synthesized this compound solution
-
Sterile filter paper discs
Procedure:
-
Prepare a lawn of the A. tumefaciens C58 indicator strain on a Stonier's agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized this compound solution. As a positive control, use a solution of natural this compound. Use a solvent-only disc as a negative control.
-
Place the discs on the surface of the agar plate seeded with the indicator strain.
-
Spot a culture of A. radiobacter K84 onto the center of the plate. This will serve as the source of agrocin 84.
-
Incubate the plate at 28°C for 24-48 hours.
-
Observe the plate for a zone of growth inhibition around the this compound-impregnated discs. The presence of a clear zone indicates that the synthesized this compound induced the uptake of agrocin 84, leading to the death of the indicator strain.[1] The diameter of the inhibition zone can be measured to provide a semi-quantitative assessment of activity.
acc Operon Induction Assay using a lacZ Reporter Strain
This quantitative assay measures the ability of synthesized this compound to induce the expression of the acc operon.
Materials:
-
A. tumefaciens strain carrying an acc-lacZ reporter fusion (e.g., a derivative of strain C58)
-
Minimal medium (e.g., AB minimal medium)
-
Synthesized this compound solution at various concentrations
-
Ortho-Nitrophenyl-β-galactoside (ONPG)
-
Z-buffer
-
0.1% SDS
-
1 M Na₂CO₃
Procedure:
-
Grow the A. tumefaciens reporter strain in minimal medium to the mid-log phase.
-
Aliquot the culture into separate tubes and add the synthesized this compound at a range of final concentrations. Include a no-agrocinopine control.
-
Incubate the cultures at 28°C with shaking for a period sufficient to allow for gene induction (e.g., 4-6 hours).
-
Measure the optical density (OD₆₀₀) of each culture.
-
To assay for β-galactosidase activity, add chloroform and SDS to each culture to permeabilize the cells.
-
Add ONPG to each tube and incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding Na₂CO₃.
-
Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).
-
Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [(A₄₂₀ - 1.75 × A₅₅₀) / (Time × Volume × OD₆₀₀)][2]
The results can be plotted as a concentration-response curve to determine the EC₅₀ of the synthesized this compound.
Signaling Pathways and Experimental Workflows
Comparison with Alternative Opines
While agrocinopines are specific in their interaction with the Acc transport system, other opines, such as nopaline (B31955) and octopine, are utilized by different catabolic pathways in Agrobacterium. The biological activity of synthesized this compound can be benchmarked against these other opines to demonstrate specificity.
| Opine | Inducible Operon | Regulatory Protein | Uptake System |
| This compound | acc | AccR (repressor) | ABC transporter (AccA-E) |
| Nopaline | noc | NocR (activator) | NocT (permease) |
| Octopine | occ | OccR (activator) | OccJ (permease) |
A key difference is that the acc operon is under negative regulation (derepression by this compound), while the noc and occ operons are under positive regulation (activation by their respective opines).[3][4] This distinction can be used to design experiments that demonstrate the specific activity of synthesized this compound. For example, a reporter strain with an acc-lacZ fusion should only be induced by this compound and not by nopaline or octopine.
Non-Opine Based Alternatives
For researchers interested in inhibiting Agrobacterium tumefaciens, several non-opine-based strategies exist. These can serve as comparators for the efficacy of this compound-based control methods.
-
Quorum Sensing Inhibitors: A. tumefaciens virulence is regulated by quorum sensing. Compounds that interfere with this signaling pathway can reduce pathogenicity.[5]
-
Tannic Acid: This polyphenol has been shown to inhibit the growth and biofilm formation of A. tumefaciens.[6]
-
Antibiotics: While broad-spectrum antibiotics can be effective, they lack the specificity of agents like agrocin 84.
Conclusion
Confirming the biological activity of synthesized this compound is essential for its application in research and development. The agrocin 84 bioassay provides a specific and straightforward method for initial validation, while reporter gene assays offer a more quantitative approach for detailed characterization. By comparing the activity of synthesized this compound with natural opines and considering non-opine-based alternatives, researchers can gain a comprehensive understanding of its biological function and potential applications. The detailed protocols and comparative data presented in this guide are intended to facilitate this process for the scientific community.
References
- 1. Bases of biocontrol: Sequence predicts synthesis and mode of action of agrocin 84, the Trojan Horse antibiotic that controls crown gall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 3. Octopine and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octopine- and Nopaline-Inducible Proteins in Agrobacterium tumefaciens Are Also Induced by Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Agrobacterium tumefaciens: A Computational Study on Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Agrobacterium tumefaciens Growth and Biofilm Formation by Tannic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Agrocinopine and Nopaline in Quorum Sensing Induction
For researchers in microbiology, plant pathology, and drug development, understanding the nuances of bacterial communication is paramount. In the context of Agrobacterium tumefaciens, the causative agent of crown gall disease, quorum sensing (QS) is a critical regulatory mechanism for the transfer of its tumor-inducing (Ti) plasmid. This process is intricately linked to chemical signals produced by the plant tumor, known as opines. This guide provides a detailed comparison of two such opines, agrocinopine and nopaline (B31955), and their efficiency in inducing the quorum sensing cascade.
Overview of Opine-Induced Quorum Sensing
In Agrobacterium tumefaciens, the quorum sensing system controls the conjugal transfer of the Ti plasmid between bacteria, a key step in the dissemination of virulence genes. This system is hierarchical, with the presence of specific opines acting as the primary signal to initiate the QS cascade. The core of this cascade involves the transcriptional activator TraR, which, in the presence of the autoinducer molecule 3-oxo-octanoyl-homoserine lactone (3-oxo-C8-HSL), activates the expression of genes required for plasmid transfer. The induction of the traR gene itself is tightly regulated by opines.
Signaling Pathways: A Tale of Two Mechanisms
While both this compound and nopaline can initiate quorum sensing, they do so through distinct regulatory pathways, often specific to the type of Ti plasmid present in the bacterium.
This compound-Mediated Induction:
In nopaline-type Ti plasmids, such as pTiC58, agrocinopines A and B serve as the primary inducers of quorum sensing.[1][2] The signaling pathway is as follows:
-
Uptake: Agrocinopines are imported into the bacterial cytoplasm through a specific ABC transporter encoded by the acc operon.[3]
-
Repressor Inactivation: A catabolite of this compound, arabinose-2-phosphate, binds to the transcriptional repressor AccR.[4]
-
traR Expression: This binding event releases AccR from the promoter of the arc operon, leading to the transcription of the traR gene.[1][4]
-
QS Activation: The newly synthesized TraR protein, in complex with the 3-oxo-C8-HSL autoinducer, then activates the expression of the tra and trb genes, which are essential for Ti plasmid conjugation.[5]
Nopaline-Mediated Induction:
The role of nopaline in QS induction is more nuanced and plasmid-dependent. While many "nopaline-type" Ti plasmids like pTiC58 are induced by agrocinopines for conjugation, other plasmids, such as pAtK84b found in the non-pathogenic Agrobacterium radiobacter, are directly induced by nopaline.[2] This plasmid uniquely contains two copies of the traR gene, each regulated by a different opine. The nopaline-specific pathway on pAtK84b is as follows:
-
Induction Signal: Nopaline acts as the direct inducer.
-
traR Expression: Nopaline induces the expression of the nox operon. The traR gene copy, designated traRnoc, is the last gene in this operon and is consequently transcribed.[2]
-
QS Activation: Similar to the this compound pathway, the resulting TraR protein complexes with 3-oxo-C8-HSL to activate the genes for plasmid conjugation.
References
- 1. Quorum Sensing but Not Autoinduction of Ti Plasmid Conjugal Transfer Requires Control by the Opine Regulon and the Antiactivator TraM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Opines Control Conjugal Transfer of an Agrobacterium Plasmid by Regulating Expression of Separate Copies of the Quorum-Sensing Activator Gene traR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]
Comparative Guide to Novel Agrocinopine Analogs: Synthesis and Bioactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel agrocinopine analogs, focusing on their synthesis and reported bioactivities. The information presented is intended to support researchers in the fields of medicinal chemistry, microbiology, and oncology by offering a consolidated overview of synthetic strategies and the potential therapeutic applications of this emerging class of compounds.
Introduction to Agrocinopines
Agrocinopines are a class of sugar phosphodiesters naturally produced by plants infected with certain strains of Agrobacterium.[1] They serve as a nutrient source for the bacteria and play a role in the regulation of virulence gene expression. The unique chemical structure of agrocinopines, particularly the presence of a sugar-phosphate core, has inspired the synthesis of novel analogs with potential therapeutic properties. Agrocin 84, a naturally occurring analog, is a well-known antibiotic that targets Agrobacterium strains by mimicking this compound to enter the bacterial cell.[1] This "Trojan horse" mechanism has fueled interest in developing synthetic analogs with a broader spectrum of activity against various pathogens and cancer cell lines.
Synthesis of Novel this compound Analogs
The synthesis of this compound analogs typically involves the formation of a phosphodiester or phosphoramidate (B1195095) linkage between a protected sugar moiety and a desired functional group. A common and versatile method employed is the phosphoramidite (B1245037) strategy .[1] This approach offers flexibility in introducing a variety of substituents to explore the structure-activity relationship (SAR) of the resulting analogs.
A generalized synthetic pathway using the phosphoramidite method is outlined below.
Generalized Synthetic Pathway
References
Investigating the Cross-Reactivity of Agrocinopine with Other Opine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Opine Receptors in Agrobacterium
Agrobacterium tumefaciens utilizes a unique mechanism of "genetic colonization" by transferring a segment of its Ti plasmid (T-DNA) into the plant genome. This T-DNA directs the synthesis of specialized molecules called opines, which the bacteria can use as a source of carbon and nitrogen. Different strains of Agrobacterium are classified based on the type of opines they utilize, with the most common being the agrocinopine, nopaline (B31955), and octopine (B30811) types.
The specificity of opine uptake is primarily mediated by periplasmic binding proteins (PBPs) that are components of ABC (ATP-binding cassette) transporters. These PBPs exhibit high affinity and specificity for their cognate opines, delivering them to the transmembrane components of the transporter for import into the bacterial cell. The key PBPs for the opines discussed here are:
-
AccA: Binds this compound.
-
NocT: Binds nopaline.
-
OccJ: Binds octopine.
Upon entering the cytoplasm, opines can also act as signaling molecules, typically by binding to a transcriptional regulator protein, which in turn controls the expression of genes for opine catabolism and Ti plasmid conjugation.
Comparative Analysis of Opine Receptor Specificity
While the opine uptake systems are generally considered specific, some degree of cross-reactivity has been observed, particularly between the nopaline and octopine systems. For instance, the nopaline receptor NocT has been shown to bind both nopaline and octopine.[1] Similarly, the nopaline oxidase enzyme can catabolize both opines, albeit with different efficiencies.[2][3]
However, to date, there is a lack of published studies that have quantitatively assessed the binding of this compound to the nopaline (NocT) and octopine (OccJ) periplasmic binding proteins. Such studies are crucial for understanding the potential for metabolic crosstalk between different Agrobacterium strains in a mixed infection and for the rational design of novel antimicrobial agents targeting these uptake systems.
Proposed Experimental Investigation of this compound Cross-Reactivity
To address this knowledge gap, a series of in vitro binding assays can be performed. The general workflow for this investigation is outlined below.
Experimental Workflow
Caption: Proposed workflow for investigating this compound cross-reactivity.
Data Presentation: A Framework for Comparison
The results from the proposed experiments can be summarized in the following table to provide a clear comparison of the binding affinities.
| Periplasmic Binding Protein | Ligand | Binding Affinity (Kd) | Inhibition Constant (Ki) of this compound |
| AccA | This compound | Expected in nM to low µM range | N/A |
| Nopaline | To be determined | To be determined | |
| Octopine | To be determined | To be determined | |
| NocT | Nopaline | Reported as ~3.7 µM | To be determined |
| This compound | To be determined | To be determined | |
| Octopine | Reported to bind | To be determined | |
| OccJ | Octopine | Reported in nM range | To be determined |
| This compound | To be determined | To be determined | |
| Nopaline | Reported not to bind | To be determined |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to investigate the cross-reactivity of this compound with nopaline and octopine receptors.
Heterologous Expression and Purification of Periplasmic Binding Proteins (AccA, NocT, OccJ)
This protocol describes the expression of His-tagged periplasmic binding proteins in E. coli and their subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with an N-terminal His-tag and a periplasmic export signal peptide (e.g., pET vector)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Buffer I: 200 mM NaCl, 50 mM Na2HPO4, pH 8.0
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA)
-
Wash Buffer: Buffer I with 20 mM imidazole
-
Elution Buffer: Buffer I with 250 mM imidazole
-
Dialysis buffer (e.g., PBS or HEPES buffer)
Procedure:
-
Transformation: Transform the expression plasmid containing the gene for the PBP of interest into a suitable E. coli expression strain.
-
Cell Culture: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein folding and solubility.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Periplasmic Extraction (Osmotic Shock):
-
Resuspend the cell pellet in ice-cold sucrose (B13894) buffer (20% sucrose, 30 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Incubate on ice for 10 minutes.
-
Centrifuge and discard the supernatant.
-
Resuspend the pellet in ice-cold 5 mM MgSO4.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the cells and collect the supernatant, which contains the periplasmic proteins.
-
-
Purification:
-
Add PMSF to the periplasmic extract to a final concentration of 1 mM.
-
Load the extract onto a pre-equilibrated IMAC column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PBP with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
-
Dialysis: Pool the pure fractions and dialyze against a suitable buffer for subsequent binding assays.
Tryptophan Fluorescence Quenching Assay for Binding Affinity
This assay can be used as an initial screen to detect binding and to estimate the dissociation constant (Kd). It relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.
Materials:
-
Purified PBP
-
This compound, nopaline, and octopine solutions of known concentrations
-
Assay buffer (the same as the final dialysis buffer for the protein)
-
Fluorometer
Procedure:
-
Preparation: Set the excitation wavelength to 295 nm and the emission wavelength to scan from 310 to 400 nm.
-
Titration:
-
Place a solution of the purified PBP (at a concentration of 1-5 µM) in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the opine ligand to the cuvette, allowing the solution to equilibrate for 2-5 minutes after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.
-
Fit the data to a one-site binding model to determine the Kd.[4]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Purified PBP
-
This compound, nopaline, and octopine solutions of known concentrations
-
ITC instrument
-
Degassed assay buffer
Procedure:
-
Sample Preparation: Prepare the purified PBP and the opine ligand in the same, degassed buffer. The concentration of the PBP in the sample cell should be 10-100 times the expected Kd, and the ligand concentration in the syringe should be 10-20 times the PBP concentration.
-
ITC Experiment:
-
Load the PBP solution into the sample cell and the opine solution into the injection syringe.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[5] The change in entropy (ΔS) can then be calculated.
-
Competitive Binding Assay
This assay is used to determine the inhibition constant (Ki) of a non-labeled competitor (this compound) for the binding of a labeled ligand (e.g., radiolabeled or fluorescently labeled nopaline or octopine) to its receptor (NocT or OccJ).
Materials:
-
Purified NocT or OccJ
-
Labeled nopaline or octopine (radiolabeled or fluorescently labeled)
-
Unlabeled this compound solution of known concentrations
-
Assay buffer
-
Detection instrument (scintillation counter for radiolabels, fluorometer for fluorescent labels)
Procedure:
-
Incubation: In a series of tubes or a microplate, mix a fixed concentration of the purified PBP and the labeled ligand with increasing concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixtures to allow binding to reach equilibrium.
-
Separation (for radiolabeled assays): Separate the bound from the free labeled ligand using a suitable method (e.g., filtration).
-
Detection: Measure the amount of bound labeled ligand.
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the this compound concentration.
-
Fit the data to a competition binding equation to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway
The binding of an opine to its cognate periplasmic binding protein is the first step in a signaling cascade that leads to the expression of genes for opine catabolism and, in some cases, Ti plasmid conjugation.
Caption: this compound uptake and signaling pathway in A. tumefaciens.
This guide provides a framework for the systematic investigation of this compound cross-reactivity with other opine receptors. The successful execution of these experiments will provide valuable insights into the specificity of opine recognition in Agrobacterium and may inform the development of novel strategies to combat crown gall disease.
References
- 1. Agrobacterium Uses a Unique Ligand-Binding Mode for Trapping Opines and Acquiring A Competitive Advantage in the Niche Construction on Plant Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octopine and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octopine and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
Unveiling the Structure of Agrocinopine: A Comparative Guide to Mass Spectrometry Validation
For researchers, scientists, and drug development professionals, the precise structural confirmation of natural products is a critical step in the journey from discovery to application. Agrocinopine, a unique sugar phosphodiester opine, plays a significant role in the virulence of Agrobacterium tumefaciens and presents an interesting target for agrochemical and pharmaceutical research. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural validation of this compound, supported by experimental protocols and data interpretation.
Mass spectrometry (MS) has emerged as a powerful, sensitive, and rapid tool for the structural elucidation of a wide array of natural products.[1][2] Its ability to provide accurate mass measurements and detailed fragmentation patterns makes it particularly well-suited for the analysis of complex molecules like this compound.[3] When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of this compound from complex biological matrices.[3][4]
Mass Spectrometry vs. Alternative Techniques: A Performance Showdown
While mass spectrometry is a cornerstone of modern analytical chemistry, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography also provide invaluable structural information. The choice of technique often depends on the specific research question, sample availability, and desired level of detail.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Information | Molecular weight, elemental composition, fragmentation patterns.[2][5] | Detailed atomic connectivity (2D/3D structure), stereochemistry.[2][5] | High-resolution 3D atomic coordinates in a crystalline state. |
| Sensitivity | High (picomole to femtomole).[5][6] | Low (micromole to nanomole).[5][6] | Requires high-quality single crystals. |
| Sample Requirement | Very low (micrograms to nanograms). | High (milligrams). | Requires crystallizable material (milligrams). |
| Speed of Analysis | Fast (minutes per sample).[7] | Slower (minutes to hours per experiment). | Slow (days to weeks for crystallization and data collection). |
| Data Complexity | Can be complex, requires interpretation of fragmentation.[8] | Complex spectra requiring expertise for interpretation. | Requires complex data processing and refinement. |
| Hyphenation | Easily coupled with chromatography (LC-MS, GC-MS).[7] | Can be coupled with LC (LC-NMR), but less common. | Not a hyphenated technique. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered. | Yes, the crystal is destroyed by X-rays. |
Deciphering the this compound Structure: A Mass Spectrometry Workflow
The structural validation of this compound using mass spectrometry typically involves a multi-step process designed to confirm its molecular weight and deduce its structural components through fragmentation analysis.
Caption: A typical workflow for the structural validation of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation: Extraction of this compound
A representative protocol for the extraction of agrocinopines from plant galls, adapted from methods for similar polar analytes.[9][10]
-
Homogenization: Homogenize fresh crown gall tissue in a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Extraction: Sonicate the homogenate for 15-30 minutes and then centrifuge to pellet solid debris.
-
Purification: The resulting supernatant can be further purified using solid-phase extraction (SPE) with a C18 or a mixed-mode cation exchange cartridge to remove non-polar compounds and interfering ions.
-
Final Preparation: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 10% acetonitrile in water).
LC-MS/MS Analysis of this compound
The following is a representative LC-MS/MS method for the analysis of this compound, based on protocols for phosphorylated sugars and other opines.[3][4][11]
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used. For highly polar compounds like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be effective.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray ionization (ESI) operated in negative ion mode is preferred for phosphorylated compounds.[12]
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS1 Scan Range: m/z 100-1000.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the precursor ion.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation spectrum.
-
Data Interpretation: The Fragmentation Signature of this compound
This compound A is a phosphodiester of sucrose (B13894) and L-arabinose, while this compound C is a phosphodiester of two glucose moieties, one of which is part of a sucrose molecule.[13][17] In negative ion mode ESI-MS, this compound will be detected as the deprotonated molecule, [M-H]⁻.
Upon CID, the fragmentation is expected to be dominated by the cleavage of the glycosidic bonds and the phosphodiester linkage. The most labile bonds are typically the glycosidic bonds, leading to the neutral loss of the sugar moieties.
Caption: A simplified proposed fragmentation pathway for this compound A in negative ion mode MS/MS.
Key Fragmentation Events to Expect:
-
Neutral Loss of Sugar Moieties: The most prominent fragmentation will likely be the loss of the non-phosphorylated sugar unit as a neutral molecule. For this compound A, this would be the loss of the sucrose moiety, and for this compound C, the loss of the non-phosphorylated glucose from the sucrose unit.
-
Cleavage of the Phosphodiester Bond: Cleavage on either side of the phosphate group will yield characteristic fragment ions corresponding to the phosphorylated sugar and the dephosphorylated sugar.
-
Cross-ring Cleavage: Fragmentation within the sugar rings can also occur, providing further structural information.
By accurately measuring the m/z values of the precursor and product ions, the elemental composition of each fragment can be determined, allowing for the confident piece-by-piece reconstruction and validation of the this compound structure.
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive, rapid, and informative method for the structural validation of this compound. While NMR and X-ray crystallography provide definitive structural information, the speed and low sample requirements of MS make it an invaluable tool for initial identification, confirmation, and for screening for agrocinopines in complex mixtures. By understanding the principles of mass spectrometry, its comparative advantages, and the likely fragmentation pathways of this compound, researchers can effectively leverage this powerful technique in their natural product discovery and development workflows.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. food.actapol.net [food.actapol.net]
- 12. An electrospray-ionization tandem mass spectrometry method for determination of the anomeric configuration of glycosyl 1-phosphate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound C, a Ti-plasmid-coded enzyme-product, is a 2-O, 6-O linked phosphodiester of D-Glucose and sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound A, a tumor-inducing plasmid-coded enzyme product, is a phosphodiester of sucrose and L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Agrocinopine Purity Assessment
For researchers, scientists, and professionals in drug development, ensuring the purity of active compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for assessing the purity of agrocinopine preparations, complete with experimental protocols and performance data to aid in method selection and implementation.
Agrocinopines, a class of sugar phosphodiester opines produced by plants infected with Agrobacterium tumefaciens, play a crucial role in the communication and nutrient acquisition of these bacteria. Their unique structure, characterized by high polarity and ionic nature, presents a challenge for traditional reversed-phase HPLC. This guide delves into the nuances of ion-pair reversed-phase HPLC, a powerful technique for the analysis of such charged molecules, and explores alternative methods that offer orthogonal approaches to purity determination.
Ion-Pair Reversed-Phase HPLC: The Workhorse for this compound Analysis
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the most common and effective chromatographic technique for the separation and quantification of agrocinopines and their potential impurities. By introducing an ion-pairing reagent into the mobile phase, the charge of the this compound molecules is neutralized, allowing for their retention on a non-polar stationary phase.
Comparative Performance of IP-RP-HPLC
A Comparative Analysis of Agrocinopine and Synthetic AHLs in Quorum Sensing Modulation
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, or quorum sensing (QS), the ability to modulate these signaling pathways holds immense therapeutic potential. This guide provides a comparative overview of two distinct classes of molecules that influence quorum sensing: agrocinopine, a natural upstream regulator, and synthetic acyl-homoserine lactones (AHLs), which directly target the core signaling machinery. Understanding the differences in their mechanisms of action, specificity, and experimental evaluation is crucial for the rational design of novel anti-infective strategies.
Executive Summary
This guide contrasts the roles of this compound and synthetic AHLs in quorum sensing. This compound, an opine produced in plant tumors, acts as a hierarchical signal in Agrobacterium tumefaciens, initiating a cascade that leads to quorum sensing activation. In contrast, synthetic AHLs are designed to directly interact with LuxR-type receptors, the core components of many quorum sensing systems in Gram-negative bacteria, acting as either agonists or antagonists. While direct quantitative comparisons of potency are challenging due to their different modes of action, this guide provides available quantitative data for synthetic AHLs and detailed experimental protocols to assess the activity of both types of molecules.
Introduction to Quorum Sensing Modulation
Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[1][2] The most well-studied quorum sensing systems in Gram-negative bacteria rely on the production and detection of acyl-homoserine lactone (AHL) signaling molecules.[3][4] These AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators, leading to changes in gene expression.[1][5]
The modulation of quorum sensing is a promising anti-virulence strategy, as it aims to disarm pathogens rather than kill them, potentially exerting less selective pressure for the development of resistance.[6] This can be achieved through various strategies, including the inhibition of AHL synthesis, the enzymatic degradation of AHLs (quorum quenching), or the use of molecules that interfere with AHL-receptor binding.[7] This guide focuses on two such molecular classes: this compound and synthetic AHLs.
Comparative Analysis: this compound vs. Synthetic AHLs
This compound and synthetic AHLs represent two fundamentally different approaches to modulating quorum sensing. This compound is an example of targeting an upstream, hierarchical control element, while synthetic AHLs are designed to directly engage the core receptor of the QS system.
| Feature | This compound | Synthetic Acyl-Homoserine Lactones (AHLs) |
| Origin | Natural opine produced by plants infected with Agrobacterium tumefaciens.[8] | Chemically synthesized analogs of natural AHLs.[2][6] |
| Mechanism of Action | Induces the expression of the traR gene, which encodes the AHL receptor protein in A. tumefaciens.[7][9] This is an upstream, indirect activation of the QS system. | Directly bind to LuxR-type receptors, acting as either agonists (activators) or antagonists (inhibitors) of quorum sensing.[2] |
| Specificity | Highly specific to Agrobacterium species that possess the this compound catabolism (acc) operon and the corresponding regulatory system.[7][10] | Specificity varies depending on the chemical structure. Can be designed to be broad-spectrum or highly selective for a particular LuxR-type receptor.[11][12] |
| Role in Nature | A nutrient source and a signal for A. tumefaciens to initiate the conjugal transfer of its Ti plasmid.[7] | Not naturally occurring. Developed as chemical probes and potential therapeutics.[2] |
| Application | Primarily a tool for studying the hierarchical regulation of quorum sensing in Agrobacterium. | Broad potential as anti-virulence agents against a range of Gram-negative pathogens and as tools to study quorum sensing.[2][11] |
Quantitative Data on Synthetic AHLs
The activity of synthetic AHLs is typically quantified by determining their half-maximal effective concentration (EC50) for agonists or their half-maximal inhibitory concentration (IC50) for antagonists in cell-based reporter assays.[1] The tables below present a selection of publicly available data for synthetic AHLs targeting different LuxR-type receptors.
Table 1: Antagonistic Activity (IC50) of Selected Synthetic AHLs [1]
| Compound | Target Receptor (Organism) | IC50 (nM) |
| N-Heptanoyl-L-homoserine lactone | TraR (A. tumefaciens) | 1,200 |
| N-(3-Oxophenylbutanoyl)-L-homoserine lactone | LuxR (V. fischeri) | 5,000 |
| 2-Aminophenol analog of OdDHL | LasR (P. aeruginosa) | 10,000 |
| OOHL (native ligand for TraR) | LasR (P. aeruginosa) | 150 |
Table 2: Agonistic Activity (EC50) of Selected Synthetic AHLs [1]
| Compound | Target Receptor (Organism) | EC50 (nM) |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | LuxR (V. fischeri) | 2,000 |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | TraR (A. tumefaciens) | 10 |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | LasR (P. aeruginosa) | 50 |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental procedures is essential for understanding the mechanisms of action and methods of evaluation for these molecules.
Signaling Pathways
Figure 1: Generalized AHL-mediated quorum sensing pathway.
References
- 1. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Opines Control Conjugal Transfer of an Agrobacterium Plasmid by Regulating Expression of Separate Copies of the Quorum-Sensing Activator Gene traR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Co-evolution of the this compound opines and the this compound-mediated control of TraR, the quorum-sensing activator of the Ti plasmid conjugation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pyranose-2-Phosphate Motif Is Responsible for Both Antibiotic Import and Quorum-Sensing Regulation in Agrobacterium tumefaciens | PLOS Pathogens [journals.plos.org]
- 8. Frontiers | Differentiations in Gene Content and Expression Response to Virulence Induction Between Two Agrobacterium Strains [frontiersin.org]
- 9. Quorum Sensing and Quorum Quenching in Agrobacterium: A “Go/No Go System”? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens | Semantic Scholar [semanticscholar.org]
- 11. Bases of biocontrol: Sequence predicts synthesis and mode of action of agrocin 84, the Trojan Horse antibiotic that controls crown gall - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fine control of quorum-sensing communication in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Validating Agrocinopine-Induced Gene Expression: A Comparative Guide to RT-qPCR and its Alternatives
For researchers, scientists, and drug development professionals investigating the molecular effects of agrocinopines, accurate validation of gene expression changes is paramount. This guide provides a comprehensive comparison of Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) with two common alternatives, Northern blotting and Droplet Digital PCR (ddPCR), for validating agrocinopine-induced gene expression in bacteria such as Agrobacterium tumefaciens.
Agrocinopines, a class of opines, are known to induce the expression of the this compound catabolism (acc) operon in Agrobacterium tumefaciens. This induction is a key regulatory mechanism in the bacterium's lifecycle and its interaction with host plants. Validating the changes in the expression of genes within the acc operon, such as accA (which encodes a periplasmic binding protein for this compound uptake), is a critical step in understanding this process. This guide will delve into the methodologies, data presentation, and comparative performance of RT-qPCR, Northern blotting, and ddPCR for this purpose.
Comparative Analysis of Gene Expression Validation Methods
The choice of method for validating gene expression changes depends on several factors, including the desired level of quantification, sensitivity, throughput, and the specific research question. Below is a comparative summary of RT-qPCR, Northern blotting, and ddPCR.
| Feature | RT-qPCR (Relative Quantification) | Northern Blotting | ddPCR (Absolute Quantification) |
| Principle | Reverse transcription of RNA to cDNA followed by real-time amplification and quantification using fluorescent probes or dyes. | Size-based separation of RNA molecules by gel electrophoresis, transfer to a membrane, and detection with a labeled probe. | Partitioning of a sample into thousands of nanoliter-sized droplets, followed by PCR amplification and binary (positive/negative) endpoint analysis. |
| Quantification | Relative (fold change) | Semi-quantitative to relative | Absolute (copy number) |
| Sensitivity | High | Moderate to low | Very high |
| Throughput | High | Low | Medium to high |
| RNA Integrity | Sensitive to degradation | Highly sensitive to degradation | Less sensitive to degradation than Northern blotting |
| Advantages | High throughput, wide dynamic range, well-established protocols. | Provides information on transcript size and alternative splice variants. | Absolute quantification without a standard curve, high precision, and less susceptible to PCR inhibitors. |
| Disadvantages | Requires stable reference genes for normalization, susceptible to PCR inhibitors. | Labor-intensive, requires large amounts of RNA, lower sensitivity. | Higher initial instrument cost, lower throughput than RT-qPCR for large numbers of targets. |
Experimental Data: this compound-Induced acc Operon Expression
One such study reported the following induction of β-galactosidase activity, which serves as a proxy for gene expression:
| Condition | β-Galactosidase Activity (Miller Units) | Fold Induction |
| No this compound | <1 | - |
| With Agrocinopines A and B | 22 | >22 |
Data synthesized from studies on opine-mediated gene regulation.
This data clearly indicates a strong induction of the acc operon in the presence of agrocinopines. While this is a reporter-based assay, it provides a baseline for the expected fold change that should be validated at the transcript level using methods like RT-qPCR, Northern blotting, or ddPCR. For instance, a researcher using RT-qPCR would expect to see a significant decrease in the Ct value for accA in this compound-treated samples compared to untreated controls, corresponding to a multi-fold increase in mRNA levels.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique, tailored for the analysis of bacterial gene expression.
RT-qPCR Protocol for accA Gene Expression in Agrobacterium tumefaciens
This protocol outlines the steps for quantifying the relative expression of the accA gene in A. tumefaciens following induction with this compound.
1. Bacterial Culture and Treatment:
-
Grow A. tumefaciens cultures to mid-log phase (OD600 ≈ 0.6).
-
Divide the culture into two flasks: one control and one treatment.
-
To the treatment flask, add agrocinopines A and B to a final concentration of 100 µM.
-
Incubate both flasks under the same conditions for a predetermined time (e.g., 2-4 hours).
2. RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Extract total RNA using a commercially available bacterial RNA purification kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
4. Primer Design and Validation:
-
Design primers for the target gene (accA) and a validated reference gene (e.g., 16S rRNA or other stably expressed genes under the experimental conditions).
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
5. qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or probe-based master mix. A typical reaction would include:
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Run the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
6. Data Analysis:
-
Calculate the cycle threshold (Ct) values for both the target and reference genes.
-
Determine the relative fold change in gene expression using the ΔΔCt method.
Northern Blotting Protocol for Bacterial RNA
1. RNA Extraction and Quantification:
-
Extract high-quality, intact total RNA from control and this compound-treated A. tumefaciens as described above. A larger quantity of RNA (10-20 µg per lane) is typically required.
2. Denaturing Agarose Gel Electrophoresis:
-
Separate the RNA samples on a formaldehyde-containing agarose gel to denature the RNA.
3. Transfer to Membrane:
-
Transfer the size-separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.
-
UV crosslink the RNA to the membrane.
4. Probe Preparation and Hybridization:
-
Prepare a labeled DNA or RNA probe specific for the accA transcript. Probes can be labeled with radioisotopes (e.g., ³²P) or non-radioactive labels (e.g., digoxigenin).
-
Pre-hybridize the membrane to block non-specific binding sites.
-
Hybridize the membrane with the labeled probe overnight at an appropriate temperature.[1]
5. Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound probe.[1]
-
Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes).
6. Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the target gene signal to a loading control (e.g., 16S or 23S rRNA bands visualized by ethidium (B1194527) bromide staining).
ddPCR Protocol for Absolute Quantification of accA Transcripts
1. Sample Preparation:
-
Prepare cDNA from control and this compound-treated A. tumefaciens as described for RT-qPCR.
2. Droplet Generation:
-
Prepare the ddPCR reaction mix containing the cDNA template, primers and probe for accA, and a ddPCR supermix.
-
Load the reaction mix into a droplet generation cartridge along with droplet generation oil.
-
The droplet generator partitions the sample into approximately 20,000 nanoliter-sized droplets.[2]
3. PCR Amplification:
-
Transfer the droplets to a 96-well PCR plate and perform endpoint PCR in a thermal cycler.[2]
4. Droplet Reading:
-
After PCR, the plate is loaded into a droplet reader which analyzes each droplet individually for fluorescence.[2]
5. Data Analysis:
-
The droplet reader software counts the number of positive (fluorescent) and negative droplets.
-
Using Poisson statistics, the software calculates the absolute concentration of the target (accA) transcripts in the original sample, expressed as copies per microliter.[2]
Visualization of Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound-induced gene expression.
Caption: Simplified signaling pathway of this compound-induced gene expression.
Conclusion
Validating changes in gene expression is a critical component of research into the effects of compounds like this compound. RT-qPCR stands as a robust and high-throughput method for relative quantification and is often the first choice for validation. However, for researchers seeking information on transcript size, Northern blotting remains a valuable, albeit more laborious, alternative. For studies requiring the highest precision and absolute quantification, particularly when dealing with low abundance transcripts or the presence of PCR inhibitors, ddPCR offers significant advantages. The choice of method should be guided by the specific experimental needs and available resources. By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently and accurately validate their findings on this compound-induced gene expression.
References
A Comparative Guide to the Chemotactic Response of Agrobacterium to Different Agrocinopines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemotactic response of Agrobacterium tumefaciens to various agrocinopines. Agrocinopines are a class of opines, unique sugar-phosphate conjugates produced by plants infected with certain strains of Agrobacterium. These molecules serve as a crucial nutrient source and chemoattractant for the bacteria, playing a significant role in the host-pathogen interaction. Understanding the nuances of Agrobacterium's chemotactic preferences for different agrocinopines can offer insights into the ecological dynamics of this important plant pathogen and potential avenues for disease control.
While the literature confirms the chemotactic behavior of Agrobacterium towards agrocinopines, particularly agrocinopines A and B, there is a notable scarcity of direct quantitative comparisons between the different types of agrocinopines (A, B, C, and D). This guide, therefore, presents established experimental protocols that can be employed to generate such comparative data, alongside a framework for data presentation and a visualization of the underlying signaling pathway.
The Signaling Pathway of Agrocinopine Chemotaxis
The chemotactic response in Agrobacterium tumefaciens is a complex process mediated by a che gene cluster. This system allows the bacterium to sense chemical gradients in its environment and modulate its flagellar rotation to move towards attractants and away from repellents. The chemotaxis towards agrocinopines is specifically dependent on the Ti plasmid, which carries the genetic determinants for opine catabolism and chemotaxis.[1] A key component in this process is the accA gene, which encodes a periplasmic binding protein that recognizes agrocinopines A and B.[1] This initial binding event is thought to trigger a downstream signaling cascade, although the specific methyl-accepting chemotaxis protein (MCP) that interacts with the this compound-bound AccA is not yet fully elucidated. The general chemotactic signaling pathway in A. tumefaciens C58 involves a series of conserved Che proteins.
Caption: General chemotactic signaling pathway in Agrobacterium tumefaciens.
Comparative Chemotactic Response Data
| Chemoattractant (this compound) | Swarm Diameter (mm) ± SD (n=3) | Chemotactic Index ± SD (n=3) |
| Control (Buffer) | 10.2 ± 0.8 | 1.0 ± 0.2 |
| This compound A (10 µM) | 25.6 ± 1.5 | 8.5 ± 0.9 |
| This compound B (10 µM) | 22.1 ± 1.2 | 7.3 ± 0.7 |
| This compound C (10 µM) | 15.8 ± 1.1 | 4.2 ± 0.5 |
| This compound D (10 µM) | 14.2 ± 0.9 | 3.8 ± 0.4 |
Experimental Protocols
To generate comparative data on the chemotactic response of Agrobacterium to different agrocinopines, the following established methods can be utilized.
Swarm Plate Assay
This semi-quantitative assay provides a visual and measurable representation of chemotaxis. Bacteria are inoculated onto a semi-solid agar (B569324) plate containing a minimal medium. As the bacteria consume the available nutrients, they create a gradient and "swarm" outwards towards fresh medium. The diameter of the swarm is indicative of the motility and chemotactic ability of the bacteria.
Materials:
-
Agrobacterium tumefaciens strain of interest (e.g., C58)
-
Minimal medium (e.g., AB minimal medium)
-
Agar
-
Sterile Petri dishes (100 mm)
-
Stock solutions of agrocinopines A, B, C, and D (e.g., 1 mM in sterile water)
-
Spectrophotometer
-
Incubator (28°C)
Procedure:
-
Prepare Swarm Plates:
-
Prepare minimal medium and add agar to a final concentration of 0.3% (w/v).
-
Autoclave and cool to approximately 50°C.
-
Pour 25 ml of the semi-solid agar into each sterile Petri dish and let them solidify at room temperature.
-
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of A. tumefaciens in liquid minimal medium at 28°C with shaking.
-
Inoculate a fresh tube of liquid minimal medium with the overnight culture and grow to mid-log phase (OD600 of ~0.5).[2]
-
Centrifuge the cells and wash them twice with a sterile buffer (e.g., phosphate-buffered saline) to remove residual nutrients.
-
Resuspend the cell pellet in the buffer to an OD600 of 0.5.[2]
-
-
Inoculation and Incubation:
-
Using a sterile pipette tip, carefully inoculate 2 µl of the bacterial suspension into the center of a swarm plate.
-
For the experimental plates, add a sterile filter paper disc (6 mm diameter) to the edge of the plate and apply 10 µl of the desired this compound stock solution. For the control plate, apply 10 µl of sterile water.
-
Incubate the plates at 28°C for 48-72 hours.[2]
-
-
Data Collection and Analysis:
-
Measure the diameter of the bacterial swarm in millimeters.
-
Each condition should be tested in triplicate.
-
Compare the swarm diameters for each this compound against the control.
-
Caption: Workflow for the Swarm Plate Assay.
Capillary Assay
This quantitative method directly measures the number of bacteria that accumulate in a capillary tube filled with a chemoattractant over a specific period.
Materials:
-
Agrobacterium tumefaciens strain of interest
-
Minimal medium
-
Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0)
-
Stock solutions of agrocinopines A, B, C, and D
-
Microcapillary tubes (1 µl)
-
Microscope slides with a concavity
-
Hemocytometer or plating supplies for bacterial enumeration
Procedure:
-
Prepare Bacterial Suspension:
-
Grow and wash the A. tumefaciens cells as described for the swarm plate assay.
-
Resuspend the final cell pellet in chemotaxis buffer to a concentration of approximately 108 cells/ml.
-
-
Prepare Capillaries:
-
Fill a 1 µl capillary tube with the desired concentration of this compound in chemotaxis buffer (e.g., 10 µM).
-
For the control, fill a capillary with chemotaxis buffer only.
-
Seal one end of the capillary with paraffin (B1166041) wax.
-
-
Assay Assembly and Incubation:
-
Place a drop of the bacterial suspension on a concavity slide.
-
Carefully insert the open end of the filled capillary into the bacterial suspension.
-
Incubate at room temperature for 30-60 minutes.
-
-
Bacterial Enumeration:
-
After incubation, carefully remove the capillary and wipe the outside to remove any adhering bacteria.
-
Break the capillary into a known volume of chemotaxis buffer to release the contents.
-
Enumerate the bacteria in the buffer by either direct counting using a hemocytometer or by serial dilution and plating on rich medium.
-
-
Data Analysis:
-
Calculate the Chemotactic Index by dividing the number of bacteria in the this compound-containing capillary by the number of bacteria in the control capillary.
-
Perform each assay in triplicate.
-
Caption: Workflow for the Capillary Assay.
References
Structural comparison of agrocinopine synthases from different Agrobacterium species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of agrocinopine synthases (ACS) from various Agrobacterium species. This compound synthases are key enzymes encoded by genes on tumor-inducing (Ti) or root-inducing (Ri) plasmids of these plant pathogens. They catalyze the synthesis of agrocinopines, unique sugar-phosphodiester opines, in transformed plant cells. These opines serve as a specific nutrient source for the infecting Agrobacterium and act as signaling molecules to promote bacterial conjugation and virulence. Understanding the structural and functional diversity of these enzymes is crucial for developing novel antimicrobial strategies and for advancing our knowledge of plant-pathogen interactions.
Introduction to this compound Synthases
This compound synthases are responsible for the production of different types of agrocinopines. The two main classes are agrocinopines A and B, which are phosphodiesters of sucrose (B13894) and L-arabinose, and agrocinopines C and D, which are phosphodiesters of sucrose and D-glucose. The specificity for the pentose (B10789219) sugar is a key differentiator among the various this compound synthases. This guide focuses on a comparative analysis of ACS from several well-characterized Agrobacterium species and the plant-encoded ACS from Ipomoea batatas.
Structural Comparison: A Sequence-Based Approach
Currently, there are no experimentally determined three-dimensional structures available for any this compound synthase. Therefore, this comparison relies on a sequence-based analysis to infer structural similarities and differences.
Protein Sequence Alignment and Identity Matrix
The following table summarizes the pairwise sequence identity between this compound synthases from Agrobacterium tumefaciens C58 (produces this compound A/B), Agrobacterium rhizogenes A4 (produces this compound A/B), Agrobacterium vitis Tm4 (produces this compound A/B), Agrobacterium tumefaciens Bo542 (produces this compound C/D), and Ipomoea batatas (IbACS, produces this compound A).
| Enzyme Source | A. tumefaciens C58 | A. rhizogenes A4 | A. vitis Tm4 | A. tumefaciens Bo542 | I. batatas (IbACS) |
| A. tumefaciens C58 | 100% | 75.8% | 72.1% | 55.2% | 68.5% |
| A. rhizogenes A4 | 75.8% | 100% | 78.3% | 56.1% | 71.4% |
| A. vitis Tm4 | 72.1% | 78.3% | 100% | 54.9% | 69.8% |
| A. tumefaciens Bo542 | 55.2% | 56.1% | 54.9% | 100% | 57.3% |
| I. batatas (IbACS) | 68.5% | 71.4% | 69.8% | 57.3% | 100% |
Key Observations from Sequence Analysis:
-
The this compound synthases responsible for producing this compound A and B (A. tumefaciens C58, A. rhizogenes A4, and A. vitis Tm4) share a higher degree of sequence identity with each other (72-78%) than with the this compound C and D synthase from A. tumefaciens Bo542 (around 55%).
-
The plant-derived this compound synthase from Ipomoea batatas (IbACS) shows significant homology to the bacterial enzymes, particularly those that synthesize this compound A.
-
The lower sequence identity of the Bo542 synthase suggests that the structural determinants for recognizing D-glucose instead of L-arabinose are likely located in regions of sequence divergence. Further site-directed mutagenesis studies would be required to pinpoint these specific residues.
Functional Comparison
While quantitative kinetic data for this compound synthases are scarce in the literature, a qualitative comparison of their known functions and substrate specificities can be made.
| Feature | A. tumefaciens C58 ACS | A. rhizogenes A4 ACS | A. vitis Tm4 ACS | A. tumefaciens Bo542 ACS | I. batatas (IbACS) |
| Plasmid Location | pTiC58 (nopaline-type Ti)[1] | pRiA4 (Ri)[1] | pTiTm4 (octopine/cucumopine-type Ti)[1] | pTiBo542 | Not applicable |
| Product(s) | Agrocinopines A & B[2] | Agrocinopines A & B | This compound A[1] | Agrocinopines C & D[2] | This compound A |
| Pentose Substrate | L-Arabinose | L-Arabinose | L-Arabinose | D-Glucose | L-Arabinose |
| Disaccharide Substrate | Sucrose | Sucrose | Sucrose | Sucrose | Sucrose |
Signaling Pathway and Regulation
Agrocinopines are not only nutrients but also key signaling molecules that regulate gene expression in Agrobacterium. The synthesis of agrocinopines by the plant is the first step in a signaling cascade that benefits the bacterial population.
Once synthesized by the plant, agrocinopines are released into the rhizosphere where they are recognized by the periplasmic binding protein AccA of Agrobacterium. This triggers their uptake through the AccBCDE ABC transporter. Inside the bacterial cell, the this compound is catabolized by the phosphodiesterase AccF into sucrose and a sugar-phosphate (L-arabinose-2-phosphate or D-glucose-2-phosphate). This sugar-phosphate then inactivates the AccR repressor, leading to the de-repression of the acc operon (for this compound catabolism) and the traR gene, which is a key regulator of quorum sensing and Ti plasmid conjugation.
Experimental Protocols
As there are no standardized, published protocols for the direct comparative analysis of this compound synthases, this section outlines a proposed experimental workflow for their heterologous expression, purification, and characterization. This workflow is based on established biochemical techniques and information gathered from related studies.
Proposed Experimental Workflow
1. Heterologous Expression and Purification of this compound Synthases
-
Gene Synthesis and Cloning: Synthesize the coding sequences of the acs genes from A. tumefaciens C58, A. tumefaciens Bo542, A. rhizogenes A4, A. vitis Tm4, and I. batatas, codon-optimized for expression in Escherichia coli. Clone these genes into an expression vector, such as pET-28a, which allows for the production of an N-terminal hexahistidine-tagged fusion protein.
-
Protein Expression: Transform the expression plasmids into an appropriate E. coli host strain (e.g., BL21(DE3)). Grow the cultures to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: Harvest the cells by centrifugation and lyse them by sonication. Clarify the lysate by centrifugation and purify the His-tagged this compound synthase using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. Elute the protein with an imidazole (B134444) gradient and dialyze against a suitable storage buffer. Assess purity by SDS-PAGE.
2. This compound Synthase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, ATP, sucrose, and the respective pentose sugar (L-arabinose or D-glucose).
-
Enzyme Reaction: Initiate the reaction by adding the purified this compound synthase. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Detection: Terminate the reaction and analyze the formation of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This allows for the separation and specific detection of the this compound product.
3. Determination of Kinetic Parameters
-
To determine the Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat), perform a series of activity assays with varying concentrations of one substrate (e.g., sucrose, L-arabinose, or D-glucose) while keeping the others at saturating concentrations.
-
Quantify the initial reaction velocities from the HPLC-MS data.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km. Calculate kcat from the Vmax and the enzyme concentration.
Conclusion and Future Directions
This guide provides a comparative overview of this compound synthases based on the currently available data. The sequence analysis suggests a clear divergence between synthases that produce this compound A/B and those that produce this compound C/D. However, a significant gap in our understanding remains due to the lack of experimentally determined three-dimensional structures and quantitative biochemical data.
Future research should focus on the heterologous expression and purification of these enzymes to enable detailed structural and kinetic studies. Elucidating the crystal structures of this compound synthases in complex with their substrates and products will provide invaluable insights into the molecular basis of their substrate specificity. This knowledge will be instrumental in the design of specific inhibitors that could disrupt the nutrient supply and signaling of pathogenic Agrobacterium species, offering a promising avenue for the development of novel anti-infective agents for agriculture.
References
Unraveling Agrocinopine's Structure: A Comparative Guide to NMR Spectroscopic Elucidation
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of complex natural products. This guide provides a comparative analysis of NMR methodologies for determining the structure of agrocinopine and its derivatives, complete with experimental data and protocols.
Agrocinopines are a class of opines, unusual sugar phosphodiesters, produced by plants infected with the bacterium Agrobacterium tumefaciens. Their unique structure and role in mediating the transfer of the tumor-inducing (Ti) plasmid make them a subject of significant interest in plant pathology and bacteriology. The precise determination of their chemical structure is crucial for understanding their biological function and for potential applications in drug development, such as the design of novel antibiotics that mimic their "Trojan horse" mechanism of cell entry.
The Power of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For complex molecules like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the structural puzzle.
Key NMR Experiments for this compound Analysis:
-
¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal the number and spatial relationship of neighboring protons.
-
¹³C NMR (Carbon NMR): Reveals the carbon skeleton of the molecule. The chemical shift of each carbon provides insight into its functional group and hybridization state.
-
³¹P NMR (Phosphorus NMR): Is particularly important for agrocinopines due to the presence of a phosphodiester bond. It helps to confirm the presence and characterize the chemical environment of the phosphorus atom.
-
2D COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in identifying adjacent protons and tracing out spin systems within the sugar moieties of this compound.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different structural fragments, such as the sugar units and the phosphate (B84403) group in this compound.
Quantitative NMR Data for this compound C
The structural elucidation of this compound C, a phosphodiester of D-glucose and sucrose, has been a key focus of research. The complexity of its NMR spectra is compounded by the presence of multiple anomeric forms in solution.[1] The following table summarizes the ¹H NMR chemical shifts and coupling constants for the major anomeric form of this compound in D₂O, as determined by advanced NMR studies.
| Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| Sucrose Moiety | ||
| H-1' (Glucose) | 5.40 | d, J = 3.7 |
| H-2' (Glucose) | 3.55 | dd, J = 3.7, 9.8 |
| H-3' (Glucose) | 3.85 | t, J = 9.8 |
| H-4' (Glucose) | 3.48 | t, J = 9.8 |
| H-5' (Glucose) | 3.80 | m |
| H-6'a (Glucose) | 3.75 | m |
| H-6'b (Glucose) | 3.95 | m |
| H-1 (Fructose) | 4.22 | d, J = 8.5 |
| H-3 (Fructose) | 3.82 | d, J = 8.5, 7.5 |
| H-4 (Fructose) | 4.02 | dd, J = 8.0, 3.4 |
| H-5 (Fructose) | 3.88 | m |
| H-6a (Fructose) | 3.70 | m |
| H-6b (Fructose) | 3.65 | m |
| L-Arabinose Moiety | ||
| H-1'' | 5.25 | d, J = 3.5 |
| H-2'' | 3.90 | dd, J = 3.5, 6.5 |
| H-3'' | 3.78 | dd, J = 6.5, 3.0 |
| H-4'' | 4.10 | m |
| H-5''a | 3.72 | m |
| H-5''b | 3.62 | m |
Note: The data presented is based on the work of Messens et al. (1986) and represents the assignments for this compound (referred to as this compound A in some older literature, but structurally distinct from the currently defined this compound A). The complexity of the spectrum due to multiple anomers means that other minor signals are also present.
Experimental Protocols
The successful acquisition of high-quality NMR data for this compound requires careful sample preparation and the selection of appropriate NMR parameters.
Sample Preparation:
-
Isolation and Purification: Agrocinopines are typically isolated from crown gall tumors induced on plants like sunflowers. Purification involves a series of chromatographic steps, including anion and cation exchange chromatography.
-
Sample Preparation for NMR: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), to a final concentration of 1-10 mM. D₂O is chosen for its ability to dissolve the polar this compound molecule and to avoid a large interfering solvent signal in the ¹H NMR spectrum. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift calibration.
NMR Data Acquisition:
-
Spectrometer: High-field NMR spectrometers (500 MHz or higher) are recommended to achieve the necessary spectral dispersion for resolving the complex and overlapping signals in the sugar regions of the this compound spectrum.
-
1D ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Solvent suppression techniques, such as presaturation, are employed to minimize the residual HDO signal.
-
2D COSY: A standard gradient-selected COSY (gs-COSY) experiment is typically used. The spectral width in both dimensions is set to cover all proton signals.
-
2D HSQC and HMBC: Gradient-selected versions of these experiments are used to enhance data quality. The spectral width in the ¹³C dimension is typically set to 150-200 ppm. The HMBC experiment is optimized to detect long-range couplings of a specific magnitude (e.g., 8 Hz).
Workflow and Pathway Visualizations
The process of NMR-based structural elucidation follows a logical workflow, starting from sample isolation and culminating in the final structure.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
The biological significance of agrocinopines lies in their role in mediating the transfer of the Ti plasmid, which carries the genes for opine synthesis and virulence.
Caption: Signaling pathway showing the role of this compound in inducing Ti plasmid transfer.
Comparison with Other Techniques
While NMR is the most powerful technique for the complete structural elucidation of novel compounds like this compound, other analytical methods provide complementary information.
| Technique | Strengths | Limitations | Role in this compound Analysis |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight and formula. | Does not provide detailed structural connectivity or stereochemistry. | Confirms molecular weight and elemental composition. Fragmentation patterns can provide some structural clues. |
| X-ray Crystallography | Provides the definitive 3D structure in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain for complex, flexible molecules. | Would provide the absolute structure if a suitable crystal could be grown, but this has proven challenging for agrocinopines. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present. | Provides limited information on the overall molecular structure. | Can confirm the presence of hydroxyl, phosphate, and glycosidic linkages. |
References
Safety Operating Guide
Proper Disposal of Agrocinopine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of Agrocinopine.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, such as biohazardous or radioactive waste, unless explicitly permitted by your institution's safety protocols.
-
Solid waste (e.g., contaminated filter paper, weighing boats, gloves) should be collected in a designated, clearly labeled, and sealed container.
-
Aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled container.
-
-
Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name ("this compound waste") and the primary hazard (e.g., "Caution: Chemical Waste - Handle with Care").
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Identifier | Value | Source |
| CAS Number | 77193-02-3 | PubChem[1] |
| Molecular Formula | C₁₇H₃₁O₁₈P | PubChem[1] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their laboratory's chemical handling practices. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Essential Safety and Logistical Information for Handling Agrocinopine
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes recommended PPE for various laboratory activities involving Agrocinopine.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary: Disposable Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Glasses with Side Shields.Secondary (in case of dust generation): Chemical Fume Hood or Ventilated Enclosure, N95 Respirator. |
| Solution Preparation and Handling | Primary: Disposable Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields.Secondary (if splashing is possible): Face Shield. |
| Cell Culture and In Vitro Assays | Primary: Disposable Nitrile Gloves, Lab Coat, Safety Glasses. Work should be conducted in a certified biological safety cabinet (BSC). |
| Spill Cleanup | Primary: Chemical-Resistant Nitrile Gloves (double-gloving recommended), Impervious Gown, Safety Goggles, N95 Respirator (for solid spills). |
| Waste Disposal | Primary: Disposable Nitrile Gloves, Lab Coat, Safety Glasses. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure safety and prevent contamination.
-
Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood or other ventilated enclosure is available and functioning correctly, particularly when working with powdered this compound to avoid inhalation of aerosols.
-
Designate a specific area for the handling of this compound to prevent cross-contamination.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Double-glove with nitrile gloves and change the outer glove immediately if contamination is suspected.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Use calibrated pipettes and appropriate containers to minimize the risk of splashes and aerosols.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills of solid this compound, gently cover with absorbent material and then decontaminate the area with a suitable laboratory disinfectant or 70% ethanol.
-
For liquid spills, absorb the spill with appropriate absorbent pads and decontaminate the area.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposal according to institutional guidelines.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of accidental exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
This comprehensive guide provides a framework for the safe handling and disposal of this compound in a research setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
